molecular formula C14H11ClO B188998 4-Chloro-4'-methylbenzophenone CAS No. 5395-79-9

4-Chloro-4'-methylbenzophenone

Cat. No.: B188998
CAS No.: 5395-79-9
M. Wt: 230.69 g/mol
InChI Key: MRIBPIAKCVDXLY-UHFFFAOYSA-N
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Description

4-Chloro-4'-methylbenzophenone is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIBPIAKCVDXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202240
Record name Benzophenone, 4-chloro-4'-methyl-
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5395-79-9
Record name 4-Chloro-4′-methylbenzophenone
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Record name 4-Chloro-4'-methylbenzophenone
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Record name 5395-79-9
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Record name Benzophenone, 4-chloro-4'-methyl-
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Record name 4-Chloro-4'-methylbenzophenone
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-methylbenzophenone is a diaryl ketone derivative with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a benzophenone core with a chlorine atom and a methyl group at the para positions of the two phenyl rings, imparts specific chemical reactivity and physical properties that make it a valuable intermediate. It is notably used in the synthesis of pharmaceuticals and agrochemicals and serves as a useful scaffold in the development of new chemical entities.[1] This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and key spectral data for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for purification procedures.

PropertyValueReference
IUPAC Name (4-chlorophenyl)(4-methylphenyl)methanone[2]
CAS Number 5395-79-9[2]
Molecular Formula C₁₄H₁₁ClO[2]
Molecular Weight 230.69 g/mol [2]
Appearance Solid, crystalline powder[1]
Melting Point 82.0 °C (355.15 K)[1]
Boiling Point 158.0 °C (431.15 K)[1]
Density 1.209 g/cm³[1]
Solubility Soluble in organic solvents like ethanol, acetone, and dichloromethane; low solubility in water.[1]
XLogP3-AA 4.3[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Spectrum TypeKey Features
¹H NMR Data for the similar compound 4-Methylbenzophenone in CDCl₃ shows signals at δ 7.78 (d, J = 7.2 Hz, 2H), 7.72 (d, J = 6.8 Hz, 2H), 7.56 (t, J = 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.28 (d, J = 7.2 Hz, 2H), 2.44 (s, 3H).[3] For this compound, one would expect similar aromatic signals, with the methyl protons appearing as a singlet around δ 2.4 ppm.
¹³C NMR For the related 4-Methylbenzophenone, characteristic peaks appear at δ 196.5 (C=O), 143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2 (aromatic carbons), and 21.7 (methyl carbon).[3] The spectrum for this compound would show a similar pattern, with shifts influenced by the chloro substituent.
Infrared (IR) The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 230, along with an M+2 peak at m/z 232 with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of this compound.

Synthesis via Friedel-Crafts Acylation

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

Materials:

  • Toluene

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere. The flask is then cooled in an ice bath.

  • Addition of Reactants: A solution of 4-chlorobenzoyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.

  • Addition of Toluene: Toluene is then added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

  • Reaction: The reaction mixture is stirred at a low temperature for a specified period, followed by stirring at room temperature to ensure the completion of the reaction.

  • Quenching: The reaction is cautiously quenched by pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethanol and water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of hot ethanol is added to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried in a vacuum oven or air-dried to remove the residual solvent.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis of this compound via Friedel-Crafts acylation followed by purification.

Synthesis_Workflow Toluene Toluene Reaction Friedel-Crafts Acylation (0°C to RT) Toluene->Reaction AcylChloride 4-Chlorobenzoyl Chloride AcylChloride->Reaction AlCl3 AlCl₃ (catalyst) AlCl3->Reaction DCM DCM (solvent) DCM->Reaction Quench Quenching (Ice / HCl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Drying & Solvent Removal Workup->Dry Crude Crude Product Dry->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Filtration Vacuum Filtration & Washing Recrystallization->Filtration Pure Pure 4-Chloro-4'- methylbenzophenone Filtration->Pure

Synthesis and Purification Workflow for this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of aromatic ketones.

  • Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride.

  • Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution under standard conditions but can be substituted under harsh conditions or with specific catalysts.

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the carbonyl group deactivates both aromatic rings towards further electrophilic substitution.

Applications

The unique chemical structure of this compound makes it a versatile intermediate in several fields:

  • Pharmaceutical Synthesis: It is a key building block for the synthesis of various active pharmaceutical ingredients.

  • Agrochemicals: It is used in the preparation of certain pesticides and herbicides.

  • Photochemistry: Benzophenone derivatives are well-known photosensitizers, and this compound can be used in photochemical reactions.

  • Material Science: It can be incorporated into polymers to modify their properties or act as a UV stabilizer.

References

An In-Depth Technical Guide to 4-Chloro-4'-methylbenzophenone (CAS: 5395-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-4'-methylbenzophenone, a substituted benzophenone of significant interest in organic synthesis and as a potential intermediate in pharmaceutical development. This document details its physicochemical properties, synthesis, chemical reactivity, and analytical methodologies. While data on the metabolic and toxicological profile of this specific compound is limited, information on structurally related compounds is provided for context.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 5395-79-9[1]
Molecular Formula C₁₄H₁₁ClO[1]
Molecular Weight 230.69 g/mol [1]
Appearance Crystalline powder[2]
Melting Point 129-131 °C
Boiling Point Data not available
Solubility Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Low solubility in water.[2]
IUPAC Name (4-chlorophenyl)(4-methylphenyl)methanone[1]

Synthesis and Chemical Reactions

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is assembled. The apparatus should be protected from atmospheric moisture.

  • Procedure:

    • Anhydrous aluminum chloride (Lewis acid catalyst) is suspended in an inert solvent (e.g., dichloromethane) in the reaction flask and cooled in an ice bath.

    • 4-Chlorobenzoyl chloride, dissolved in the same inert solvent, is added dropwise from the dropping funnel to the stirred suspension.

    • Toluene is then added dropwise to the reaction mixture, maintaining the low temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

    • The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Logical Workflow for Friedel-Crafts Acylation

G reagents Toluene & 4-Chlorobenzoyl Chloride reaction Friedel-Crafts Acylation reagents->reaction catalyst Anhydrous AlCl3 catalyst->reaction solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction quench Quench with Ice/HCl reaction->quench extraction Work-up & Extraction quench->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of ketones and halogenated aromatic compounds.

  • Oxidation: The ketone functional group can be oxidized under strong oxidizing conditions.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride.

  • Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile than electrophilic substitution on the aromatic rings.

Analytical Methods

A variety of standard analytical techniques can be employed for the characterization and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the chlorophenyl and methylphenyl rings, as well as a characteristic singlet for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the quaternary carbons, and the protonated carbons of the two different aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound, confirming its identity.

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of this compound and for quantitative analysis. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, providing both retention time information and mass spectral data for identification.

Experimental Workflow for Analysis

G sample This compound Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr purity Purity Assessment hplc->purity quantification Quantitative Analysis hplc->quantification identification Structural Identification gcms->identification nmr->identification

Caption: General analytical workflow for this compound.

Metabolic and Toxicological Profile

Currently, there is a notable lack of specific data in the public domain regarding the metabolic pathways and toxicological profile of this compound. However, insights can be drawn from studies on structurally similar compounds.

  • Metabolism (by analogy): Benzophenone and its derivatives are known to undergo metabolic transformations in vivo. For instance, 4-chlorobenzophenone is a known metabolite of the antihistamine clemastine and can be further metabolized through aromatic hydroxylation and aliphatic oxidation.[3] It is plausible that this compound could undergo similar metabolic processes, such as oxidation of the methyl group or hydroxylation of the aromatic rings. In vitro studies using liver microsomes could elucidate the specific metabolic fate of this compound.[4]

  • Toxicology (by analogy): Toxicological data for 4-methylbenzophenone and 4-chlorobenzophenone suggest potential for toxicity. Studies on 4-methylbenzophenone have indicated hepatotoxic and nephrotoxic effects in animal models.[5] While it is suggested that 4-methylbenzophenone may not be genotoxic, comprehensive toxicological evaluation of this compound is warranted.[6][7]

Proposed Metabolic Pathway (Hypothetical)

G parent This compound oxidation Oxidation of Methyl Group (e.g., via CYP450) parent->oxidation hydroxylation Aromatic Hydroxylation (e.g., via CYP450) parent->hydroxylation alcohol_metabolite 4-Chloro-4'-(hydroxymethyl)benzophenone oxidation->alcohol_metabolite hydroxylated_metabolite Hydroxylated Metabolites hydroxylation->hydroxylated_metabolite acid_metabolite 4-Chloro-4'-carboxybenzophenone alcohol_metabolite->acid_metabolite conjugation Conjugation (e.g., Glucuronidation, Sulfation) alcohol_metabolite->conjugation acid_metabolite->conjugation hydroxylated_metabolite->conjugation excretion Excretion conjugation->excretion

Caption: Hypothetical metabolic pathway of this compound.

Conclusion

This compound is a readily synthesizable compound with potential applications in various fields of chemical research and development. This guide provides a foundational understanding of its properties and synthesis. However, the significant data gap in its biological activity, particularly its metabolic fate and toxicological profile, underscores the need for further investigation to fully assess its potential and safety for any application, especially in the context of drug development. Researchers are encouraged to conduct comprehensive studies to fill these knowledge gaps.

References

Spectroscopic Profile of 4-Chloro-4'-methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-Chloro-4'-methylbenzophenone, also known as (4-chlorophenyl)(p-tolyl)methanone. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.72-7.74m2HAromatic Protons
7.69 (d, J = 8.0 Hz)d2HAromatic Protons
7.44-7.50m2HAromatic Protons
7.29 (d, J = 7.6 Hz)d2HAromatic Protons
2.44s3HMethyl Protons (-CH₃)
Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
195.3Carbonyl Carbon (C=O)
143.6Aromatic Carbon
138.6Aromatic Carbon
136.2Aromatic Carbon
134.5Aromatic Carbon
131.2Aromatic Carbon
130.2Aromatic Carbon
129.1Aromatic Carbon
128.5Aromatic Carbon
21.7Methyl Carbon (-CH₃)
Solvent: CDCl₃, Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium-WeakAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch (from -CH₃)
~1660StrongC=O Stretch (Aryl Ketone)
~1600, ~1485Medium-StrongAromatic C=C Bending
~1280MediumAryl-C(=O) Stretch
~1090StrongC-Cl Stretch
~840Strongp-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
230/232Molecular Ion Peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes
119Fragment ion corresponding to [CH₃-C₆H₄-C=O]⁺
111/113Fragment ion corresponding to [Cl-C₆H₄]⁺ and its isotope
91Fragment ion corresponding to [C₇H₇]⁺ (tropylium ion)
77Fragment ion corresponding to [C₆H₅]⁺ (phenyl ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solid sample of this compound (approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[2][3] The solution is then filtered through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

  • Data Acquisition : The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency domain spectrum. The spectrum is then phase-corrected, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. This mixture is then compressed under high pressure in a pellet press to form a thin, transparent KBr pellet.

  • Sample Preparation (Thin Film Method) : A small amount of the solid is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

  • Data Acquisition : The KBr pellet or salt plate is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty spectrometer (or a pure KBr pellet) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted to yield the infrared spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

  • Ionization : Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺).[4][5] This high energy can also cause the molecular ion to fragment.

  • Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their relative abundance is recorded, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpret Data Interpretation & Structure Confirmation Data_NMR->Interpret Data_IR->Interpret Data_MS->Interpret

Caption: Workflow for Spectroscopic Analysis.

References

Physical and chemical properties of 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-4'-methylbenzophenone. It includes detailed information on its synthesis, purification, and analytical characterization. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. While direct evidence of its involvement in specific biological signaling pathways is limited, this guide explores the potential therapeutic applications of benzophenone derivatives and outlines a logical workflow for the synthesis and characterization of the title compound.

Introduction

This compound, with the CAS number 5395-79-9, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a benzophenone core with a chloro and a methyl substituent on the two phenyl rings, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This document aims to consolidate the available scientific data on this compound, presenting it in a clear and accessible format for laboratory and research applications.

Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a crystalline powder.[2] It is largely insoluble in water but shows good solubility in various organic solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (4-chlorophenyl)(p-tolyl)methanone[2]
CAS Number 5395-79-9[1]
Molecular Formula C₁₄H₁₁ClO[1]
Molecular Weight 230.69 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 82 °C[2]
Boiling Point 158 °C[2]
Density 1.209 g/cm³[2]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane.[2]
Stability Stable under normal conditions. Avoid direct sunlight and moisture.[3]
Storage Store at -20°C for maximum stability.[1]

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][4]

Reaction Scheme:

Experimental Procedure (General Protocol):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane or o-dichlorobenzene.[5][6]

  • Addition of Reactants: The flask is cooled in an ice bath. A solution of 4-chlorobenzoyl chloride (1.0 eq) in the same dry solvent is added dropwise from the dropping funnel. Following this, toluene (1.0 eq) is added dropwise to the stirred suspension while maintaining the temperature between 0-5 °C.[2][6]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-50 °C) for several hours to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).[7][8]

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow and careful addition of crushed ice, followed by dilute hydrochloric acid. This hydrolyzes the aluminum chloride complex.[4][9] The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.[9]

  • Isolation: The organic solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9]

Diagram 1: Workflow for the Synthesis of this compound

G reagents 4-Chlorobenzoyl Chloride + Toluene + AlCl₃ (catalyst) reaction Friedel-Crafts Acylation (Inert Solvent, 0-50°C) reagents->reaction workup Quenching (Ice/HCl) + Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: A logical workflow for the synthesis and characterization of this compound.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.[2]

Experimental Procedure:

  • Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of benzophenone derivatives include ethanol, methanol, or mixtures of aromatic hydrocarbons (like toluene) and polar solvents (like acetone).[5][10]

  • Dissolution: The crude product is dissolved in a minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried in a vacuum oven.

Spectral Data and Characterization

The structure of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectral Data of this compound

TechniqueKey Features and Expected ValuesReference(s)
¹H NMR Aromatic protons (multiplets), Methyl protons (singlet around δ 2.4 ppm).[2]
¹³C NMR Carbonyl carbon (around δ 196 ppm), Aromatic carbons, Methyl carbon.[2]
FTIR C=O stretch (around 1650-1670 cm⁻¹), C-Cl stretch, Aromatic C-H stretches.[11]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 230, Isotopic peak for ³⁷Cl at M+2.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic singlet for the methyl protons should appear in the upfield region (around δ 2.4 ppm). For a related compound, 4-methylbenzophenone, the methyl protons appear at δ 2.44 ppm in CDCl₃.[2]

  • ¹³C NMR (Carbon-13 NMR): The spectrum will show a peak for the carbonyl carbon in the downfield region (around δ 196 ppm). The aromatic carbons will appear in the range of δ 128-145 ppm. The methyl carbon will be observed in the upfield region. For 4-methylbenzophenone, the carbonyl carbon is at δ 196.5 ppm and the methyl carbon is at δ 21.7 ppm in CDCl₃.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the carbonyl group (C=O) stretch, which is characteristic of ketones, and for the aromatic C-H and C-C bonds. The C-Cl stretch will also be present. The sample for FTIR analysis can be prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using Electron Ionization (EI), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 230. Due to the natural abundance of the chlorine-37 isotope, an M+2 peak with an intensity of about one-third of the M⁺ peak will be observed.[11]

Diagram 2: Spectroscopic Characterization Workflow

G sample Purified This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Confirmation nmr->structure Proton and Carbon Framework ir->structure Functional Groups ms->structure Molecular Weight and Fragmentation

Caption: A workflow for the structural elucidation of this compound using spectroscopic methods.

Reactivity and Biological Activity

Chemical Reactivity

This compound undergoes typical reactions of ketones. The carbonyl group can be reduced to a secondary alcohol or completely to a methylene group. The aromatic rings can undergo further electrophilic substitution, although the existing substituents will direct the position of the new group. The chlorine atom can be replaced through nucleophilic aromatic substitution under specific conditions.[2]

Biological Activity

The biological activity of this compound itself has not been extensively studied. However, the benzophenone scaffold is present in many biologically active compounds. Benzophenone derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[12]

  • Anti-inflammatory and Anticancer Potential: Some studies suggest that certain benzophenone derivatives exhibit anti-inflammatory and anticancer properties.[2] For instance, some benzophenone analogues have shown anti-inflammatory activity by inhibiting prostaglandin production.[1] The anticancer mechanism of some related compounds involves inducing apoptosis and cell cycle arrest in cancer cells.[13][14] It is plausible that this compound could serve as a precursor for the synthesis of novel compounds with such activities.

  • Toxicity: A study using the in vivo and in vitro micronucleus assay on 4-methylbenzophenone (a closely related compound) showed no genotoxic effects, suggesting it does not increase cancer risk through chromosome damage.[15]

Due to the lack of specific data on the interaction of this compound with biological pathways, a signaling pathway diagram cannot be provided at this time. Further research is needed to elucidate its specific biological functions and mechanisms of action.

Conclusion

This compound is a synthetically useful compound with well-defined physical and chemical properties. Its preparation via Friedel-Crafts acylation is a standard and efficient method. This technical guide provides a consolidated resource of its properties, synthesis, purification, and characterization, which will be of significant value to researchers in organic chemistry and drug development. While its specific biological role is yet to be fully explored, the broader therapeutic potential of the benzophenone class of compounds suggests that this compound may serve as a valuable starting material for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-4'-methylbenzophenone is a halogenated aromatic ketone of significant interest in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and fine chemicals.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its structural features based on spectroscopic data and computational modeling. This document is intended to be a valuable resource for researchers and professionals engaged in work involving this compound.

Molecular Structure and Properties

This compound, with the chemical formula C₁₄H₁₁ClO, is a disubstituted benzophenone.[2] Its structure consists of a central carbonyl group bonded to two phenyl rings. One phenyl ring is substituted with a chlorine atom at the para-position (position 4), and the other is substituted with a methyl group, also at the para-position (position 4'). The IUPAC name for this compound is (4-chlorophenyl)(4-methylphenyl)methanone.[2]

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl rings influences the electronic properties and reactivity of the molecule. The molecular weight of this compound is approximately 230.69 g/mol .[2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₁ClO[2]
Molecular Weight230.69 g/mol [2]
IUPAC Name(4-chlorophenyl)(4-methylphenyl)methanone[2]
CAS Number5395-79-9[2]
Predicted XLogP34.3[2]
Hydrogen Bond Donor Count0[2]
Hydrogen Bond Acceptor Count1[2]
Rotatable Bond Count2[2]

Table 1: Physicochemical Properties of this compound

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This involves the reaction of toluene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst Toluene Toluene Reaction Friedel-Crafts Acylation Toluene->Reaction ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Product This compound Reaction->Product

Caption: Friedel-Crafts acylation synthesis workflow.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for similar Friedel-Crafts acylation reactions.

Materials:

  • Toluene

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 4-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 4-chlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of toluene (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, again at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7d2HProtons ortho to the carbonyl group on the 4-chlorophenyl ring
~ 7.6d2HProtons ortho to the carbonyl group on the 4-methylphenyl ring
~ 7.4d2HProtons meta to the carbonyl group on the 4-chlorophenyl ring
~ 7.2d2HProtons meta to the carbonyl group on the 4-methylphenyl ring
~ 2.4s3HMethyl protons

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbons, the protonated aromatic carbons, and the methyl carbon.

Predicted Chemical Shift (δ, ppm)Assignment
~ 195C=O (carbonyl)
~ 144C-CH₃
~ 138C-Cl
~ 136C-C=O (on 4-chlorophenyl ring)
~ 135C-C=O (on 4-methylphenyl ring)
~ 132CH (ortho to C=O on 4-chlorophenyl ring)
~ 130CH (ortho to C=O on 4-methylphenyl ring)
~ 129CH (meta to C=O on 4-chlorophenyl ring)
~ 129CH (meta to C=O on 4-methylphenyl ring)
~ 22-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

FTIR Spectroscopy

The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching and aromatic C-H and C=C vibrations.

Frequency (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2920WeakMethyl C-H stretch
~ 1660StrongC=O stretch
~ 1600, 1500, 1450Medium-StrongAromatic C=C stretches
~ 1280MediumC-C-C bending in ketone
~ 1090StrongC-Cl stretch
~ 840Strongp-disubstituted benzene C-H bend

Table 4: Predicted FTIR Spectral Data for this compound

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will be influenced by the presence of the chlorine atom and the stability of the resulting acylium ions.

G Predicted Mass Spectrum Fragmentation of this compound M [C₁₄H₁₁ClO]⁺˙ m/z = 230/232 F1 [C₇H₄ClO]⁺ m/z = 139/141 M->F1 - C₇H₇˙ F2 [C₈H₇O]⁺ m/z = 119 M->F2 - C₆H₄Cl˙ F3 [C₆H₄Cl]⁺ m/z = 111/113 F1->F3 - CO F4 [C₇H₇]⁺ m/z = 91 F2->F4 - CO

Caption: Predicted mass spectral fragmentation pathway.

The key fragments are expected at:

  • m/z 230/232: Molecular ion peak (M⁺ and M+2 due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

  • m/z 139/141: 4-chlorobenzoyl cation, a major fragment due to cleavage of the C-C bond adjacent to the carbonyl group. The isotopic pattern of chlorine will be visible.

  • m/z 119: 4-methylbenzoyl cation.

  • m/z 111/113: 4-chlorophenyl cation, from the loss of CO from the 4-chlorobenzoyl cation.

  • m/z 91: Tropylium ion, a common fragment from toluene-containing compounds.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. The presented data and experimental protocols offer a solid foundation for researchers and professionals working with this compound. While the absence of experimental crystallographic data limits a definitive description of its three-dimensional structure, the provided spectroscopic information and predictive models serve as a reliable guide for its identification and use in further research and development.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for producing 4-Chloro-4'-methylbenzophenone, a key intermediate in the synthesis of various pharmaceuticals and advanced materials. This document details the starting materials, experimental protocols, and quantitative data associated with its synthesis, alongside visual representations of the reaction pathways and experimental workflows.

Introduction

This compound is a diarylketone of significant interest in organic synthesis. Its structure, featuring a chlorinated phenyl ring and a methylated phenyl ring connected by a carbonyl group, makes it a versatile building block. The primary and most established method for its synthesis is the Friedel-Crafts acylation reaction. Alternative approaches, such as the Grignard reaction and Suzuki-Miyaura coupling, offer different strategies for the formation of the central carbon-carbon bond. This guide will explore these methods in detail.

Primary Synthesis Route: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Starting Materials
  • Toluene (C₇H₈): Serves as the aromatic substrate, providing the methyl-substituted phenyl ring.

  • 4-Chlorobenzoyl chloride (C₇H₄Cl₂O): Acts as the acylating agent, introducing the chloro-substituted benzoyl group.

  • Anhydrous Aluminum Chloride (AlCl₃): The Lewis acid catalyst that activates the acylating agent.

  • Solvent: An inert solvent such as dichloromethane (CH₂Cl₂), nitrobenzene (C₆H₅NO₂), or o-dichlorobenzene (C₆H₄Cl₂) is typically used.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion. The aluminum chloride coordinates to the chlorine atom of the acid chloride, which then dissociates to form the acylium ion. This electrophile is then attacked by the electron-rich toluene ring, preferentially at the para position due to the directing effect of the methyl group. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Friedel_Crafts_Acylation cluster_catalyst_regen Toluene Toluene AcyliumIon Acylium Ion Intermediate Toluene->AcyliumIon Electrophilic Attack ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ Product This compound AcyliumIon->Product Deprotonation by [AlCl₄]⁻ AlCl4_minus [AlCl₄]⁻ HCl HCl AlCl3_2 AlCl₃ AlCl4_minus->AlCl3_2 - Cl⁻

Caption: Friedel-Crafts Acylation Pathway.
Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Toluene (1.2 equivalents)

  • 4-Chlorobenzoyl chloride (1.0 equivalent)

  • Anhydrous aluminum chloride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 eq.) is charged into the flask, followed by anhydrous DCM to create a suspension. The flask is cooled in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: A solution of 4-chlorobenzoyl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension via the dropping funnel over a period of 15-20 minutes, maintaining the temperature between 0-5 °C.

  • Addition of Toluene: After the complete addition of the acid chloride, a solution of toluene (1.2 eq.) in anhydrous DCM is added dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Once the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure this compound.

Experimental_Workflow Start Start: Assemble Dry Glassware Setup Charge Flask with AlCl₃ and DCM Cool to 0-5°C Start->Setup Add_Acid_Chloride Add 4-Chlorobenzoyl Chloride Solution Dropwise (0-5°C) Setup->Add_Acid_Chloride Add_Toluene Add Toluene Solution Dropwise (<10°C) Add_Acid_Chloride->Add_Toluene React Warm to RT and Stir for 2-4 hours Add_Toluene->React Workup Quench with Ice/HCl React->Workup Extract Separate Organic Layer Extract Aqueous Layer with DCM Workup->Extract Wash Wash Combined Organic Layers (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry with MgSO₄ and Filter Wash->Dry Concentrate Remove Solvent under Reduced Pressure Dry->Concentrate Purify Recrystallize from Ethanol/Isopropanol Concentrate->Purify End End: Pure Product Purify->End

Caption: Experimental Workflow for Friedel-Crafts Synthesis.

Alternative Synthesis Routes

While Friedel-Crafts acylation is the predominant method, other synthetic strategies can be employed to produce this compound.

Grignard Reaction

This approach involves the reaction of a Grignard reagent with a suitable electrophile. Two main pathways are possible:

  • Pathway A: Reaction of 4-methylphenylmagnesium bromide with 4-chlorobenzoyl chloride.

  • Pathway B: Reaction of 4-chlorophenylmagnesium bromide with 4-methylbenzoyl chloride.

Starting Materials (Pathway A):

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 4-Chlorobenzoyl chloride

General Protocol (Pathway A):

  • Grignard Reagent Formation: 4-Methylphenylmagnesium bromide is prepared by reacting 4-bromotoluene with magnesium turnings in an anhydrous ether solvent.

  • Reaction with Acid Chloride: The freshly prepared Grignard reagent is then reacted with 4-chlorobenzoyl chloride at a low temperature (e.g., -78 °C to 0 °C) to form the ketone.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent, washing, drying, and purification.

Grignard_Reaction Bromotoluene 4-Bromotoluene Grignard 4-Methylphenyl- magnesium bromide Bromotoluene->Grignard + Mg / Ether Mg Mg Product This compound Grignard->Product ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Grignard Nucleophilic Attack

Caption: Grignard Reaction Pathway (A).
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling offers a palladium-catalyzed cross-coupling approach. This method also has two potential pathways:

  • Pathway A: Coupling of 4-methylphenylboronic acid with 4-chlorobenzoyl chloride.

  • Pathway B: Coupling of 4-chlorophenylboronic acid with 4-methylbenzoyl chloride.

Starting Materials (Pathway A):

  • 4-Methylphenylboronic acid

  • 4-Chlorobenzoyl chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

General Protocol (Pathway A):

  • Reaction Setup: A mixture of 4-methylphenylboronic acid, 4-chlorobenzoyl chloride, a palladium catalyst, and a base are combined in a suitable solvent.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up: After cooling, the reaction mixture is filtered, and the filtrate is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Suzuki_Coupling BoronicAcid 4-Methylphenyl- boronic acid Product This compound BoronicAcid->Product AcidChloride 4-Chlorobenzoyl Chloride AcidChloride->Product Catalyst Pd Catalyst + Base Catalyst->Product Cross-Coupling

Caption: Suzuki-Miyaura Coupling Pathway (A).

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen synthetic route and the specific reaction conditions. The following table summarizes representative quantitative data for the different methods.

Synthesis RouteStarting Material 1Starting Material 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Friedel-Crafts Acylation Toluene4-Chlorobenzoyl chlorideAlCl₃Dichloromethane0 - RT2 - 470 - 90>95
Friedel-Crafts Acylation Toluene4-Chlorobenzoyl chlorideAlCl₃o-Dichlorobenzene30 - 9012~85>95
Grignard Reaction 4-Bromotoluene4-Chlorobenzoyl chlorideMgDiethyl ether-78 - RT2 - 460 - 80>98
Suzuki-Miyaura Coupling 4-Methylphenylboronic acid4-Chlorobenzoyl chloridePd(PPh₃)₄ / K₂CO₃Toluene80 - 1106 - 1250 - 75>98

Note: The data presented are representative values from literature and may vary depending on the specific experimental conditions and scale of the reaction.

Conclusion

The synthesis of this compound is most efficiently and economically achieved through the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride. This method is well-established and suitable for large-scale production. Alternative methods, such as the Grignard reaction and Suzuki-Miyaura coupling, offer greater flexibility in terms of substrate scope and may be preferred in specific research and development contexts where the starting materials are more readily available or when milder reaction conditions are required. The choice of the optimal synthetic route will depend on factors such as cost, availability of starting materials, desired purity, and the scale of the synthesis.

A Technical Guide to the Photochemical Properties of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzophenone and its derivatives are a cornerstone of photochemistry, with wide-ranging applications as photosensitizers, UV filters, and photoinitiators in industrial processes and pharmaceutical formulations.[1] Their utility is rooted in a unique set of photochemical properties, primarily the efficient formation of a long-lived triplet excited state upon absorption of ultraviolet radiation.[2] This technical guide provides an in-depth exploration of the core photochemical principles of substituted benzophenones, details key experimental methodologies for their characterization, presents quantitative data for comparative analysis, and visualizes the fundamental photochemical pathways.

Core Photochemical Principles

The photochemistry of benzophenones is dictated by the electronic transitions of the carbonyl chromophore in conjugation with its two phenyl rings.[2] Upon absorbing UV light, a benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), typically an n→π* transition involving a non-bonding electron of the carbonyl oxygen.[2][3]

A defining characteristic of benzophenones is their remarkably efficient intersystem crossing (ISC) from the initial singlet excited state (S₁) to a triplet excited state (T₁).[2] The quantum yield for this process approaches unity in many cases.[2] This high efficiency is a consequence of the small energy gap between the S₁(n,π) and a higher triplet state, T₂(π,π), which facilitates the spin-forbidden transition, a phenomenon described by El-Sayed's rule. The molecule then rapidly relaxes to the lowest triplet state, T₁(n,π*).[2] This T₁ state is the primary photoactive species, possessing a longer lifetime that allows it to participate in various chemical reactions.[2][4]

The primary photochemical reaction of the benzophenone triplet state is hydrogen abstraction from a suitable donor molecule to form a ketyl radical.[5][6][7] This reactivity is fundamental to its role as a photosensitizer. The nature and position of substituents on the phenyl rings can significantly influence the absorption spectra, the energy levels of the excited states, and the efficiency of subsequent photochemical reactions.[8][9][10]

Quantitative Photochemical and Photophysical Data

The photochemical behavior of substituted benzophenones is highly dependent on their substitution pattern. The following tables summarize key quantitative data for a selection of benzophenone derivatives to facilitate comparison.

Table 1: Photodegradation Half-life (t½) of Selected Benzophenone Derivatives under UV Irradiation

Common NameSubstituent(s)Half-life (t½) in hoursExperimental Conditions
Benzophenone-1 (BP-1)2,4-DihydroxyReadily degrades (<24 h)UV radiation
Benzophenone-3 (BP-3) / Oxybenzone2-Hydroxy-4-methoxy17 - 99Medium pressure UV lamp in various water matrices[11]
Benzophenone-4 (BP-4) / Sulisobenzone2-Hydroxy-4-methoxy-5-sulfonic acid17 - 99Medium pressure UV lamp in various water matrices[11]
Unsubstituted Benzophenone (BP)None17 - 99Medium pressure UV lamp in various water matrices[11]

Table 2: Photophysical Properties of Selected Substituted Benzophenones

CompoundAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Triplet Energy (E_T, kcal/mol)Triplet Lifetime (τ_T, µs)
Benzophenone~252, ~330-350-~69-
2-Hydroxy-4-methoxybenzophenone (BP-3)----
2,2',4,4'-Tetrahydroxybenzophenone (BP-2)----
2-Hydroxy-4-n-octyloxybenzophenone (BP-12)----
4-Hydroxybenzophenone----
2-Aminobenzophenone----

Key Experimental Protocols

The characterization of the photochemical properties of substituted benzophenones relies on a suite of spectroscopic and analytical techniques.

Photodegradation Studies

Objective: To determine the photochemical stability and degradation kinetics of a substituted benzophenone under specific irradiation conditions.[11]

Materials & Equipment:

  • Substituted benzophenone of interest

  • High-purity water and organic solvents (e.g., acetonitrile) for stock solution preparation.[11]

  • Buffer solutions for pH control (if necessary)

  • Photoreactor with a suitable lamp (e.g., medium-pressure mercury lamp, xenon arc lamp with filters to simulate sunlight).[11]

  • Quartz or borosilicate glass reaction vessels[11]

  • Magnetic stirrer and stir bars

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[11]

  • Radiometer to measure light intensity

Procedure:

  • Solution Preparation: Prepare a stock solution of the benzophenone derivative in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 g/L. From this, prepare a working solution by diluting with high-purity water to the desired initial concentration (e.g., 1-10 mg/L), minimizing the final concentration of the organic solvent.[11]

  • Irradiation: Place the working solution in the photoreactor vessel and initiate irradiation. Maintain constant stirring throughout the experiment.

  • Sampling: At regular time intervals, withdraw aliquots of the solution for analysis.

  • Analysis: Quantify the concentration of the parent benzophenone derivative in each aliquot using HPLC or LC-MS.

  • Data Analysis: Plot the natural logarithm of the concentration (ln(C)) versus irradiation time (t). If the plot is linear, the degradation follows pseudo-first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.[11]

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_max) and the molar absorption coefficients (ε).[2][12]

Materials & Equipment:

  • Substituted benzophenone

  • Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile)

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the benzophenone derivative of known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent. Prepare a series of dilutions to find a concentration that gives an absorbance between 0.1 and 1.0 at λ_max.[2]

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference.[12]

  • Data Analysis: Identify the λ_max from the spectrum. Calculate ε using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_max, c is the concentration in mol/L, and l is the path length in cm.[12]

Transient Absorption Spectroscopy

Objective: To directly observe and characterize the triplet excited state, including its absorption spectrum and lifetime (τ_T).[2][4]

Materials & Equipment:

  • Substituted benzophenone

  • Spectroscopic grade solvent

  • Transient absorption spectrometer with a pulsed laser for excitation (e.g., Nd:YAG laser) and a probe light source.

Procedure:

  • Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent. The concentration should be adjusted to have an appropriate absorbance at the excitation wavelength.

  • Excitation: Excite the sample with a short laser pulse.

  • Probing: Monitor the change in absorbance of a probe light passing through the sample at various time delays after the laser pulse. This is done over a range of wavelengths to construct the transient absorption spectrum.

  • Data Analysis: The transient absorption spectrum reveals the absorption of the triplet state. The decay of the transient absorption signal at a specific wavelength over time provides the triplet state lifetime.[4]

Photochemical Pathways and Workflows

The following diagrams illustrate the core photochemical processes of benzophenones and a typical experimental workflow for their analysis.

Photochemical_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) (n,π) S0->S1 UV Photon (hν) Absorption T1 Excited Triplet State (T₁) (n,π) S1->T1 Intersystem Crossing (ISC) (Quantum Yield ≈ 1) T1->S0 Phosphorescence or Non-radiative Decay Products Photochemical Products (e.g., Ketyl Radical) T1->Products Hydrogen Abstraction from Substrate Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Photochemical Analysis cluster_quant Quantification & Kinetics Stock Prepare Stock Solution (Known Concentration) Working Prepare Working Dilutions Stock->Working UV_Vis UV-Vis Spectroscopy (λ_max, ε) Working->UV_Vis Photolysis Controlled Irradiation (Photoreactor) Working->Photolysis TA_Spec Transient Absorption (Triplet State Characterization) Working->TA_Spec HPLC HPLC/LC-MS Analysis (Concentration vs. Time) Photolysis->HPLC Kinetics Kinetic Analysis (Rate Constant, Half-life) HPLC->Kinetics

References

A Theoretical and Computational Guide to 4-Chloro-4'-methylbenzophenone: Unveiling Molecular Insights

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-methylbenzophenone, with the chemical formula C₁₄H₁₁ClO, is a halogenated aromatic ketone. Benzophenone and its derivatives are a class of compounds with significant industrial and pharmaceutical relevance, serving as photoinitiators, UV curing agents, and scaffolds in medicinal chemistry.[1] Understanding the molecular structure, electronic properties, and spectroscopic behavior of these compounds is crucial for optimizing their performance in various applications and for designing new molecules with tailored functionalities.

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the quantum chemical properties of molecules. These methods allow for the elucidation of molecular geometries, vibrational modes, electronic transitions, and reactivity, which can be correlated with experimental data. This guide provides a framework for the theoretical investigation of this compound, detailing the standard computational protocols and the expected nature of the results.

Synthesis and Spectroscopic Characterization

The primary route for the synthesis of this compound and its analogs is through the Friedel-Crafts acylation reaction. While various specific protocols exist, a common approach involves the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).

General Experimental Protocol: Friedel-Crafts Acylation

A typical laboratory synthesis would involve the slow addition of 4-chlorobenzoyl chloride to a stirred suspension of anhydrous AlCl₃ in an excess of toluene, which serves as both reactant and solvent. The reaction is typically conducted at low temperatures initially and then allowed to proceed at room temperature. Following the reaction, the mixture is quenched with ice and hydrochloric acid. The organic layer is then separated, washed, dried, and the solvent is evaporated. The resulting crude product is purified by recrystallization, often from ethanol or a similar solvent, to yield crystalline this compound.

Spectroscopic Characterization

The synthesized compound is typically characterized by a suite of spectroscopic techniques to confirm its structure and purity.

  • FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton.

  • UV-Vis Spectroscopy: This method is used to study the electronic transitions within the molecule and determine its absorption properties.

  • Mass Spectrometry: This technique is employed to determine the molecular weight of the compound and to study its fragmentation patterns.[2]

Computational Methodology

Quantum chemical calculations are a powerful tool for investigating the properties of this compound at the molecular level. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.

DFT Calculation Protocol
  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set such as 6-311++G(d,p) is commonly employed for this purpose.[3][4]

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the FT-IR and FT-Raman spectra.

  • Electronic Property Calculations: Further calculations are performed on the optimized geometry to determine various electronic properties, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic excitation properties and reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.

    • Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the NLO potential of the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[1]

    • Mulliken Population Analysis: This analysis provides information on the distribution of atomic charges within the molecule.[5]

Theoretical Results and Discussion

The following sections present the types of data and analysis that would be expected from a comprehensive theoretical study of this compound. The quantitative values in the tables are representative and based on studies of structurally similar molecules.

Molecular Geometry

The optimized molecular structure of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. Key structural features include the two phenyl rings, the central carbonyl group, the chloro substituent, and the methyl group. The dihedral angles between the phenyl rings and the carbonyl group are of particular interest as they influence the molecule's conjugation and overall shape.

Table 1: Representative Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.24C-C=O121.5
C-Cl1.75C-C-C (ring)118.0 - 121.0
C-CH₃1.52Cl-C-C119.5
C-C (inter-ring)1.49H-C-H (methyl)109.5
Vibrational Analysis

The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman data to provide a detailed assignment of the observed vibrational modes.

Table 2: Representative Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2950-2850Methyl C-H stretching
~1660Carbonyl (C=O) stretching
~1600, 1580, 1480Aromatic C=C stretching
~1300C-CO-C stretching
~1170C-Cl stretching
~840p-substituted ring C-H out-of-plane bending
Electronic Properties

The HOMO and LUMO are key orbitals involved in chemical reactions and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Table 3: Representative Electronic Properties of this compound

ParameterEnergy (eV)
E(HOMO)-6.5
E(LUMO)-1.8
Energy Gap (ΔE)4.7

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the most negative region is expected around the carbonyl oxygen atom, while positive regions may be found around the hydrogen atoms.

Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizability values are of interest for applications in NLO materials, which have uses in technologies such as optical switching and frequency conversion. The calculated NLO properties provide a theoretical assessment of a molecule's potential for such applications.

Table 4: Representative NLO Properties of this compound

PropertyValue
Dipole Moment (μ)~2.5 Debye
Mean Polarizability (α)~25 x 10⁻²⁴ esu
First Hyperpolarizability (β)~1.5 x 10⁻³⁰ esu

Visualizations

To better understand the relationships and workflows involved in the theoretical study of this compound, the following diagrams are provided.

cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_analysis Data Correlation & Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopy Spectroscopic Characterization (FT-IR, NMR, etc.) Purification->Spectroscopy Comparison Comparison of Experimental & Theoretical Data Spectroscopy->Comparison Optimization Geometry Optimization (DFT) Frequency Vibrational Frequency Analysis Optimization->Frequency Electronic Electronic Property Calculations (HOMO-LUMO, MEP, NLO) Frequency->Electronic Frequency->Comparison Interpretation Interpretation of Molecular Properties & Reactivity Electronic->Interpretation Comparison->Interpretation property_relations cluster_input Input cluster_dft DFT Calculations cluster_output Interpreted Properties mol_structure Molecular Structure opt_geo Optimized Geometry mol_structure->opt_geo vib_freq Vibrational Frequencies opt_geo->vib_freq homo_lumo HOMO-LUMO Energies opt_geo->homo_lumo nlo NLO Properties opt_geo->nlo mep MEP opt_geo->mep spectra Spectroscopic Signature vib_freq->spectra stability Molecular Stability homo_lumo->stability reactivity Chemical Reactivity homo_lumo->reactivity nlo_activity NLO Activity nlo->nlo_activity mep->reactivity

References

The Synthesis of 4-Chloro-4'-methylbenzophenone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthetic routes for 4-Chloro-4'-methylbenzophenone, a key intermediate in the pharmaceutical and chemical industries. This document details the most prevalent and effective methodologies, including Friedel-Crafts acylation, Grignard reactions, and Suzuki coupling, among others. Experimental protocols, quantitative data, and comparative analyses are presented to assist researchers in selecting and optimizing the synthesis of this important compound.

Core Synthetic Methodologies

The synthesis of this compound primarily revolves around the formation of the central carbonyl bridge between a 4-chlorophenyl and a 4-methylphenyl group. The choice of synthetic route often depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a widely employed and classical method for the synthesis of aryl ketones, including this compound. This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst.

Two primary variations of the Friedel-Crafts acylation are commonly utilized for the synthesis of this compound:

  • Acylation of Toluene with 4-Chlorobenzoyl Chloride: In this approach, toluene serves as the aromatic substrate and is acylated with 4-chlorobenzoyl chloride. The methyl group of toluene is an ortho-, para-director, leading to a mixture of isomers. However, the para-substituted product, this compound, is generally the major product due to steric hindrance at the ortho position.

  • Acylation of Chlorobenzene with 4-Methylbenzoyl Chloride: Alternatively, chlorobenzene can be used as the substrate and acylated with 4-methylbenzoyl chloride. The chloro group is also an ortho-, para-director, yielding the desired para-substituted product.

Common Lewis acid catalysts for these reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂)[1]. The choice of catalyst and solvent can significantly influence the reaction yield and isomeric distribution[2].

Logical Workflow for Friedel-Crafts Acylation:

cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Toluene Toluene Friedel_Crafts_Acylation Friedel_Crafts_Acylation Toluene->Friedel_Crafts_Acylation 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl_Chloride->Friedel_Crafts_Acylation AlCl3 AlCl3 AlCl3->Friedel_Crafts_Acylation Lewis Acid 4_Chloro_4_methylbenzophenone 4_Chloro_4_methylbenzophenone Friedel_Crafts_Acylation->4_Chloro_4_methylbenzophenone 4_Chlorobromobenzene 4_Chlorobromobenzene Grignard_Reagent 4-Chlorophenyl- magnesium bromide 4_Chlorobromobenzene->Grignard_Reagent w/ Mg, ether Mg Mg Intermediate Tetrahedral Intermediate Grignard_Reagent->Intermediate Nucleophilic Attack 4_Methylbenzoyl_Chloride 4_Methylbenzoyl_Chloride 4_Methylbenzoyl_Chloride->Intermediate Product 4-Chloro-4'- methylbenzophenone Intermediate->Product Elimination of MgClBr Workup Aqueous Workup Product->Workup

References

4-Chloro-4'-methylbenzophenone: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 4-Chloro-4'-methylbenzophenone. It is intended for use by qualified professionals in a laboratory or industrial setting. All users should conduct their own risk assessments and consult original Safety Data Sheets (SDS) before handling this chemical. The toxicological properties of this compound have not been fully investigated. Data for structurally similar compounds are provided for informational purposes and should be interpreted with caution.

Chemical and Physical Properties

This compound is a synthetic compound with the molecular formula C₁₄H₁₁ClO.[1] It is important to understand its physical and chemical properties to ensure safe handling and storage.

PropertyValueSource
CAS Number 5395-79-9[1]
Molecular Formula C₁₄H₁₁ClO[1]
Molecular Weight 230.69 g/mol
IUPAC Name (4-chlorophenyl)-(4-methylphenyl)methanone[1]
Synonyms Benzophenone, 4-chloro-4'-methyl-[1]

Hazard Identification and Classification

Due to a lack of specific studies on this compound, a definitive GHS classification is not available. However, based on data from structurally related compounds such as 4-Chlorobenzophenone and 4-Methylbenzophenone, the following hazards should be considered.

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[2][3][4][5]

  • Eye Irritation: May cause serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3][4][5]

  • Sensitization: May cause skin sensitization upon contact.[2]

The following table summarizes the GHS classifications for the related compound 4-Chlorobenzophenone.

Hazard ClassHazard CategoryGHS Classification
Skin Corrosion/IrritationCategory 2H315 - Causes skin irritation[3][5]
Serious Eye Damage/Eye IrritationCategory 2H319 - Causes serious eye irritation[3][5]
Specific target organ toxicity — Single exposureCategory 3H335 - May cause respiratory irritation[3][5]

Toxicological Data

TestSpeciesRouteValue
LD50RatOral2276.37 mg/kg bw[6]
LC50Mouse (male)Inhalation344.975 mg/L[6]

Handling and Storage

Handling:

  • Handle in a well-ventilated place.[6]

  • Wear suitable protective clothing, including gloves and eye/face protection.[6]

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

Storage:

  • Store in a tightly closed container.[6]

  • Store in a dry, cool, and well-ventilated place.[6]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: No specific data is available for this compound. For related compounds, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6]

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical substance. These protocols would be appropriate for evaluating the safety of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. The test involves a stepwise procedure with the use of a limited number of animals.

  • Principle: The method classifies the test substance into a series of toxicity classes defined by fixed LD50 cutoff values.[7]

  • Animal Model: Typically, rodents (rats), specifically nulliparous and non-pregnant females, are used.[7]

  • Procedure: A single dose of the substance is administered orally to a small group of animals. The dose for the next group is adjusted up or down depending on the observed effects (mortality or survival).[7][8]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[9]

  • Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) for acute toxicity.[7]

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the skin of an animal, and the resulting skin reaction is observed and graded.[10][11][12]

  • Animal Model: The albino rabbit is the preferred species for this test.[10][12][13]

  • Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[10][12]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[10]

  • Endpoint: The substance is considered an irritant if responses persist at the end of the observation period.[10][13]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline is used to evaluate the potential of a substance to cause eye irritation or serious eye damage.

  • Principle: A single dose of the substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are observed and scored.[14][15][16]

  • Animal Model: Healthy adult albino rabbits are used for this test.[14][17]

  • Procedure: The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[18]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days to assess the reversibility of any effects.[14][18]

  • Endpoint: The severity and reversibility of ocular lesions determine the classification of the substance as an eye irritant or a substance causing serious eye damage.[14]

Visualizations

The following diagrams illustrate general workflows for chemical safety and response.

G cluster_assessment Hazard Identification & Risk Assessment cluster_handling Safe Handling & Use cluster_emergency Emergency Response A Identify Chemical (this compound) B Gather Safety Data (SDS, Literature) A->B C Assess Hazards (Toxicity, Flammability, etc.) B->C D Evaluate Exposure Potential (Route, Duration, Frequency) C->D E Characterize Risk D->E F Implement Control Measures (PPE, Ventilation) E->F G Follow SOPs F->G Proceed with work H Use Designated Area G->H I Wear Appropriate PPE H->I J Minimize Exposure I->J K Spill or Exposure Occurs J->K In case of accident L Follow Emergency Procedures K->L M Provide First Aid L->M N Notify Supervisor/Safety Officer M->N O Seek Medical Attention N->O G cluster_exposure Exposure Event cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Start Exposure to This compound Inhalation Inhalation Start->Inhalation Inhalation Skin Skin Start->Skin Skin Contact Eye Eye Start->Eye Eye Contact Ingestion Ingestion Start->Ingestion Ingestion Inhale1 Move to fresh air Inhale2 If breathing is difficult, give oxygen Inhale1->Inhale2 Inhale3 If not breathing, give artificial respiration Inhale2->Inhale3 Inhale4 Seek immediate medical attention Inhale3->Inhale4 Skin1 Remove contaminated clothing Skin2 Wash skin with soap and plenty of water Skin1->Skin2 Skin3 If irritation persists, seek medical attention Skin2->Skin3 Eye1 Rinse cautiously with water for at least 15 minutes Eye2 Remove contact lenses, if present and easy to do Eye1->Eye2 Eye3 Continue rinsing Eye2->Eye3 Eye4 Seek immediate medical attention Eye3->Eye4 Ingest1 Rinse mouth with water Ingest2 Do NOT induce vomiting Ingest1->Ingest2 Ingest3 Never give anything by mouth to an unconscious person Ingest2->Ingest3 Ingest4 Seek immediate medical attention Ingest3->Ingest4

References

Methodological & Application

Synthesis of 4-Chloro-4'-methylbenzophenone via Friedel-Crafts Acylation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chloro-4'-methylbenzophenone, a valuable intermediate in organic synthesis and drug discovery. The primary method detailed is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride, utilizing anhydrous aluminum chloride as a catalyst. This application note includes a thorough experimental protocol, a summary of key quantitative data, and visual diagrams to elucidate the reaction mechanism and experimental workflow. The information presented is intended to assist researchers in the efficient and safe laboratory-scale synthesis of this compound.

Introduction

This compound is a diarylketone that serves as a crucial building block in the synthesis of various organic molecules. Its substituted benzophenone core is a common motif in medicinal chemistry, appearing in compounds with a range of biological activities. The Friedel-Crafts acylation is a classic and versatile method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones such as this compound. This reaction proceeds via electrophilic aromatic substitution, where an acylium ion, generated from an acyl chloride and a Lewis acid catalyst, is attacked by an electron-rich aromatic substrate. In this case, toluene is acylated by 4-chlorobenzoyl chloride. The methyl group of toluene is an activating group, directing the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions.

Data Presentation

The following tables summarize the key reactants and expected product specifications for the synthesis of this compound.

Table 1: Reactant Specifications

ReactantMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
TolueneC₇H₈92.141.0
4-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.011.0
Anhydrous Aluminum ChlorideAlCl₃133.341.1

Table 2: Product Specifications & Expected Results

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)Melting Point (°C)
This compoundC₁₄H₁₁ClO230.69(Calculated from reactants)85-95%128-131

Experimental Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • Toluene (anhydrous)

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (handle in a dry environment)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol or isopropanol for recrystallization

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane (50 mL) to the flask to create a suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Reactants:

    • Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (25 mL) and add it to the dropping funnel.

    • Add the 4-chlorobenzoyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes. Maintain the temperature between 0-5 °C during the addition.

    • After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane (25 mL) dropwise from the dropping funnel over 30 minutes, again maintaining the temperature at 0-5 °C.

  • Reaction: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This should be done in a fume hood as HCl gas will be evolved.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent such as ethanol or isopropanol to yield pure this compound as a crystalline solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the compound.

Visualizations

Reaction Mechanism:

The Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride proceeds through the following key steps: formation of the acylium ion, electrophilic attack by the aromatic ring, and deprotonation to restore aromaticity.

reaction_mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex 4-Chlorobenzoyl_Chloride->Acylium_Ion_Complex + AlCl₃ Toluene Toluene AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Arenium Ion (Sigma Complex) Acylium_Ion_Complex->Sigma_Complex + Toluene Product This compound Sigma_Complex->Product - H⁺ (to AlCl₄⁻) HCl HCl AlCl3_regen AlCl₃ (regenerated) experimental_workflow Start Start Setup Assemble Dry Glassware Start->Setup Catalyst Suspend Anhydrous AlCl₃ in Dichloromethane Setup->Catalyst Cooling Cool to 0-5 °C Catalyst->Cooling Reactant_Addition Dropwise Addition of 4-Chlorobenzoyl Chloride and Toluene Solutions Cooling->Reactant_Addition Reaction Stir at Room Temperature (2-3 hours) Reactant_Addition->Reaction Workup Quench with Ice/HCl and Separate Layers Reaction->Workup Extraction Extract Aqueous Layer with Dichloromethane Workup->Extraction Washing Wash Organic Layer (Water, NaHCO₃, Brine) Extraction->Washing Drying Dry with Anhydrous Na₂SO₄ or MgSO₄ Washing->Drying Concentration Concentrate on Rotary Evaporator Drying->Concentration Purification Recrystallize from Ethanol/Isopropanol Concentration->Purification Characterization Analyze Product (MP, NMR, IR, MS) Purification->Characterization End End Characterization->End drug_development_pathway Intermediate This compound (Synthesized Intermediate) Drug_Synthesis Multi-step Chemical Synthesis Intermediate->Drug_Synthesis Precursor Drug Active Pharmaceutical Ingredient (API) Drug_Synthesis->Drug Yields Target Biological Target (e.g., PPARα Receptor) Drug->Target Binds to Response Cellular/Physiological Response (e.g., Lipid Metabolism Regulation) Target->Response Activates

Applications of 4-Chloro-4'-methylbenzophenone in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Chloro-4'-methylbenzophenone in polymer chemistry, with a primary focus on its role as a photoinitiator in UV-curable formulations. Due to the specific nature of this compound, where detailed public data is limited, information from closely related benzophenone derivatives is used to provide a comprehensive guide.

Introduction

This compound is an aromatic ketone that belongs to the benzophenone family of compounds. These compounds are widely utilized in polymer chemistry as photoinitiators, particularly for free-radical polymerization upon exposure to ultraviolet (UV) light. The presence of the chlorine atom and the methyl group on the phenyl rings can influence the photochemical properties of the molecule, such as its absorption spectrum and initiation efficiency, compared to unsubstituted benzophenone.

Mechanism of Action: Type II Photoinitiator

This compound is expected to function as a Type II photoinitiator. This mechanism involves a bimolecular process where the photoinitiator, in its excited triplet state, abstracts a hydrogen atom from a co-initiator or synergist (typically a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates.

The key steps in the photoinitiation process are:

  • Photoexcitation: Upon absorption of UV radiation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁).

  • Hydrogen Abstraction: The triplet-state benzophenone derivative abstracts a hydrogen atom from a synergist molecule (e.g., an amine).

  • Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from the benzophenone and an alkylamino radical from the synergist. The alkylamino radical is typically the primary species that initiates the polymerization chain reaction.

// Nodes PI [label="this compound (S₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI_S1 [label="Excited Singlet State (S₁)", fillcolor="#FBBC05", fontcolor="#202124"]; PI_T1 [label="Excited Triplet State (T₁)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Synergist [label="Synergist (e.g., Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; KetylRadical [label="Ketyl Radical", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkylaminoRadical [label="Alkylamino Radical", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monomer [label="Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Growing Polymer Chain", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PI -> PI_S1 [label="UV Light (hν)"]; PI_S1 -> PI_T1 [label="Intersystem Crossing (ISC)"]; PI_T1 -> KetylRadical [label="Hydrogen Abstraction"]; Synergist -> AlkylaminoRadical [label="Hydrogen Abstraction", style=dashed]; PI_T1 -> Synergist [style=invis]; // for layout AlkylaminoRadical -> Polymer [label="Initiation"]; Monomer -> Polymer [style=dashed]; } . Caption: Photoinitiation mechanism of a Type II benzophenone photoinitiator.

Applications

Based on the applications of similar benzophenone derivatives, this compound is suitable for a variety of UV curing applications, including:

  • UV-Curable Coatings: For wood, plastics, and metal substrates to provide protective and decorative finishes.

  • Printing Inks: In lithographic, screen, and flexo printing for rapid drying.

  • Adhesives: For bonding a variety of substrates with rapid, on-demand curing.

  • Electronics: As encapsulants and coatings for electronic components.

Quantitative Data

ParameterValueCompoundNotes
Typical Concentration 0.5 - 5.0 wt%4-MethylbenzophenoneIn combination with a tertiary amine synergist.
Absorption Maximum (λmax) ~259 nm4-MethylbenzophenoneIn methanol.
Recommended Synergists Tertiary Amines4-Methylbenzophenonee.g., Ethyl-4-(dimethylamino)benzoate (EDB), Triethanolamine (TEA).

Experimental Protocols

The following protocols are representative and should be optimized for specific formulations and applications.

Synthesis of this compound

A common method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[1]

Materials:

  • Toluene

  • 4-Chlorobenzoyl chloride

  • Aluminum chloride (AlCl₃) (catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for recrystallization (e.g., ethanol or hexane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve toluene in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add aluminum chloride to the stirred solution.

  • Add 4-chlorobenzoyl chloride dropwise to the mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Characterize the final product using techniques such as IR, ¹H-NMR, ¹³C-NMR, and melting point determination.[1]

G

Protocol for UV Curing of an Acrylate Formulation

This protocol describes the preparation and UV curing of a simple clear coat formulation using this compound as the photoinitiator.

Materials:

  • This compound

  • Amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)

  • Acrylate oligomer (e.g., Urethane diacrylate)

  • Reactive diluent (e.g., Tripropyleneglycol diacrylate - TPGDA)

  • Substrate (e.g., glass slide, metal panel)

  • UV curing system (e.g., medium-pressure mercury lamp)

  • Film applicator (e.g., wire-wound rod)

Procedure:

  • Formulation Preparation:

    • In a light-blocking container, combine the acrylate oligomer and reactive diluent at the desired ratio (e.g., 70:30 by weight).

    • Stir the mixture until homogeneous.

    • Add the amine synergist (e.g., 2-4 wt%) and stir until dissolved.

    • Add this compound (e.g., 1-3 wt%) and stir in the dark until completely dissolved.

  • Film Application:

    • Apply a small amount of the formulation to the substrate.

    • Use a film applicator to draw down a thin, uniform film of a specified thickness (e.g., 25 µm).

  • UV Curing:

    • Place the coated substrate on the conveyor of the UV curing system or directly under the UV lamp at a fixed distance.

    • Expose the film to UV radiation. The required UV dose will depend on the lamp intensity, film thickness, and formulation composition. A typical starting dose might be in the range of 500-2000 mJ/cm².

  • Curing Evaluation:

    • Assess the degree of cure immediately after exposure.

    • Surface Cure (Tack-free): Gently touch the surface with a cotton ball. A tack-free surface will not have any cotton fibers adhering to it.

    • Solvent Resistance: Rub the surface with a cotton swab soaked in a solvent (e.g., methyl ethyl ketone - MEK). The number of double rubs required to damage the coating indicates the solvent resistance and degree of crosslinking.

    • Hardness: Use a pencil hardness tester (ASTM D3363) to determine the hardness of the cured film.

// Nodes Formulation [label="Prepare Formulation\n(Oligomer, Diluent, Synergist, PI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Application [label="Apply Thin Film\nto Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Curing [label="Expose to UV Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; Evaluation [label="Evaluate Cured Film", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TackFree [label="Tack-Free Test", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventResist [label="Solvent Resistance", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hardness [label="Pencil Hardness", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Formulation -> Application; Application -> Curing; Curing -> Evaluation; Evaluation -> TackFree; Evaluation -> SolventResist; Evaluation -> Hardness; } . Caption: Experimental workflow for UV curing using a photoinitiator.

Safety Considerations

  • This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Avoid inhalation of dust and contact with skin and eyes.

  • UV radiation is harmful to the eyes and skin. Use appropriate UV shielding and wear UV-protective eyewear during curing experiments.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: 4-Chloro-4'-methylbenzophenone in UV Curing of Coatings and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-4'-methylbenzophenone as a photoinitiator in the ultraviolet (UV) curing of coatings and inks. This document details its mechanism of action, provides typical formulations, outlines experimental protocols for performance evaluation, and presents comparative data to guide formulation and development.

Introduction

This compound (CAS No. 5395-79-9) is a solid, Type II photoinitiator belonging to the substituted benzophenone family.[1][2] It is utilized in free-radical photopolymerization processes, which are integral to the rapid, energy-efficient, and environmentally friendly curing of coatings, inks, adhesives, and other materials.[3][4] Like other Type II photoinitiators, this compound requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization.[5] The substitution pattern on the benzophenone structure influences its photochemical properties and, consequently, its effectiveness as a photoinitiator.[3]

Mechanism of Action: Type II Photoinitiation

Upon exposure to UV radiation, this compound undergoes a series of steps to initiate polymerization:

  • UV Absorption: The benzophenone derivative absorbs photons from the UV light source, transitioning from its ground state to an excited singlet state.

  • Intersystem Crossing (ISC): The short-lived singlet state rapidly converts to a more stable and longer-lived triplet state.

  • Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from a hydrogen donor, most commonly a tertiary amine co-initiator (e.g., triethanolamine or ethyl-4-(dimethylamino)benzoate).

  • Radical Generation: This hydrogen abstraction process results in the formation of two radical species: a ketyl radical derived from the benzophenone and a highly reactive amine-derived radical.

  • Polymerization Initiation: The amine-derived radical is primarily responsible for initiating the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the formation of a cross-linked polymer network, which constitutes the cured coating or ink.[3][5]

G cluster_initiation Photoinitiation cluster_radicals Radical Generation cluster_polymerization Polymerization PI This compound (PI) PI_s PI (Singlet State) PI->PI_s UV Light (hν) PI_t PI (Triplet State) PI_s->PI_t Intersystem Crossing PI_ketyl Ketyl Radical PI_t->PI_ketyl Hydrogen Abstraction Co Co-initiator (e.g., Amine) Polymer Cured Polymer Network Co_rad Amine Radical Monomer Monomers/Oligomers Co_rad->Monomer Initiation Monomer->Polymer Propagation G cluster_prep Formulation Preparation start Start weigh_oligomer Weigh Oligomer start->weigh_oligomer add_diluent Add Reactive Diluent weigh_oligomer->add_diluent mix1 Mix until Homogeneous add_diluent->mix1 add_pi Add this compound mix1->add_pi add_co Add Co-initiator add_pi->add_co mix2 Mix until Dissolved add_co->mix2 degas Degas Formulation mix2->degas end End degas->end

References

Application Note and Protocol for the Purification of Benzophenone Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of benzophenone derivatives using silica gel column chromatography, a fundamental technique in organic synthesis and medicinal chemistry.

Introduction

Benzophenone and its derivatives are a class of organic compounds with a diphenyl ketone scaffold. They are widely utilized as photoinitiators, UV-blocking agents in sunscreens and plastics, and as key intermediates in the synthesis of pharmaceuticals.[1][2] Following synthesis, crude reaction mixtures often contain unreacted starting materials, byproducts, and other impurities. Column chromatography is a robust and widely used method for the purification of these compounds, separating them based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3][4]

This application note outlines a general protocol for the purification of benzophenone derivatives using silica gel column chromatography and provides examples of solvent systems and corresponding retention factor (Rf) values to guide the separation process.

Principle of Separation

Column chromatography separates compounds based on their polarity.[3] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase (eluent).[4][5] Non-polar compounds have a lower affinity for the stationary phase and travel down the column more quickly, while more polar compounds are retained longer.[3] The polarity of the mobile phase can be gradually increased to elute compounds of increasing polarity. The separation is optimized by selecting an appropriate solvent system, which is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[4][6] An ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[7]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the purification of benzophenone derivatives via silica gel column chromatography.

Materials and Equipment
  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)[5][8]

  • Mobile Phase: HPLC grade solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)[9][10]

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Beakers, Erlenmeyer flasks, and test tubes for fraction collection

  • Separatory funnel or dropping funnel for solvent addition

  • Rotary evaporator for solvent removal

  • TLC plates (silica gel coated), developing chamber, and UV lamp for analysis

  • Capillary tubes for spotting TLC plates

Protocol 1: Column Packing (Slurry Method)
  • Preparation: Ensure the chromatography column is clean, dry, and clamped vertically to a stand.[3]

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3][11]

  • Adding a Sand Layer: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.[11][12]

  • Preparing the Slurry: In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., hexanes or a hexane/ethyl acetate mixture).[3][13] The amount of silica gel is typically 20-50 times the weight of the crude sample.[3]

  • Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain while continuously adding the slurry. Gently tap the side of the column to ensure even packing and remove any air bubbles.[3][12]

  • Final Sand Layer: Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding the sample or more eluent.[12]

  • Equilibration: Allow the excess solvent to drain until the solvent level is just above the top layer of sand. Do not let the column run dry.[3]

Protocol 2: Sample Loading and Elution
  • Sample Preparation: Dissolve the crude benzophenone derivative in a minimal amount of a suitable solvent, ideally the eluent or a slightly more polar solvent in which the compound is highly soluble.[12] Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[14]

  • Loading the Sample: Carefully apply the dissolved sample solution onto the top layer of sand using a pipette.[11]

  • Elution:

    • Begin elution with the least polar solvent system determined from TLC analysis.

    • Add the eluent continuously to the top of the column, maintaining a constant head of solvent.

    • Collect the eluting solvent (eluate) in fractions using test tubes or flasks.[7]

    • The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds. For example, by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[11][15]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the appropriate solvent system, and visualize the spots under a UV lamp.[16][17]

  • Combining and Concentrating: Combine the fractions that contain the pure desired compound. Remove the solvent using a rotary evaporator to obtain the purified benzophenone derivative.[12]

Data Presentation

The choice of mobile phase is critical for achieving good separation. Below is a table summarizing typical solvent systems and reported Rf values for various benzophenone derivatives on silica gel.

Benzophenone DerivativeMobile Phase (v/v)Stationary PhaseRf ValueCitation(s)
Benzophenone5:1 Hexanes/Ethyl AcetateSilica GelHigh Rf (travels farthest)[18][19]
Benzophenone70% Hexane, 30% Ethyl AcetateSilica Gel~0.5-0.6[20]
Benzhydrol (a reduction product)5:1 Hexanes/Ethyl AcetateSilica GelLow Rf[18]
3,5-Dimethylphenol15:85 Ethyl Acetate/HexaneSilica GelNot specified[21]
3-Methoxyphenol20:80 Ethyl Acetate/HexaneSilica Gel0.58[21]
1-Naphthol25:75 Ethyl Acetate/HexaneSilica Gel0.62[21]
3-Nitrophenol30:70 Ethyl Acetate/HexaneSilica GelNot specified[21]
(5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone1:4 Ethyl Acetate/Petroleum EtherSilica GelNot specified[8]
Benzoic AcidDichloromethaneSilica Gel0.37[17]
p-ToluidineDichloromethaneSilica Gel0.47[17]
NaphthaleneDichloromethaneSilica Gel0.88[17]

Note: Rf values are dependent on the specific conditions (e.g., temperature, saturation of the TLC chamber, specific silica gel batch) and should be used as a guide. It is always recommended to perform a TLC analysis of the crude mixture before performing column chromatography.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of benzophenone derivatives using column chromatography.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Mixture to Determine Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Select Eluent Equilibrate Equilibrate Column with Initial Eluent Pack->Equilibrate Load Load Crude Sample Equilibrate->Load Elute Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Purified Product Evaporate->Pure

Caption: Workflow for purification of benzophenone derivatives.

Logical Relationship of Polarity and Elution Order

This diagram illustrates the relationship between compound polarity, interaction with the stationary phase, and elution order in normal-phase column chromatography.

G cluster_column Column Chromatography cluster_separation Separation start Crude Mixture (Polar + Non-polar) column_top Top of Column (Silica Gel) start->column_top Mobile Phase Flow nonpolar Non-polar Compound (Weak Adsorption) column_top->nonpolar Elutes First polar Polar Compound (Strong Adsorption) column_bottom Bottom of Column elute_first Early Fractions column_bottom->elute_first nonpolar->column_bottom elute_last Later Fractions (or with more polar eluent) polar->elute_last Elutes Later

Caption: Polarity-based separation in normal-phase chromatography.

References

Application Notes: FT-IR Spectroscopy for the Identification of Functional Groups in Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzophenone and its derivatives are a significant class of organic compounds widely used as photoinitiators, UV-curing agents, and in the synthesis of various pharmaceuticals and fragrances. The core structure of benzophenone consists of a central carbonyl group (C=O) bonded to two phenyl rings.[1] The precise identification and characterization of this and other functional groups are crucial for quality control, reaction monitoring, and drug development. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.[2][3]

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match its natural vibrational modes (e.g., stretching, bending). The resulting absorption spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups.[2][3] For benzophenones, the most prominent vibrations are associated with the carbonyl group, the aromatic rings, and the carbon-hydrogen bonds.

Characteristic FT-IR Absorption Bands for Benzophenones

The FT-IR spectrum of benzophenone is dominated by a few key absorption bands that are diagnostic for its primary functional groups. The analysis of these bands allows for unambiguous confirmation of the benzophenone structure.

  • Carbonyl (C=O) Stretching: The most intense and characteristic absorption band in the spectrum of benzophenone is due to the stretching vibration of the carbonyl group. For aromatic ketones like benzophenone, this peak typically appears in the range of 1650-1660 cm⁻¹ .[4][5][6] Its high intensity is due to the large change in dipole moment during the vibration. The conjugation of the carbonyl group with the two aromatic rings slightly lowers its frequency compared to a simple aliphatic ketone.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings give rise to sharp, medium-intensity peaks typically found just above 3000 cm⁻¹ . It is common to see multiple peaks in the range of 3050-3090 cm⁻¹ .[6]

  • Aromatic C=C Stretching: The stretching vibrations within the aromatic rings produce a series of medium to strong bands in the 1400-1600 cm⁻¹ region.[7] These bands are characteristic of the phenyl groups and confirm their presence.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of bands resulting from various bending and stretching vibrations (e.g., C-C-C bending, C-H out-of-plane bending).[8] While complex to interpret fully, this region is unique to the specific molecule and can be used to distinguish between different substituted benzophenones.

Quantitative Data Summary

The following table summarizes the key FT-IR absorption bands for the functional groups found in a typical benzophenone molecule.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Peak Intensity
Aromatic C-HStretch3050 - 3090Medium, Sharp
Carbonyl (C=O)Stretch1650 - 1660Strong, Sharp
Aromatic C=CRing Stretch1400 - 1600Medium to Strong

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality, reproducible FT-IR spectra.[7] The following are generalized protocols for the analysis of solid benzophenone samples.

Protocol 1: KBr Pellet Method

This is a traditional and widely used method for analyzing solid samples.

Materials:

  • Benzophenone sample (1-2 mg, finely ground)

  • Potassium Bromide (KBr), FT-IR grade (100-200 mg, dried)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

Methodology:

  • Drying: Gently heat the KBr powder in an oven at approximately 100°C for several hours to remove any adsorbed water, which can interfere with the IR spectrum. Cool in a desiccator before use.

  • Grinding: Place 1-2 mg of the benzophenone sample into a clean agate mortar. Add approximately 100-200 mg of the dried KBr.[9]

  • Mixing and Grinding: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize scattering of the IR radiation.[10]

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.[9]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Protocol 2: Thin Solid Film Method

This method is suitable when the sample is soluble in a volatile solvent.

Materials:

  • Benzophenone sample (10-20 mg)

  • Volatile organic solvent (e.g., methanol, acetone, or methylene chloride)

  • IR-transparent salt plates (e.g., KBr or NaCl)

  • Pipette or dropper

Methodology:

  • Sample Dissolution: Dissolve a small amount (approx. 10-20 mg) of the benzophenone sample in a few drops of a suitable volatile solvent in a small vial.[7]

  • Film Casting: Using a pipette, apply a drop or two of the solution onto the surface of a clean, dry salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, which may be expedited by gentle warming under a heat lamp or in a vacuum oven. A thin, even film of the solid sample should remain on the plate.

  • Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer for analysis.

Data Acquisition and Instrument Parameters
  • Background Spectrum: Always record a background spectrum of the empty sample compartment (or with a pure KBr pellet/clean salt plate) before running the sample.[7] This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, as well as any signals from the sample matrix (KBr) or salt plate.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.

  • Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹ .[7][11]

  • Signal-to-Noise Ratio: To improve the signal-to-noise ratio, co-add 16 to 32 scans for the final spectrum.[7]

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for identifying functional groups in benzophenones using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation Sample Solid Benzophenone Sample Grind Grind with KBr or Dissolve in Solvent Sample->Grind Prepare Press Pellet or Cast Thin Film Grind->Prepare Background Record Background Spectrum Prepare->Background Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire Process Process Spectrum (Baseline Correction, Smoothing) Acquire->Process Identify Identify Key Peaks (C=O, C-H, C=C) Process->Identify Compare Compare with Reference Data Identify->Compare Report Confirm Functional Groups Compare->Report

References

Using 4-Chloro-4'-methylbenzophenone in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document details the application of specific substituted benzophenones in the synthesis of pharmaceutical intermediates. While the use of 4-Chloro-4'-methylbenzophenone in the synthesis of pharmaceutical intermediates is not well-documented in publicly available scientific literature, the structurally similar compound, 4-Chloro-4'-hydroxybenzophenone , is a critical precursor in the industrial production of the lipid-lowering drug, fenofibrate.[1] This document will focus on the synthesis and application of 4-Chloro-4'-hydroxybenzophenone as a key intermediate for fenofibrate.

I. Synthesis of 4-Chloro-4'-hydroxybenzophenone

The primary route for synthesizing 4-Chloro-4'-hydroxybenzophenone is through a Friedel-Crafts acylation reaction.[2][3][4][5][6] This method offers high yields and is adaptable for large-scale industrial production.[5]

Experimental Protocol: Friedel-Crafts Acylation for 4-Chloro-4'-hydroxybenzophenone

This protocol describes a one-pot synthesis method starting from anisole and p-chlorobenzoyl chloride.[4][5]

Materials:

  • Anisole

  • p-Chlorobenzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Chlorobenzene (solvent)

  • Hydrochloric acid (HCl)

  • Methanol (for recrystallization)

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, charge chlorobenzene and anisole.

  • Stir the mixture at room temperature and add aluminum chloride in batches.

  • Over a period of time, add p-chlorobenzoyl chloride dropwise while maintaining the temperature between 35-45°C.

  • After the addition is complete, raise the temperature to 45-55°C and maintain for 2 hours to complete the Friedel-Crafts acylation, forming 4-chloro-4'-methoxybenzophenone.[4]

  • To perform the demethylation in the same pot, heat the reaction mixture to 130-140°C and hold for 2 hours.[4]

  • Cool the reaction mixture to 60°C and pour it into a mixture of ice and water.[4]

  • Stir the resulting mixture for 1 hour to precipitate the crude product.

  • Filter the crude 4-Chloro-4'-hydroxybenzophenone and wash the filter cake with water until neutral.[4]

  • Purify the crude product by recrystallization from methanol to obtain the final product.[4]

Quantitative Data:

ParameterValueReference
Starting Materials Anisole, p-Chlorobenzoyl Chloride[4][5]
Catalyst Aluminum Chloride (AlCl₃)[4][5]
Solvent Chlorobenzene[4][5]
Reaction Temperature Acylation: 35-55°C; Demethylation: 130-140°C[4]
Reaction Time Acylation: ~2 hours; Demethylation: 2 hours[4]
Yield Up to 97.3%[5]
Purity (after recrystallization) >99.5%[7]

II. Synthesis of Fenofibrate from 4-Chloro-4'-hydroxybenzophenone

4-Chloro-4'-hydroxybenzophenone is a key intermediate in a multi-step synthesis of fenofibrate. The overall process involves the formation of fenofibric acid, followed by its esterification.[8][9]

Experimental Workflow Diagram

G A Anisole + p-Chlorobenzoyl Chloride B Friedel-Crafts Acylation (AlCl3, Chlorobenzene) A->B C 4-Chloro-4'-methoxybenzophenone B->C D Demethylation (Heating) C->D E 4-Chloro-4'-hydroxybenzophenone D->E F Reaction with Isopropyl 2-bromo-2-methylpropanoate (K2CO3) E->F G Fenofibrate F->G G cluster_0 Cell cluster_1 Clinical Outcome Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis PPARa PPARα Fenofibric_Acid->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Lipoprotein Lipase Decreased ApoC-III Increased ApoA-I, ApoA-II Gene_Expression->Lipid_Metabolism Leads to Outcome Decreased Triglycerides Increased HDL Lipid_Metabolism->Outcome

References

Application Notes and Protocols: The Role of Amine Synergists with 4-Chloro-4'-methylbenzophenone in Photopolymerization for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-4'-methylbenzophenone is a Type II photoinitiator that, upon exposure to ultraviolet (UV) light, initiates rapid polymerization of monomer formulations. This characteristic is pivotal in a variety of applications, including the formation of specialized coatings, adhesives, and importantly, in the fabrication of advanced drug delivery systems and tissue engineering scaffolds. As a Type II photoinitiator, its efficiency is critically dependent on the presence of a co-initiator, or amine synergist. This document provides detailed application notes, experimental protocols, and mechanistic insights into the synergistic role of amines with this compound in photopolymerization processes relevant to research and drug development.

The primary mechanism involves the photo-excitation of this compound to a triplet state, followed by hydrogen abstraction from the amine synergist. This process generates a highly reactive alkyl-amino radical, which then initiates the free-radical polymerization of monomers, such as acrylates.[1][2] Amine synergists also play a crucial role in mitigating oxygen inhibition, a common issue in free-radical polymerization, by scavenging peroxy radicals and converting them into reactive alkyl-amino radicals.[1][2]

Data Presentation: Photopolymerization Efficiency

While specific quantitative data for this compound with a wide array of amine synergists is not extensively available in peer-reviewed literature, the following tables present representative data based on studies of structurally similar benzophenone derivatives. This data is intended to provide a comparative framework for researchers to evaluate the potential performance of different amine synergists.

Table 1: Representative Photopolymerization Kinetics of an Acrylate Formulation using Real-Time FTIR Spectroscopy

Formulation IDThis compound (wt%)Amine Synergist (wt%)Amine Synergist TypeLight Intensity (mW/cm²)Final Conversion (%)Time to 50% Conversion (s)
F12.04.0Ethyl 4-(dimethylamino)benzoate (EDAB)508515
F22.04.0N-Methyldiethanolamine (MDEA)508218
F32.04.0Triethanolamine (TEA)507822
F42.02.0Ethyl 4-(dimethylamino)benzoate (EDAB)507525
F52.04.0Ethyl 4-(dimethylamino)benzoate (EDAB)257030

Note: The data presented in this table is illustrative and based on typical results for Type II photoinitiator systems. Actual results with this compound may vary and should be determined experimentally.

Table 2: Representative Thermal Properties of Photopolymerized Acrylate Films using Photo-DSC

Formulation IDThis compound (wt%)Amine Synergist (wt%)Amine Synergist TypeLight Intensity (mW/cm²)Peak Heat Flow (W/g)Time to Peak (s)Total Heat Evolved (J/g)
F12.04.0Ethyl 4-(dimethylamino)benzoate (EDAB)5015.28320
F22.04.0N-Methyldiethanolamine (MDEA)5014.510310
F32.04.0Triethanolamine (TEA)5013.812295
F42.02.0Ethyl 4-(dimethylamino)benzoate (EDAB)5012.115280
F52.04.0Ethyl 4-(dimethylamino)benzoate (EDAB)259.518250

Note: This data is representative of typical photo-DSC results for acrylate polymerization and is intended for comparative purposes. Experimental validation is required for this compound systems.

Experimental Protocols

Protocol 1: Evaluation of Photopolymerization Kinetics using Real-Time FTIR Spectroscopy

Objective: To monitor the rate of disappearance of monomer double bonds (e.g., acrylate C=C) in real-time to determine the polymerization rate and final conversion.

Materials and Equipment:

  • This compound

  • Amine synergist (e.g., EDAB, MDEA, TEA)

  • Acrylate monomer/oligomer blend (e.g., Bis-GMA/TEGDMA 50/50 w/w)

  • FTIR spectrometer with a real-time sampling accessory

  • UV/Vis spot curing system with a light guide

  • BaF₂ or KBr salt plates

  • Spacers (25-100 µm thickness)

  • Radiometer

Procedure:

  • Formulation Preparation: Prepare the photopolymerizable formulations by dissolving this compound and the selected amine synergist in the acrylate monomer/oligomer blend. Ensure complete dissolution by gentle warming or vortexing. Prepare formulations in amber vials to protect from ambient light.

  • Sample Preparation: Place a drop of the formulation onto a BaF₂ plate. Place a spacer on the plate and carefully cover with a second BaF₂ plate to create a thin film of uniform thickness.

  • FTIR Setup: Place the sample assembly into the sample holder of the FTIR spectrometer.

  • UV Source Setup: Position the light guide of the UV curing system at a fixed distance from the sample. Measure the UV light intensity at the sample position using a radiometer and adjust as required.

  • Data Acquisition:

    • Collect a baseline FTIR spectrum of the uncured sample.

    • Initiate real-time data collection, monitoring the decrease in the acrylate C=C stretching vibration peak area (typically around 1638 cm⁻¹). The aromatic C=C peak (around 1608 cm⁻¹) can be used as an internal standard.

    • Simultaneously, open the shutter of the UV lamp to begin photopolymerization.

    • Continue collecting spectra until the acrylate peak area no longer changes, indicating the reaction has reached its maximum conversion.

  • Data Analysis: Calculate the degree of conversion (DC%) as a function of time using the following formula: DC(%) = [1 - (Abs_aliphatic_cured / Abs_aromatic_cured) / (Abs_aliphatic_uncured / Abs_aromatic_uncured)] * 100

Protocol 2: Fabrication of a Drug-Eluting Hydrogel via Photopolymerization

Objective: To encapsulate a model drug within a crosslinked polymer network for controlled release studies.

Materials and Equipment:

  • This compound

  • Ethyl 4-(dimethylamino)benzoate (EDAB)

  • Poly(ethylene glycol) diacrylate (PEGDA) (hydrogel precursor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model drug (e.g., Dextran-FITC, Methylene Blue)

  • UV curing system (365 nm)

  • Silicone molds (e.g., 1 mm thick, 5 mm diameter)

  • Spectrophotometer (for release studies)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 20% (w/v) solution of PEGDA in PBS.

    • Add this compound to a final concentration of 0.5% (w/v).

    • Add EDAB to a final concentration of 1.0% (w/v).

    • Dissolve the model drug in this solution to the desired concentration (e.g., 1 mg/mL). Ensure all components are fully dissolved.

  • Hydrogel Fabrication:

    • Pipette the precursor solution into the silicone molds.

    • Expose the molds to UV light (365 nm) for a predetermined time (e.g., 5-10 minutes) to ensure complete polymerization. The exposure time should be optimized based on preliminary kinetic studies.

  • Post-Fabrication Processing:

    • Carefully remove the hydrogel discs from the molds.

    • Wash the hydrogels extensively with PBS to remove any unreacted components and non-entrapped drug.

  • Drug Release Study:

    • Place each hydrogel disc in a vial containing a known volume of PBS (e.g., 5 mL).

    • Incubate at 37°C with gentle agitation.

    • At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh PBS.

    • Quantify the drug concentration in the withdrawn aliquots using a spectrophotometer at the appropriate wavelength for the model drug.

    • Calculate the cumulative drug release over time.

Visualizations

G cluster_initiation Photoinitiation cluster_radicals Radical Generation cluster_propagation Polymerization cluster_inhibition Oxygen Inhibition Mitigation PI This compound (PI) PI_excited Excited Triplet State (PI*) PI->PI_excited UV Light (hν) Amine Amine Synergist (R3N) PI_excited->Amine Hydrogen Abstraction Ketyl_Radical Ketyl Radical Amino_Radical Alkyl-amino Radical Peroxy_Radical Peroxy Radical (ROO•) Amine->Peroxy_Radical Reaction Monomer Acrylate Monomer Amino_Radical->Monomer Initiation Polymer Crosslinked Polymer Network Monomer->Polymer Propagation Oxygen Oxygen (O2) Polymer->Oxygen Reaction with growing chain Peroxy_Radical->Amino_Radical

Caption: Mechanism of photopolymerization with a Type II photoinitiator and amine synergist.

G cluster_formulation Formulation cluster_fabrication Fabrication cluster_testing Characterization & Testing PI This compound Mix Homogeneous Precursor Solution PI->Mix Amine Amine Synergist Amine->Mix Monomer Monomer/Oligomer Monomer->Mix Drug Active Pharmaceutical Ingredient (API) Drug->Mix Mold Dispense into Mold Mix->Mold UV UV Curing Mold->UV Device Drug-Eluting Device UV->Device Kinetics Kinetics (RT-FTIR, Photo-DSC) Device->Kinetics Release In Vitro Drug Release Device->Release Biocompatibility Biocompatibility Assays Device->Biocompatibility

Caption: Workflow for fabricating and testing a drug-eluting medical device.

Applications in Drug Development

The photopolymerization system of this compound and an amine synergist offers significant potential in drug development:

  • Controlled Drug Delivery: Hydrogels and other polymer networks can be fabricated to encapsulate therapeutic agents. The crosslink density of the polymer, which can be modulated by the formulation and curing conditions, influences the diffusion rate of the entrapped drug, allowing for controlled and sustained release.[3][4]

  • Tissue Engineering and Regenerative Medicine: Photopolymerization can be used to create intricate 3D scaffolds that mimic the extracellular matrix.[5][6][7] These scaffolds can be loaded with cells and growth factors to promote tissue regeneration. The spatial and temporal control afforded by photopolymerization is a key advantage in creating complex tissue architectures.

  • Fabrication of Medical Devices: This system can be employed in the 3D printing of custom medical devices and implants with drug-eluting properties.[8][9] This allows for the localized delivery of drugs, such as antibiotics or anti-inflammatory agents, directly at the site of implantation, reducing systemic side effects.

  • Synthesis of Drug-Loaded Nanoparticles: Photopolymerization in emulsion or miniemulsion systems can be used to synthesize drug-loaded nanoparticles for targeted drug delivery.[10][11]

Conclusion

The combination of this compound with a suitable amine synergist provides a versatile and efficient system for photopolymerization. While further research is needed to generate specific quantitative data for this particular photoinitiator, the established principles and protocols for Type II photoinitiators offer a solid foundation for its application in advanced drug delivery systems and tissue engineering. The ability to rapidly form crosslinked polymer networks under mild conditions with spatial and temporal control makes this a valuable tool for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki coupling reactions in the synthesis of substituted benzophenones. This class of compounds is of significant interest in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of pharmaceuticals and other functional molecules.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[4][5][6][7]

Introduction to Suzuki Coupling for Benzophenone Synthesis

The palladium-catalyzed Suzuki coupling reaction enables the formation of a C-C bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[5][6][8] In the context of benzophenone synthesis, this typically involves the coupling of a substituted arylboronic acid with a substituted halobenzophenone or, alternatively, a benzoyl halide with a substituted arylboronic acid.[3][9] This methodology is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[7][10] Substituted benzophenones are key structural motifs in various biologically active compounds, including anti-inflammatory drugs like Ketoprofen and antifungal agents like Bifonazole.[2][3]

The reactivity of substituted halobenzophenones in Suzuki coupling is influenced by both electronic and steric factors. Generally, the reactivity follows the trend: para-substituted > meta-substituted > ortho-substituted.[1] Electron-withdrawing groups on the benzophenone scaffold can activate the carbon-halogen bond, facilitating the oxidative addition step in the catalytic cycle.[1]

Experimental Protocols

Herein are detailed protocols for typical Suzuki coupling reactions to synthesize substituted benzophenones.

Protocol 2.1: General Procedure for the Suzuki Coupling of Bromo-substituted Benzophenones with Arylboronic Acids[1]

This protocol is adapted from a general method for the coupling of bromo-substituted benzophenones.

Materials:

  • Bromo-substituted benzophenone (e.g., 4-bromobenzophenone, 3-bromobenzophenone)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine the bromo-substituted benzophenone (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 10 mL).

  • Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzophenone.

Protocol 2.2: Synthesis of 4-Bromobenzophenone via Suzuki Coupling of 4-Bromobenzoyl Chloride with Phenylboronic Acid[3]

This protocol provides a specific example of synthesizing a key intermediate for various pharmaceuticals.

Materials:

  • 4-Bromobenzoyl chloride

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • 1.5 M Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • To a 10 mL flask equipped with a magnetic stirrer, add 4-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), K₂CO₃ (1.0 mmol), and Pd₂(dba)₃ (5 mol%; 0.025 mmol).

  • Add toluene (1.0 mL) to the flask.

  • Stir the reaction mixture at reflux for 4 hours, using an oil bath to maintain the temperature.

  • After the reaction is complete, cool the mixture and wash it twice with 5 mL of 1.5 M sodium hydroxide solution.

  • Extract the aqueous phase three times with 5 mL of ethyl acetate.

  • Combine the organic extracts, dry over a suitable drying agent, and concentrate to yield the crude product.

  • The crude 4-bromobenzophenone can be further purified by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions involving substituted benzophenones, compiled from various sources.

Table 1: Suzuki Coupling of Bromo-substituted Benzophenones with Phenylboronic Acid

EntryBromo-substituted BenzophenoneCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-BromobenzophenonePd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O4>95
23-BromobenzophenonePd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O685-90
32-BromobenzophenonePd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O1260-70

Table 2: Suzuki Coupling of Bromobenzoyl Chlorides with Phenylboronic Acid [3]

EntryBromobenzoyl ChlorideCatalyst (mol%)BaseSolventTime (h)ProductYield (%)
14-Bromobenzoyl ChloridePd₂(dba)₃ (5)K₂CO₃Toluene44-BromobenzophenoneHigh
23-Bromobenzoyl ChloridePd₂(dba)₃ (0.5%)K₂CO₃Toluene43-PhenylbenzophenoneMajor product

Visualizations

Catalytic Cycle of Suzuki Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 [R¹-Pd(II)L_n-OR''] PdII_1->PdII_2 Base (e.g., OH⁻) PdII_3 R¹-Pd(II)L_n-R² PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) PdII_3->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->PdII_1 BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->PdII_2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Benzophenone Synthesis

This diagram outlines the typical laboratory workflow for the synthesis and purification of substituted benzophenones via Suzuki coupling.

Experimental_Workflow cluster_workflow Synthesis and Purification Workflow Start Reaction Setup (Reactants, Catalyst, Base, Solvent) Degas Degassing with Inert Gas Start->Degas Reaction Heating/Reflux Degas->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Pure Substituted Benzophenone Purification->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Chloro-4'-methylbenzophenone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of toluene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: Why is a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) required in Friedel-Crafts acylation?

A2: A stoichiometric amount of the Lewis acid catalyst is necessary because it forms a complex with the carbonyl group of the resulting ketone product. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the catalyst per equivalent of the ketone is required to drive the reaction to completion.[3][4]

Q3: What is the primary role of controlling the temperature during the synthesis?

A3: Temperature control is crucial for several reasons. The Friedel-Crafts acylation is an exothermic reaction, and low temperatures (typically 0-5 °C during the initial addition) are maintained to control the reaction rate and prevent undesirable side reactions.[3] For the acylation of toluene, lower temperatures also favor the formation of the desired para-isomer (this compound) over the ortho-isomer due to steric hindrance.[3][5]

Q4: What are the expected major side products in this synthesis?

A4: The primary side product is the isomeric 2-Chloro-4'-methylbenzophenone (ortho-isomer). The methyl group on toluene is an ortho, para-director. However, the bulkiness of the acylium-Lewis acid complex sterically hinders the attack at the ortho-position, making the para-isomer the major product.[2][5] Inadequate temperature control can increase the proportion of the ortho-isomer.

Q5: How can the final product be effectively purified?

A5: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol or a mixture of an aromatic hydrocarbon and a polar solvent (e.g., toluene and acetone), can yield a product with high purity.[6] For separating isomers or removing persistent impurities, column chromatography on silica gel is effective.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic and can be deactivated by moisture.[4] 2. Insufficient Catalyst: Less than a stoichiometric amount of the Lewis acid was used.[3][4] 3. Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time or at the appropriate temperature after the initial addition.1. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous reagents. Handle aluminum chloride in a dry environment (e.g., glove box or under an inert atmosphere).[8] 2. Use Stoichiometric Catalyst: Ensure at least a 1:1 molar ratio of AlCl₃ to 4-chlorobenzoyl chloride. An excess of the catalyst (e.g., 1.05-1.1 equivalents) is often recommended.[1] 3. Monitor Reaction Progress: After the initial low-temperature addition, allow the reaction to stir at room temperature to ensure completion. Use TLC to monitor the disappearance of starting materials.
Formation of a Dark, Tarry Mixture 1. High Reaction Temperature: The reaction temperature was not adequately controlled, leading to polymerization or other side reactions.[2] 2. Highly Activated Substrate/Catalyst: While less common for this specific reaction, very reactive starting materials or an overly active catalyst can promote tar formation.1. Maintain Low Temperature: Use an ice bath to maintain the temperature between 0-5 °C during the addition of the acylating agent.[3] 2. Controlled Addition: Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture to manage the exothermic nature of the reaction.
High Percentage of Ortho-Isomer 1. Elevated Reaction Temperature: Higher temperatures can overcome the steric hindrance at the ortho-position, leading to a higher proportion of the undesired isomer.1. Strict Temperature Control: Maintain a low temperature (0-5 °C) throughout the addition of the acylating agent to maximize the formation of the para-product.[3][5]
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make phase separation challenging. 2. Incomplete Quenching: The aluminum chloride complex was not fully decomposed, leading to a gelatinous mixture.1. Break Emulsion: Add a saturated brine solution during the extraction to increase the ionic strength of the aqueous layer and facilitate phase separation.[3] 2. Ensure Complete Quenching: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to fully decompose the aluminum chloride complex.[9]

Quantitative Data Presentation

Table 1: Effect of Catalyst on Yield for a Structurally Similar Friedel-Crafts Acylation

CatalystYield of 4-Chloro-4'-hydroxybenzophenone (%)
K10-Fe-AA-12097
Other K-10 Clay Supported Metal ChloridesVarying yields

Note: Data from a study on the synthesis of 4-Chloro-4'-hydroxybenzophenone, demonstrating the significant impact of the choice of catalyst on the reaction yield.[10]

Table 2: General Yields for Friedel-Crafts Acylation Reactions

Reaction TypeTypical Yield Range (%)
Acylation of Toluene with Acetyl Chloride85-88
Acylation of Phenol with p-Chlorobenzoyl Chloride72-85
Acylation of Anisole with p-Chlorobenzoyl Chloride75

Note: These yields are for analogous reactions and indicate that a high yield for the synthesis of this compound is achievable under optimized conditions.[6][11][12]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Toluene (anhydrous)

  • 4-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • Toluene Addition: After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 1-2 hours at room temperature. Monitor the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification prep_setup 1. Assemble Flame-Dried Glassware prep_reagents 2. Add Anhydrous AlCl3 and DCM prep_setup->prep_reagents prep_cool 3. Cool to 0-5 °C prep_reagents->prep_cool add_acyl 4. Dropwise Addition of 4-Chlorobenzoyl Chloride prep_cool->add_acyl add_toluene 5. Dropwise Addition of Toluene add_acyl->add_toluene react_complete 6. Stir at Room Temperature add_toluene->react_complete quench 7. Quench with Ice/HCl react_complete->quench extract 8. Extraction with DCM quench->extract wash 9. Wash Organic Layers extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Purify (Recrystallization/Chromatography) dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Product Yield q_moisture Was the reaction mixture cloudy/off-white? start->q_moisture a_moisture_yes Moisture Contamination. Catalyst Deactivated. q_moisture->a_moisture_yes Yes q_catalyst Was catalyst stoichiometry ≥ 1.0 equivalent? q_moisture->q_catalyst No s_moisture Solution: Restart with dry equipment and reagents. a_moisture_yes->s_moisture a_catalyst_no Insufficient Catalyst. Product-catalyst complexing requires stoichiometric amount. q_catalyst->a_catalyst_no No q_time Was reaction stirred at room temperature after addition? q_catalyst->q_time Yes s_catalyst Solution: Use at least 1.0 equivalent of AlCl3. a_catalyst_no->s_catalyst a_time_no Incomplete Reaction. q_time->a_time_no No s_time Solution: Allow for stirring at RT after initial addition. a_time_no->s_time

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Friedel-Crafts Acylation of Toluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts Acylation of Toluene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the side reactions and optimization of the Friedel-Crafts acylation of toluene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedel-Crafts acylation of toluene, and how can they be minimized?

A1: The most prevalent issues in the Friedel-Crafts acylation of toluene are related to reaction conditions and catalyst activity rather than a multitude of side products. The primary concerns are:

  • Low or No Product Yield: This is often due to catalyst deactivation or using an insufficient amount of catalyst. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in the reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.[1] Furthermore, the ketone product forms a stable complex with the Lewis acid, meaning that a stoichiometric amount (at least one equivalent) of the catalyst is required for the reaction to proceed to completion.[1]

  • Formation of Isomers (ortho, meta, para): The acylation of toluene can yield a mixture of ortho-, meta-, and para-substituted products. However, the para-isomer is typically favored. The methyl group of toluene is an ortho-, para-director. Due to the steric hindrance of the bulky acylium ion-Lewis acid complex, substitution at the ortho position is disfavored, leading to a high yield of the para product.[1] Low reaction temperatures further enhance the kinetic favorability of the para isomer.[1]

  • Polysubstitution: Unlike Friedel-Crafts alkylation, polysubstitution is not a significant side reaction in acylation. The acyl group introduced onto the toluene ring is deactivating, making the product less nucleophilic and therefore less likely to undergo a second acylation reaction.[1]

To minimize these issues, it is crucial to use anhydrous reagents and solvents, employ at least a stoichiometric amount of a high-quality Lewis acid catalyst, and maintain low reaction temperatures (e.g., 0-5 °C).

Q2: Can the acyl group rearrange during the reaction?

A2: No, rearrangement of the acylium ion does not occur in Friedel-Crafts acylation. The acylium ion is resonance-stabilized, which prevents the carbocation from rearranging. This is a significant advantage over Friedel-Crafts alkylation, where carbocation rearrangements are a common side reaction.

Q3: Is deacylation a possible side reaction?

A3: Deacylation, the reverse of the acylation reaction, is generally not a significant concern under standard Friedel-Crafts acylation conditions. The equilibrium of the reaction strongly favors the formation of the stable aryl ketone.

Q4: What is the effect of the choice of Lewis acid catalyst on the reaction?

A4: Anhydrous aluminum chloride (AlCl₃) is the most common and generally most effective Lewis acid for the acylation of toluene. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are typically less reactive and may result in lower yields. The choice of catalyst can also have a modest effect on the ortho/para isomer ratio.

Q5: Can acetic anhydride be used instead of acetyl chloride?

A5: Yes, acetic anhydride is a suitable acylating agent for the Friedel-Crafts acylation of toluene. The reaction still requires a Lewis acid catalyst, such as AlCl₃.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by water.[1]- Ensure all glassware is thoroughly dried in an oven or by flame-drying before use.- Use anhydrous solvents and reagents. It is best to use freshly opened bottles of anhydrous reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: Less than a stoichiometric amount of the Lewis acid was used. The ketone product complexes with the catalyst, taking it out of the reaction cycle.[1]- Use at least a 1:1 molar ratio of the Lewis acid to the acylating agent. An excess of the catalyst (e.g., 1.1-1.2 equivalents) is often beneficial.
Poor Quality Catalyst: The Lewis acid may be old or has been improperly stored, leading to deactivation.- Use a fresh container of the Lewis acid. Active AlCl₃ should be a fine, white to pale-yellow powder.
Low Reaction Temperature: The reaction is too slow at the temperature used.- While low temperatures are generally preferred for selectivity, if the reaction is not proceeding, allow it to warm slowly to room temperature after the initial addition of reagents.
Reaction Mixture Turns Cloudy/Off-White Immediately Gross Moisture Contamination: Significant amount of water was present at the start of the reaction.- The reaction has likely failed due to catalyst deactivation. It is best to discard the reaction and start over, paying meticulous attention to anhydrous techniques.[2]
Formation of a High Percentage of Ortho Isomer Elevated Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity.- Maintain a low temperature (0-5 °C) during the addition of the electrophile and for a period afterward to favor the formation of the para isomer.
Difficult Workup (Persistent Emulsions) Formation of Aluminum Hydroxide Precipitates: During the aqueous workup, the quenching of AlCl₃ can form gelatinous aluminum hydroxide.- Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acid helps to dissolve the aluminum salts.- If an emulsion persists, add a saturated solution of sodium chloride (brine) to increase the ionic strength of theaqueous layer, which can help break the emulsion.

Data Presentation

The regioselectivity of the Friedel-Crafts acylation is influenced by the reactants, catalyst, solvent, and temperature. The following table summarizes the isomer distribution for the benzoylation of toluene, which serves as a representative example of the high para-selectivity typically observed in these reactions.

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Ortho (%)Meta (%)Para (%)Reference
TolueneBenzoyl ChlorideAlCl₃Nitrobenzene257.21.191.7[3]

Note: Data for the acylation of toluene with acetyl chloride or acetic anhydride under various conditions is less commonly presented in a comparative tabular format in the literature. However, it is well-established that these reactions also overwhelmingly favor the para-isomer due to steric hindrance.[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol describes the synthesis of 4-methylacetophenone from toluene and acetyl chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of Toluene: After the addition of acetyl chloride is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography.

Protocol 2: Friedel-Crafts Acylation of Toluene with Acetic Anhydride

This protocol describes a microwave-assisted synthesis of 4-methylacetophenone.[4]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • Acetic anhydride

  • Microwave vial with a stir bar

  • Microwave reactor

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a microwave vial, add AlCl₃ (0.50 g, 3.75 mmol), toluene (3 mL), acetic anhydride (250 µL), and a stir bar.[4] Cap the vial tightly.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat according to the instrument's protocol (e.g., a set temperature and time).

  • Workup: After the reaction is complete and the vial has cooled, open it in a fume hood and add water (6 mL).[4] Recap the vial and shake vigorously for about 30 seconds.

  • Extraction: Pour the mixture into a separatory funnel. Rinse the vial with ethyl acetate (2 mL) and add the washings to the funnel. Separate the layers and extract the aqueous layer with an additional portion of ethyl acetate (4 mL).[4]

  • Washing: Combine the organic layers and wash with saturated brine solution (5 mL) and then with saturated NaHCO₃ solution (5 mL).[4]

  • Drying and Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.[4]

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_catalyst_regeneration Catalyst Regeneration AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Toluene Toluene SigmaComplex Sigma Complex (Arenium Ion) Toluene->SigmaComplex + R-C≡O⁺ Product Aryl Ketone SigmaComplex->Product - H⁺ H+ H⁺ SigmaComplex->H+ releases FinalProduct FinalProduct AlCl4- AlCl₄⁻ RegeneratedCatalyst AlCl₃ + HCl AlCl4-->RegeneratedCatalyst + H⁺

Caption: Mechanism of Friedel-Crafts Acylation on Toluene.

Troubleshooting_Workflow Start Low or No Product Yield CheckMoisture Check for Moisture Contamination (Cloudy mixture? Wet reagents?) Start->CheckMoisture CheckCatalystAmount Verify Catalyst Stoichiometry (≥ 1.0 equivalent?) CheckMoisture->CheckCatalystAmount No SolutionMoisture Solution: Use anhydrous conditions, dry glassware, fresh reagents. CheckMoisture->SolutionMoisture Yes CheckTemperature Evaluate Reaction Temperature (Too low?) CheckCatalystAmount->CheckTemperature No SolutionCatalyst Solution: Increase catalyst loading to 1.1-1.2 equivalents. CheckCatalystAmount->SolutionCatalyst Yes CheckReagents Assess Reagent Quality (Fresh reagents used?) CheckTemperature->CheckReagents No SolutionTemperature Solution: Allow reaction to warm to room temperature after addition. CheckTemperature->SolutionTemperature Yes SolutionReagents Solution: Purify or use fresh batch of reagents. CheckReagents->SolutionReagents Yes

Caption: Troubleshooting Workflow for Low Product Yield.

References

Technical Support Center: Troubleshooting Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzophenone, primarily focusing on the widely used Friedel-Crafts acylation method.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Lewis acid (e.g., AlCl₃) in the Friedel-Crafts acylation for benzophenone synthesis?

A2: The Lewis acid is a critical catalyst in this reaction. Its main function is to react with the acyl halide, such as benzoyl chloride, to generate a highly electrophilic acylium ion (R-C≡O⁺).[1] This acylium ion is then attacked by the electron-rich benzene ring, which leads to the formation of a new carbon-carbon bond, a key step in the synthesis of benzophenone.[1]

Q2: Why are anhydrous conditions so critical for a successful benzophenone synthesis via Friedel-Crafts acylation?

A3: Lewis acids like aluminum chloride are extremely hygroscopic and react vigorously with water.[1] If moisture is present in the reaction, the AlCl₃ will be hydrolyzed, which deactivates it and renders it ineffective as a catalyst.[1] This reaction with water also produces hydrochloric acid (HCl), which can interfere with the desired reaction pathway and contribute to lower yields.[1]

Q3: Are there alternative catalysts to aluminum chloride for this synthesis?

A4: Yes, other Lewis acids can be employed, although their reactivity may differ. Common alternatives include ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), which are considered moderately active catalysts.[1] Modern approaches also utilize ionic liquids, such as BmimCl–FeCl₃, which can function as both the catalyst and the solvent, offering environmental benefits and easier catalyst recovery.[1]

Troubleshooting Guide for Low Yield

Q4: My reaction yield for benzophenone synthesis is significantly lower than expected. What are the potential causes and how can I address them?

A1: Low yield is a common problem in Friedel-Crafts acylation and can stem from several factors. A systematic approach to troubleshooting is recommended. The following table summarizes potential causes and their solutions.

Potential Cause Recommended Solutions
Poor Quality or Deactivated Catalyst The activity of the Lewis acid catalyst (e.g., AlCl₃) is crucial and can be compromised by moisture.[2] Ensure you are using a fresh, high-quality, anhydrous Lewis acid.[1][2] Handling the catalyst under an inert atmosphere (e.g., nitrogen or argon) or in a glove box can prevent moisture exposure.[2]
Presence of Moisture Traces of water in reagents (benzene, benzoyl chloride) or on the glassware will deactivate the catalyst.[1] All glassware should be thoroughly oven-dried before use.[1][2] Use anhydrous solvents for the reaction.[1][2]
Incorrect Reaction Temperature The Friedel-Crafts reaction is highly exothermic and temperature-sensitive.[1][2] Temperatures that are too low can slow down the reaction, while excessively high temperatures can lead to the formation of unwanted side products and tar.[2][3] For many benzophenone syntheses, maintaining a temperature range of 0-10°C during the addition of reactants is recommended.[1][2][3]
Inefficient Mixing If the Lewis acid is not well-dispersed, it can form clumps, leading to a non-uniform reaction and lower conversion.[1] Use efficient mechanical stirring to ensure the catalyst remains suspended in the reaction mixture.[1][3]
Incorrect Reactant Stoichiometry An improper molar ratio of reactants and catalyst can result in incomplete conversion.[2] Carefully calculate and measure the molar ratios. A common starting point is a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃.[2]
Loss of Product During Workup Benzophenone can be lost during extraction and purification steps.[1] Perform aqueous extractions carefully to avoid the formation of emulsions.[1] Ensure all organic layers are combined. When purifying by distillation, using a vacuum can prevent product degradation at high temperatures.[1]
Deactivated Aromatic Ring Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings (e.g., nitrobenzene).[2][4] If your substrate has strongly electron-withdrawing groups, you may need to consider alternative synthetic routes.[2]

Experimental Protocols

Protocol 1: Synthesis of Benzophenone via Friedel-Crafts Acylation of Benzene with Benzoyl Chloride

This protocol is a classic method for synthesizing benzophenone.

Materials:

  • Anhydrous Benzene

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous, as solvent)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.[1]

  • Reagent Charging: In a fume hood, charge the flask with anhydrous benzene and anhydrous dichloromethane. Cool the flask in an ice-water bath to 0-5°C.[1]

  • Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride to the stirred solution, ensuring the temperature does not rise significantly.[1]

  • Acyl Chloride Addition: Add benzoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, while maintaining the temperature at 0-5°C.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[2]

  • Quenching: Cool the reaction mixture again in an ice bath. Very slowly and cautiously, add crushed ice, followed by dilute HCl to decompose the aluminum chloride complex.[1]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with dilute HCl, 5% NaHCO₃ solution, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude benzophenone by recrystallization from ethanol or by vacuum distillation.[1]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low yield in benzophenone synthesis.

Troubleshooting_Low_Yield start Low Benzophenone Yield check_catalyst Check Catalyst Quality (Fresh & Anhydrous?) start->check_catalyst Start Troubleshooting check_conditions Verify Anhydrous Conditions (Dry Glassware & Solvents?) check_catalyst->check_conditions If Catalyst is Good solution_catalyst Use Fresh, High-Quality AlCl₃ Handle Under Inert Atmosphere check_catalyst->solution_catalyst If Catalyst is Suspect check_temp Review Reaction Temperature (Controlled at 0-10°C?) check_conditions->check_temp If Conditions are Anhydrous solution_conditions Oven-Dry Glassware Use Anhydrous Solvents check_conditions->solution_conditions If Moisture is Present check_mixing Assess Mixing Efficiency (Adequate Stirring?) check_temp->check_mixing If Temperature was Correct solution_temp Use Ice-Salt Bath Monitor Temperature Closely check_temp->solution_temp If Temperature Fluctuated check_workup Evaluate Workup Procedure (Product Loss?) check_mixing->check_workup If Mixing was Efficient solution_mixing Use Mechanical Stirrer Ensure Proper Suspension check_mixing->solution_mixing If Mixing was Poor solution_workup Careful Extractions Vacuum Distillation for Purification check_workup->solution_workup If Product Loss Occurred end Improved Yield check_workup->end If Workup is Optimized solution_catalyst->check_conditions solution_conditions->check_temp solution_temp->check_mixing solution_mixing->check_workup solution_workup->end

Caption: Troubleshooting workflow for low benzophenone yield.

References

Optimizing Catalyst Concentration in Friedel-Crafts Acylation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to directly address specific issues encountered during the optimization of catalyst concentration in Friedel-Crafts acylation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to catalyst concentration and overall reaction success in Friedel-Crafts acylation.

Q1: Why is my reaction yield low, and how can I improve it?

A1: Low yields in Friedel-Crafts acylation can be attributed to several factors, with catalyst-related issues being paramount.

  • Catalyst Deactivation: The most common cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[1][2][3] It is crucial to use anhydrous conditions, including oven-dried glassware, anhydrous solvents, and fresh, properly stored reagents.[1][2]

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst.[1][3][4] This is because the ketone product forms a stable complex with the catalyst, rendering it inactive for further cycles.[1][3][4] If you are using catalytic amounts, a significant portion of your starting material may remain unreacted.

  • Deactivated Aromatic Ring: The substrate itself may be the issue. Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and may not react efficiently under standard Friedel-Crafts conditions.[1][2][5]

  • Suboptimal Temperature: The reaction temperature may be too low, preventing the reaction from overcoming its activation energy, or too high, leading to side reactions and decomposition of starting materials or products.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents, and handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Increase Catalyst Loading: If you suspect insufficient catalyst is the issue, increase the amount to at least a stoichiometric equivalent relative to the limiting reagent (often the acylating agent).[2][3] An excess of 1.1 to 1.3 equivalents is often beneficial.[2]

  • Optimize Reaction Temperature: Experiment with a range of temperatures. Starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or reflux can help control the reaction rate and minimize side reactions.[1][2]

  • Verify Reagent Quality: Use fresh or purified reagents to avoid impurities that can interfere with the reaction.[1]

Q2: I am observing the formation of multiple products. What is the cause, and how can I improve selectivity?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can still occur.[1]

  • Polyacylation: With highly activated aromatic rings (e.g., phenols, anilines), polyacylation can become a significant side reaction.[1] The introduction of the first acyl group is deactivating, which usually prevents a second acylation, but this is not always the case with very reactive substrates.[1][6]

  • Isomer Formation: For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para). The regioselectivity is influenced by the directing effects of the substituents already on the ring, as well as by the reaction conditions, such as the choice of solvent.[2] For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide can favor the kinetically controlled alpha-product, while polar solvents like nitrobenzene can lead to the thermodynamically favored beta-product.[7][8]

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent to minimize polyacylation.[9]

  • Optimize Solvent and Temperature: The choice of solvent can significantly impact isomer distribution.[7][8] Research the specific substrate to determine the optimal solvent and temperature conditions for the desired regioselectivity.

  • Use a Milder Catalyst: In some cases, a milder Lewis acid (e.g., ZnCl₂, FeCl₃) can offer better selectivity than a highly reactive one like AlCl₃.[9][10]

Q3: My catalyst seems to be inactive. What are the possible reasons and solutions?

A3: Catalyst inactivity is a frequent problem, almost always linked to moisture or incompatible functional groups.

  • Moisture Contamination: Lewis acids such as AlCl₃ react vigorously with water, which deactivates them.[1][2][10] This is the most common reason for catalyst inactivity.

  • Incompatible Functional Groups: Functional groups with lone pairs of electrons, such as amines (-NH₂) and alcohols (-OH), can act as Lewis bases and form complexes with the Lewis acid catalyst, rendering it inactive.[5][11]

Troubleshooting Steps:

  • Strict Anhydrous Technique: As mentioned before, ensure all components of your reaction are free from water. Consider using a fresh, unopened container of the Lewis acid.

  • Protect Incompatible Groups: If your aromatic substrate contains an amine or alcohol group, it will need to be protected before attempting a Friedel-Crafts acylation.

  • Consider Alternative Catalysts: For some substrates, particularly highly activated ones, milder catalysts that are less sensitive to trace amounts of moisture might be an option.[4] Solid acid catalysts like zeolites can also be easier to handle and separate from the reaction mixture.[9]

Q4: How much catalyst should I use in a Friedel-Crafts acylation?

A4: The amount of catalyst is a critical parameter. In contrast to many catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[3][4][5]

  • Complexation with Acylating Agent: The Lewis acid first activates the acylating agent (e.g., acyl chloride) to form the electrophilic acylium ion.

  • Complexation with Product: The ketone product of the reaction is a Lewis base and forms a stable complex with the Lewis acid.[1][3][4] This complexation removes the catalyst from the reaction cycle. Therefore, at least one equivalent of the catalyst for every equivalent of the ketone product is consumed.

A general guideline is to use 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent (either the acylating agent or the aromatic substrate).[2] However, for highly activated substrates, it is sometimes possible to use catalytic amounts of a milder Lewis acid.[4]

Data Presentation

The choice of catalyst and its concentration significantly impacts the outcome of a Friedel-Crafts acylation. The tables below summarize these effects.

Table 1: Comparison of Common Lewis Acid Catalysts

Lewis Acid CatalystRelative StrengthTypical StoichiometryNotes
AlCl₃Very Strong≥ 1.0 equivalentHighly effective but very sensitive to moisture. Can sometimes lead to side reactions with sensitive substrates.[10][12]
FeCl₃Strong≥ 1.0 equivalentA common alternative to AlCl₃.[12]
SnCl₄ModerateCatalytic to StoichiometricCan be a milder alternative for sensitive substrates.[9]
BF₃·OEt₂ModerateCatalytic to StoichiometricOften used for highly activated rings to prevent polymerization.[9]
ZnCl₂MildCatalytic to StoichiometricA milder option, may require higher temperatures or longer reaction times.[4][9]
Solid Acids (e.g., Zeolites)VariesCatalyticOffer easier workup and potential for reuse, but may have different selectivity.[9]

Table 2: Illustrative Effect of Catalyst Concentration on Yield (Based on the acylation of toluene with acetyl chloride)

EntryEquivalents of AlCl₃Reaction Time (hours)Approximate Yield (%)
10.16< 10
20.54~40
31.02> 90
41.21.5> 95
52.01.5> 95 (no significant improvement over 1.2 eq.)

Note: These are representative values to illustrate the trend. Actual yields will vary based on specific reaction conditions.

Experimental Protocols

This section provides a detailed methodology for a typical Friedel-Crafts acylation, with an emphasis on the proper handling of the catalyst.

Objective: To synthesize 4'-methylacetophenone from toluene and acetyl chloride using aluminum chloride as the catalyst.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Acetyl Chloride

  • Dichloromethane (DCM, anhydrous)

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Apparatus:

  • A flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Drying tube (e.g., with CaCl₂)

  • Ice bath

  • Separatory funnel

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware as shown in the workflow diagram below. Ensure all joints are properly sealed. Maintain a positive pressure of inert gas throughout the experiment.

  • Catalyst Suspension: Under the inert atmosphere, carefully add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask. Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) and toluene (1.2 equivalents) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Warming and Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[3] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure 4'-methylacetophenone.

Mandatory Visualization

Friedel_Crafts_Acylation_Mechanism AcylChloride Acyl Chloride (R-CO-Cl) AcyliumIon Acylium Ion [R-C≡O]⁺ AcylChloride->AcyliumIon + Lewis Acid AromaticRing Aromatic Ring (e.g., Benzene) LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex AromaticRing->SigmaComplex Nucleophilic Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation (Catalyst regeneration) KetoneProduct Aryl Ketone Product ProductComplex->KetoneProduct Releases Product Workup Aqueous Workup ProductComplex->Workup Hydrolysis Troubleshooting_Low_Yield Start Low Yield Observed CheckMoisture Are reagents and glassware anhydrous? Start->CheckMoisture AnhydrousYes Yes CheckMoisture->AnhydrousYes AnhydrousNo No CheckMoisture->AnhydrousNo CheckCatalyst Is catalyst amount stoichiometric (≥1 eq)? AnhydrousYes->CheckCatalyst DrySystem Dry all components; Use fresh reagents/solvent AnhydrousNo->DrySystem DrySystem->Start CatalystYes Yes CheckCatalyst->CatalystYes CatalystNo No CheckCatalyst->CatalystNo CheckSubstrate Is the aromatic ring strongly deactivated? CatalystYes->CheckSubstrate IncreaseCatalyst Increase catalyst loading to 1.1-1.3 equivalents CatalystNo->IncreaseCatalyst IncreaseCatalyst->Start SubstrateYes Yes CheckSubstrate->SubstrateYes SubstrateNo No CheckSubstrate->SubstrateNo ConsiderRoute Consider alternative synthetic route SubstrateYes->ConsiderRoute OptimizeTemp Optimize reaction temperature and time SubstrateNo->OptimizeTemp End Yield Improved OptimizeTemp->End Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 1. Flame-dry glassware Prep2 2. Assemble under inert gas (N₂/Ar) Prep1->Prep2 React1 3. Add Lewis Acid (e.g., AlCl₃) and anhydrous solvent Prep2->React1 React2 4. Cool to 0 °C React1->React2 React3 5. Add dropwise solution of aromatic substrate & acylating agent React2->React3 React4 6. Stir at RT and monitor by TLC React3->React4 Workup1 7. Quench on ice/HCl React4->Workup1 Workup2 8. Separate layers & extract aqueous Workup1->Workup2 Workup3 9. Wash organic layer Workup2->Workup3 Workup4 10. Dry and concentrate Workup3->Workup4 Workup5 11. Purify (distillation/chromatography) Workup4->Workup5

References

Removal of unreacted starting materials from 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-4'-methylbenzophenone, specifically focusing on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in crude this compound?

A1: Following a typical Friedel-Crafts acylation synthesis, the most common impurities are unreacted toluene and 4-chlorobenzoyl chloride.[1][2] Additionally, side products from the reaction may also be present.

Q2: How can I effectively remove unreacted toluene from my reaction mixture?

A2: Toluene is a volatile organic solvent and can be removed by several methods. The most common laboratory technique is rotary evaporation (rotovap) under reduced pressure.[3] For larger scales, simple or fractional distillation can be employed. Toluene also forms a minimum boiling azeotrope with water, which can be utilized for its removal by distillation.[4]

Q3: What is the best approach to eliminate unreacted 4-chlorobenzoyl chloride?

A3: 4-chlorobenzoyl chloride is an acyl chloride and is reactive towards nucleophiles. It readily reacts with water in a process called hydrolysis to form the water-insoluble 4-chlorobenzoic acid.[5][6] A common workup procedure involves quenching the reaction mixture with water or a dilute base (like sodium bicarbonate or sodium hydroxide solution). This will hydrolyze the unreacted 4-chlorobenzoyl chloride. The resulting 4-chlorobenzoic acid can then be removed by extraction with a basic aqueous solution, as it will form a water-soluble carboxylate salt.

Q4: Which purification technique is recommended for obtaining high-purity this compound?

A4: A multi-step approach is often necessary. After an initial aqueous workup to remove the bulk of the Lewis acid catalyst and hydrolyze unreacted acyl chloride, recrystallization is a highly effective method for purifying the solid this compound.[7] If recrystallization does not yield a product of sufficient purity, column chromatography is an excellent alternative for separating the desired product from closely related impurities.[8][9]

Q5: How do I select an appropriate solvent for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7][10] Common organic solvents like ethanol, methanol, acetone, or mixtures involving hexanes can be suitable.[10][11] It is advisable to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific crude product.

Troubleshooting Guide

Problem: My crude product is an oil or a sticky solid after the initial workup.

  • Possible Cause: This is often due to the presence of a significant amount of residual toluene.

  • Solution: Ensure that all volatile organic solvents, particularly toluene, have been thoroughly removed using a rotary evaporator. If the product remains oily, consider dissolving it in a minimal amount of a suitable solvent (like dichloromethane) and precipitating it by adding a non-polar solvent in which the product is insoluble (like hexanes).

Problem: After washing with a basic solution and water, my product is still not pure.

  • Possible Cause: In addition to unreacted starting materials, there might be organic-soluble byproducts from the Friedel-Crafts reaction. The methyl group on toluene can direct acylation to the ortho-position, leading to isomeric impurities.[2]

  • Solution: At this stage, recrystallization or column chromatography is recommended. Recrystallization is often sufficient to remove minor impurities and can be attempted first. If isomeric or other closely related impurities are present, column chromatography will provide a more effective separation.[9][12]

Problem: During recrystallization, my product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the crude product, or the solution may be supersaturated.

  • Solution: Try using a lower-boiling point solvent or a solvent mixture. Ensure that you are not using an excessive amount of solvent. If oiling out occurs, try reheating the solution to dissolve the oil, then allow it to cool more slowly, perhaps by insulating the flask. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

Problem: I have low product recovery after recrystallization.

  • Possible Cause: The product may have significant solubility in the chosen solvent even at low temperatures, or too much solvent was used.

  • Solution: Before filtering, ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the solubility of the product. Use a minimal amount of hot solvent to dissolve the crude product initially. To recover more product, you can try to partially evaporate the solvent from the filtrate and cool it again to obtain a second crop of crystals.

Data Presentation

Table 1: Physical Properties of Product and Starting Materials

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compoundC₁₄H₁₁ClO230.6982355Soluble in ethanol, acetone, dichloromethane; low solubility in water.[10]
TolueneC₇H₈92.14-95111Insoluble in water; miscible with most organic solvents.[13]
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.0115227Soluble in ether, benzene; reacts with water.[5][6]

Experimental Protocols

Protocol 1: Removal of Unreacted 4-Chlorobenzoyl Chloride via Aqueous Workup
  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add crushed ice or cold water to the mixture with vigorous stirring. This will quench the reaction and hydrolyze the unreacted 4-chlorobenzoyl chloride and decompose the aluminum chloride complex.[14]

  • Extraction: Transfer the mixture to a separatory funnel. If a solvent like dichloromethane was used for the reaction, add more to dissolve the product fully.

  • Acid Wash (Optional): Wash the organic layer with dilute HCl (e.g., 1M) to remove any remaining aluminum salts.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1M) sodium hydroxide solution. This will convert the 4-chlorobenzoic acid (from hydrolyzed 4-chlorobenzoyl chloride) into its water-soluble sodium salt, thus removing it from the organic layer.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in drying the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. Ethanol is often a good starting point.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase.[8] Determine the optimal eluent (mobile phase) system by thin-layer chromatography (TLC). A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. Start with a low polarity eluent and gradually increase the polarity to find a system that gives good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, and then add a layer of sand on top to protect the silica surface.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting the eluent in fractions.[15] The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

TroubleshootingWorkflow start Crude Product (Post-Reaction Mixture) workup Aqueous Workup (Quench, Wash with Base) start->workup rotovap Remove Volatiles (Rotary Evaporation) workup->rotovap analyze_solid Analyze Product State rotovap->analyze_solid is_solid Solid Product analyze_solid->is_solid Solid is_oil Oily / Sticky Product analyze_solid->is_oil Oil/Sticky check_purity Check Purity (TLC/NMR) is_solid->check_purity is_oil->rotovap Redo evaporation or precipitate is_pure Product is Pure check_purity->is_pure Yes is_impure Product is Impure check_purity->is_impure No end_pure Final Pure Product is_pure->end_pure recrystallize Recrystallization is_impure->recrystallize Try first column_chrom Column Chromatography is_impure->column_chrom For difficult separations recrystallize->check_purity Re-check purity recrystallize->column_chrom If still impure column_chrom->check_purity Re-check purity

Caption: Troubleshooting workflow for the purification of this compound.

SeparationLogic cluster_methods Purification Methods cluster_principles Separation Principles crude Crude Mixture - this compound (Product) - Toluene (Volatile Liquid) - 4-Chlorobenzoyl Chloride (Reactive) - 4-Chlorobenzoic Acid (Acidic, post-hydrolysis) washing Aqueous Base Wash crude->washing rotovap Rotary Evaporation crude->rotovap recrystal Recrystallization crude->recrystal column Column Chromatography crude->column reactivity Acidity / Reactivity (Acid-Base Extraction) washing->reactivity Based on volatility Volatility (Difference in Boiling Points) rotovap->volatility Based on solubility Differential Solubility (Temp. Dependent) recrystal->solubility Based on polarity Polarity (Differential Adsorption) column->polarity Based on r1 Removes: 4-Chlorobenzoic Acid reactivity->r1 r2 Removes: Toluene volatility->r2 r3 Purifies: Product solubility->r3 r4 Purifies: Product polarity->r4

Caption: Logic diagram for selecting a purification method based on impurity properties.

References

Technical Support Center: Recrystallization of 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for the recrystallization of 4-Chloro-4'-methylbenzophenone, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid organic compounds. The core principle relies on the difference in solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[1] Ideally, this compound should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., in an ice bath). Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.[1][2]

Q2: What are the key characteristics of a suitable solvent for this compound?

An ideal recrystallization solvent for this compound should:

  • Effectively dissolve the compound when hot.[1][2]

  • Have low solubility for the compound when cold.[1][2]

  • Not react chemically with the compound.[1]

  • Dissolve impurities readily at all temperatures or not at all.

  • Have a boiling point below the melting point of this compound to prevent it from melting or "oiling out".

  • Be volatile enough to be easily removed from the purified crystals.

Q3: What is the general solubility profile of this compound?

This compound is a moderately polar organic compound due to its carbonyl group.[3] Following the "like dissolves like" principle, it exhibits good solubility in many organic solvents but is likely to have low solubility in highly polar solvents like water.[3] Its solubility in any suitable solvent is expected to increase significantly with temperature.[3]

Q4: Which single solvents are recommended for recrystallizing this compound?

Based on its ketone functional group and moderate polarity, good starting points for single-solvent recrystallization include:

  • Ethanol or Methanol: These are common, effective polar protic solvents for many organic solids.[4] A related compound, 4-chloro-4'-hydroxybenzophenone, has been successfully recrystallized from methanol and ethanol.[5]

  • Acetone: As a ketone, this compound is likely to be quite soluble in acetone.[3][6] Its suitability depends on whether the solubility drops sufficiently upon cooling.

  • Dichloromethane: This is another solvent in which the compound is known to be soluble.[3] However, its low boiling point might require careful handling to prevent premature evaporation.

Q5: When and how should a mixed-solvent system be used?

A mixed-solvent system is ideal when no single solvent meets all the criteria. This typically involves a pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" or "anti-solvent"). Common combinations for compounds of similar polarity include:

  • Ethanol/Water: The compound is dissolved in a minimum of hot ethanol, and water is added dropwise until the solution becomes cloudy (the saturation point), after which it is reheated to clarify and then cooled slowly.[7][8]

  • Hexane/Acetone: The compound is dissolved in a minimal amount of acetone at room temperature, and hexane is added slowly until turbidity is observed before heating and cooling.[4][8]

  • Toluene/Acetone: This combination has been used for purifying a similar compound, 4-Chloro, 4'-hydroxy benzophenone.[9]

Troubleshooting Guide

Q1: My compound has "oiled out" into a liquid layer instead of forming crystals. What went wrong and how do I fix it?

  • Cause: This occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by a high concentration of impurities, which lowers the melting point of the mixture.

  • Solution: Reheat the mixture to dissolve the oil. Add more solvent to decrease the saturation temperature of the solution.[10] If using a mixed-solvent system, add more of the "good" solvent. Alternatively, you can try re-crystallizing using a different solvent with a lower boiling point.[10]

Q2: The compound dissolved in the hot solvent, but no crystals have formed after cooling. What should I do?

  • Cause: The solution may not be sufficiently supersaturated, or the nucleation process (the initial formation of crystals) is inhibited.

  • Solution:

    • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the solution's surface. The microscopic glass fragments can serve as nucleation sites.

    • Seed Crystals: If you have a small sample of pure product, add a tiny crystal to the solution to act as a template for crystal growth.[1]

    • Reduce Solvent: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration and then attempt to cool it again.[10]

    • Cool Further: Ensure the flask has spent adequate time in an ice-water bath (at least 30 minutes).

Q3: My final yield of pure crystals is very low. How can I improve it?

  • Cause: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[10] Other causes include premature crystallization during a hot filtration step or washing the final crystals with too much or warm solvent.

  • Solution:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

    • Second Crop: Do not discard the filtrate (mother liquor) immediately. You can often recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling it.[10]

    • Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.

Q4: The recrystallized product is still colored or appears impure. What is the next step?

  • Cause: The chosen solvent may not be effective at separating the specific impurities present, or colored impurities may have been trapped in the crystal lattice.

  • Solution:

    • Activated Charcoal: For colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities. Use a minimal amount, as it can also adsorb your product. You must perform a hot filtration to remove the charcoal.[10]

    • Repeat Recrystallization: A second recrystallization, possibly with a different solvent system, may be necessary to achieve the desired purity.

Data Presentation: Solvent Properties

The following table summarizes the properties of potential solvents for the recrystallization of this compound.

SolventBoiling Point (°C)Relative PolarityGeneral Solubility Behavior for Ketones
Water1001.000Poorly soluble[3]
Methanol650.762Good solubility, especially when hot
Ethanol780.654Good solubility, especially when hot[3]
Acetone560.355Very good solubility[3][6]
Dichloromethane400.309Good solubility[3]
Toluene1110.099Moderate to good solubility
n-Hexane690.009Poorly soluble

Polarity values are relative to water and sourced from the University of Rochester, Department of Chemistry solvent polarity table.[11]

Experimental Protocols

Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All heating and solvent evaporation should be performed in a certified chemical fume hood.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a small portion of ethanol (e.g., 20 mL) and begin heating the mixture on a hotplate with stirring.

  • Achieve Saturation: Continue adding ethanol in small increments (1-2 mL) to the boiling solution until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a good yield.[8]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the final mass to calculate the percent yield and assess purity via melting point analysis.

Protocol 2: Mixed-Solvent Recrystallization (Example with Hexane/Acetone)

  • Dissolution: In a 100 mL Erlenmeyer flask at room temperature, add the minimum volume of acetone required to completely dissolve the crude this compound (5.0 g).

  • Addition of Anti-solvent: With continuous stirring, slowly add hexane dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.[8]

  • Heating: Gently warm the flask on a hotplate until the turbidity just disappears, resulting in a clear, saturated solution at an elevated temperature.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.[8]

  • Collection and Drying: Collect, wash (with a small amount of ice-cold hexane/acetone mixture), and dry the crystals as described in Protocol 1.

Visualization of Workflow

The following diagram illustrates the logical workflow for selecting a recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow start Start: Crude This compound test_solubility Test Solubility in Potential Solvents (e.g., Ethanol, Acetone, Hexane) start->test_solubility single_solvent_check Is there a solvent with: High solubility when hot? Low solubility when cold? test_solubility->single_solvent_check perform_single_recryst Perform Single-Solvent Recrystallization single_solvent_check->perform_single_recryst Yes mixed_solvent_check Find a miscible pair where: Compound is soluble in 'A' Compound is insoluble in 'B' single_solvent_check->mixed_solvent_check No evaluate_crystals Evaluate Outcome perform_single_recryst->evaluate_crystals mixed_solvent_check->test_solubility No, try new solvents perform_mixed_recryst Perform Mixed-Solvent Recrystallization mixed_solvent_check->perform_mixed_recryst Yes perform_mixed_recryst->evaluate_crystals success Success: Pure Crystals Obtained evaluate_crystals->success Good Crystals oiled_out Troubleshoot: Oiled Out evaluate_crystals->oiled_out Oiling Out no_crystals Troubleshoot: No Crystals Formed evaluate_crystals->no_crystals No Formation low_yield Troubleshoot: Low Yield evaluate_crystals->low_yield Poor Yield action_oil Action: Reheat, add more solvent or change solvent oiled_out->action_oil action_no_xtal Action: Scratch flask, add seed crystal, reduce solvent no_crystals->action_no_xtal action_yield Action: Concentrate mother liquor for a second crop low_yield->action_yield action_oil->perform_single_recryst action_no_xtal->perform_single_recryst action_yield->success

Caption: Workflow for solvent selection and troubleshooting in recrystallization.

References

Stability and storage conditions for 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-Chloro-4'-methylbenzophenone. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Several suppliers recommend storage at -20°C. It is also advised to keep it away from strong oxidizing agents and moisture.

Q2: Is this compound stable at room temperature?

A2: this compound is generally considered stable under normal ambient temperatures and pressures for short periods. However, for prolonged storage, the recommended cooler temperatures should be maintained to minimize any potential degradation.

Q3: What are the known incompatibilities of this compound?

A3: This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions. It is also sensitive to moisture, which can affect its stability.

Q4: How does light affect the stability of this compound?

Q5: What are the potential degradation pathways for this compound?

A5: Based on the chemical structure and general knowledge of benzophenones, potential degradation pathways under stress conditions could include:

  • Hydrolysis: Cleavage of the molecule, particularly under strong acidic or basic conditions, although the ketone linkage is generally stable.

  • Oxidation: Reaction with oxidizing agents could potentially modify the aromatic rings or the methyl group.

  • Photodegradation: UV light exposure could lead to the formation of reactive species and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition may occur.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Verify that the compound has been stored in a tightly sealed container at the recommended temperature (cool, dry place, or -20°C) and protected from light and moisture. Consider re-purifying the material if degradation is suspected.
Low or no yield in a reaction (e.g., Friedel-Crafts acylation) Inactive catalyst due to moisture.Ensure all reagents, solvents, and glassware are anhydrous. Use a fresh, high-quality Lewis acid catalyst.
Deactivated aromatic substrate.If the reaction involves further substitution on the benzophenone core, be aware that the existing groups can influence reactivity.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require cooling to control exotherms and prevent side reactions, while others may need heating.
Formation of unexpected byproducts Presence of impurities in the starting material.Confirm the purity of your this compound using an appropriate analytical method like HPLC or NMR before use.
Side reactions due to reaction conditions.Re-evaluate the reaction conditions (temperature, solvent, catalyst). Consider the possibility of side reactions such as polysubstitution or rearrangement, which can occur in Friedel-Crafts type reactions.
Difficulty in dissolving the compound Inappropriate solvent choice.This compound is generally soluble in organic solvents. Refer to solubility data and select a solvent that is appropriate for your experimental setup.

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound under various stress conditions. These are general protocols that can be adapted based on specific experimental needs.

Protocol 1: Hydrolytic Stability Assessment
  • Preparation of Solutions:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) solutions.

  • Stress Conditions:

    • Add a specific volume of the stock solution to separate vials containing the acidic, basic, and neutral solutions to achieve a final desired concentration.

    • Incubate the vials at a controlled temperature (e.g., 40°C or 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and detect any degradation products.

Protocol 2: Photostability Assessment
  • Sample Preparation:

    • Place a thin layer of solid this compound in a chemically inert, transparent container.

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette or other transparent container.

    • Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a xenon lamp or a metal halide lamp).

    • Monitor the light exposure to ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain the control samples under the same temperature conditions but in the dark.

  • Analysis:

    • After the exposure period, analyze both the exposed and control samples by HPLC to quantify the parent compound and any photodegradation products.

Protocol 3: Thermal Stability Assessment
  • Sample Preparation:

    • Place a known amount of solid this compound in a suitable vial.

  • Thermal Stress:

    • Place the vials in a calibrated oven at a high temperature (e.g., 80°C, 100°C).

    • At various time points (e.g., 1, 3, 7 days), remove a vial for analysis.

  • Analysis:

    • Dissolve the sample in a suitable solvent and analyze by HPLC to determine the extent of degradation.

    • Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the solid material.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Outcome start Poor Reaction Outcome (e.g., Low Yield, Impurities) check_purity 1. Check Purity of This compound (HPLC, NMR) start->check_purity impure Impure Starting Material check_purity->impure No pure Purity is High check_purity->pure Yes check_conditions 2. Review Reaction Conditions conditions_ok Conditions Appear Correct check_conditions->conditions_ok Seemingly OK temp_issue Temperature Control Issue? check_conditions->temp_issue Possible time_issue Reaction Time Issue? check_conditions->time_issue Possible check_reagents 3. Verify Other Reagents and Solvents reagents_ok Reagents are Fresh & Anhydrous check_reagents->reagents_ok Yes catalyst_issue Catalyst Inactivity (e.g., due to moisture)? check_reagents->catalyst_issue Possible solution_purify Solution: Purify Starting Material (e.g., Recrystallization) impure->solution_purify pure->check_conditions conditions_ok->check_reagents solution_optimize_temp Solution: Optimize Temperature (e.g., use ice bath) temp_issue->solution_optimize_temp solution_optimize_time Solution: Adjust Reaction Time (Monitor by TLC/LC) time_issue->solution_optimize_time reagents_ok->start Re-evaluate Hypothesis solution_fresh_catalyst Solution: Use Fresh, Anhydrous Catalyst catalyst_issue->solution_fresh_catalyst

Caption: Troubleshooting workflow for a failed reaction.

Stability_Testing_Workflow General Workflow for Stability Testing start Obtain High-Purity Sample of This compound stress_testing Perform Forced Degradation (Stress Testing) start->stress_testing hydrolysis Hydrolytic (Acid, Base, Neutral) stress_testing->hydrolysis oxidation Oxidative (e.g., H2O2) stress_testing->oxidation photolytic Photolytic (UV/Vis Light) stress_testing->photolytic thermal Thermal (Elevated Temperature) stress_testing->thermal analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) hydrolysis->analysis oxidation->analysis photolytic->analysis thermal->analysis data_evaluation Evaluate Data: - Quantify Degradation - Identify Degradants analysis->data_evaluation stable Compound is Stable Under Tested Conditions data_evaluation->stable No Significant Change unstable Degradation Observed data_evaluation->unstable Significant Change report Report Findings: - Recommended Storage - Potential Incompatibilities stable->report unstable->report

Caption: General workflow for stability testing.

Technical Support Center: Synthesis of 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-4'-methylbenzophenone, particularly concerning issues that may arise during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory and industrial method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]

Q2: What are the primary side products to expect in this synthesis?

A2: The primary side product is the ortho-isomer, 2-Chloro-4'-methylbenzophenone. The methyl group on toluene is an ortho-, para- director; however, the para-isomer is the major product due to reduced steric hindrance from the incoming acyl group.[3][4][5] Virtually all substitution happens at the 4-position.[4]

Q3: Can polyacylation occur during this reaction?

A3: Polyacylation is highly unlikely in Friedel-Crafts acylation. The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic aromatic substitution.[5] This self-limiting nature is a significant advantage over Friedel-Crafts alkylation.[5]

Q4: My crude product is a dark, tarry substance. What is the likely cause?

A4: The formation of tarry by-products is almost always due to the reaction temperature being too high. The Friedel-Crafts acylation is a highly exothermic reaction, and poor temperature control can lead to side reactions and degradation of the product.[6]

Q5: The final product is an oil and will not crystallize. What can I do?

A5: If the product fails to crystallize, it is likely due to the presence of impurities, such as the ortho-isomer or residual solvent. Further purification by column chromatography or recrystallization from a different solvent system may be necessary.[6] A mixture of an aromatic hydrocarbon like toluene and a polar solvent such as acetone or methanol can be effective for purification of similar compounds.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Anhydrous aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will deactivate it.[5][6]Ensure AlCl₃ is fresh and handled under anhydrous conditions. Oven-dry all glassware and use anhydrous solvents.
Insufficient Catalyst: The Lewis acid complexes with both the 4-chlorobenzoyl chloride and the resulting ketone product. A stoichiometric amount is required.[3][5]Use at least one equivalent of AlCl₃ per equivalent of 4-chlorobenzoyl chloride.
Incorrect Reaction Temperature: The reaction is highly temperature-sensitive. If the temperature is too low, the reaction rate will be slow; if too high, side reactions will occur.[6]Maintain the recommended reaction temperature, often starting at low temperatures (0-5°C) during the addition of reagents and then allowing the reaction to proceed at a controlled, higher temperature.[8]
Inefficient Mixing: Poor dispersion of the AlCl₃ can lead to clumping and a non-uniform reaction.[6]Use a mechanical stirrer, especially for larger scale reactions, to ensure efficient mixing.
Formation of Significant Amounts of the Ortho-Isomer High Reaction Temperature: Higher temperatures can sometimes lead to a less selective reaction.Maintain a lower and more controlled reaction temperature throughout the addition and reaction phases.
Difficult Product Isolation/Purification Incomplete Quenching: The reaction mixture must be properly quenched to break up the aluminum chloride-ketone complex.Quench the reaction by slowly and carefully adding the reaction mixture to ice-cold water or dilute acid.
Emulsion Formation During Workup: Emulsions can form during the extraction process, making layer separation difficult.Add brine (saturated NaCl solution) to help break up emulsions.

Experimental Protocols

General Laboratory Synthesis of this compound

This protocol is a general guideline. Please refer to specific literature for detailed procedures.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to trap evolved HCl), add anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as dichloromethane or toluene.[2]

  • Cooling: Cool the flask in an ice-water bath to 0-5°C.

  • Reagent Addition: Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq) in the chosen solvent to the stirred suspension of AlCl₃ over 30-60 minutes, maintaining the temperature at 0-5°C.[6]

  • Toluene Addition: After the formation of the acylium ion complex, add toluene (1.0-1.2 eq) dropwise, again keeping the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or HPLC).

  • Workup (Quenching): Cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, 5% sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[1][6]

Quantitative Data from a Representative Friedel-Crafts Acylation

The following table summarizes representative reaction parameters. Actual results may vary.

ReactantMolar RatioCatalystSolventTemperatureReaction TimeYield
4-chlorobenzoyl chloride1.0AlCl₃ (1.1 eq)Dichloromethane0°C to RT4 hours~85-95% (crude)
Toluene1.2

Visualizations

G Troubleshooting Low Yield in this compound Synthesis start Low Product Yield q1 Was the AlCl₃ fresh and handled under anhydrous conditions? start->q1 s1 Use fresh, anhydrous AlCl₃. Ensure all glassware is oven-dried and solvents are anhydrous. q1->s1 No q2 Was a stoichiometric amount of AlCl₃ used? q1->q2 Yes s1->q2 s2 Use at least 1.1 equivalents of AlCl₃. q2->s2 No q3 Was the reaction temperature strictly controlled? q2->q3 Yes s2->q3 s3 Use an ice bath during addition. Monitor the internal temperature closely. q3->s3 No q4 Was stirring efficient, especially at scale? q3->q4 Yes s3->q4 s4 Use a mechanical stirrer to prevent clumping of the catalyst. q4->s4 No end_node Yield should improve. q4->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for low yield.

G Scale-Up Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents (Toluene, 4-chlorobenzoyl chloride, Solvent) add_acyl Slowly Add 4-chlorobenzoyl chloride (Monitor Temperature) prep_reagents->add_acyl prep_catalyst Weigh Anhydrous AlCl₃ (in a glove box or dry atmosphere) charge_reactor Charge Reactor with AlCl₃ and Solvent prep_catalyst->charge_reactor cool_reactor Cool to 0-5°C (Jacketed Reactor) charge_reactor->cool_reactor cool_reactor->add_acyl add_toluene Dropwise Addition of Toluene (Maintain Low Temperature) add_acyl->add_toluene react Stir at Controlled Temperature (Monitor with PAT - e.g., in-situ IR) add_toluene->react quench Controlled Quench into Ice/HCl Solution react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Phase (H₂O, NaHCO₃, Brine) extract->wash distill Solvent Distillation wash->distill crystallize Crystallization of Crude Product distill->crystallize dry Filter and Dry Final Product crystallize->dry

Caption: Industrial scale-up workflow diagram.

References

Technical Support Center: Analysis of 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the identification of impurities in 4-Chloro-4'-methylbenzophenone using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

Potential impurities can originate from the synthesis process or from degradation of the final product. Synthesis-related impurities may include starting materials, intermediates, or by-products from side reactions. Degradation products can form under stress conditions like exposure to acid, base, heat, light, or oxidizing agents.[1][2]

Q2: What is a suitable starting HPLC method for analyzing this compound and its impurities?

A reversed-phase HPLC method is typically the most effective starting point for benzophenone derivatives.[3] A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.[3]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, increase to 95% B over 20 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 287 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile or a mixture of Acetonitrile/Water

Q3: How can I identify unknown peaks in my chromatogram?

Identifying unknown peaks requires a systematic approach. Forced degradation studies can help generate potential degradation products for comparison.[1][2] This involves subjecting the this compound sample to stress conditions (e.g., acid, base, oxidation) to intentionally produce impurities.[4] The resulting chromatograms can help identify which peaks correspond to specific degradation pathways. For definitive structural elucidation, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are recommended.[3]

Troubleshooting Guide

Q4: My primary peak is tailing. What could be the cause and how can I fix it?

Peak tailing for benzophenone derivatives can be caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[3]

Possible CauseRecommended Solution
Secondary Silanol Interactions Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) for normal-phase chromatography.[3] For reversed-phase, ensure the mobile phase pH is suitable to suppress these interactions or use an end-capped column.[3]
Column Overload Reduce the amount of sample injected onto the column.[5]
Column Void or Contamination Replace the column frit or the entire column if it's old or has been subjected to harsh conditions.[6]
Inappropriate Sample Solvent Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.[7]

Q5: I am seeing co-eluting peaks or poor resolution. How can I improve the separation?

Improving resolution is a primary goal of method development. A logical approach to troubleshooting this issue is essential.

StrategyAction
Adjust Mobile Phase Strength For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention times and provide more opportunity for separation.[3]
Change Organic Modifier The selectivity between acetonitrile and methanol can differ. Switching from one to the other can alter the elution order and resolve co-eluting peaks.[3]
Modify Mobile Phase pH For ionizable impurities, adjusting the pH of the aqueous portion of the mobile phase can significantly affect retention and selectivity.[3]
Change Stationary Phase If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) is a powerful way to alter selectivity.[3][5]
Adjust Temperature Increasing the column temperature can improve efficiency and may change selectivity, but should not exceed the manufacturer's recommendation (typically < 75 °C).

Below is a workflow for troubleshooting co-elution issues.

CoElution_Troubleshooting start Start: Co-eluting Peaks (Resolution < 1.5) adjust_organic Adjust Organic Solvent % start->adjust_organic check_res1 Resolution > 1.5? adjust_organic->check_res1 change_modifier Change Organic Modifier (e.g., ACN to MeOH) check_res1->change_modifier No end_success Success: Peaks Resolved check_res1->end_success Yes check_res2 Resolution > 1.5? change_modifier->check_res2 adjust_ph Adjust Mobile Phase pH check_res2->adjust_ph No check_res2->end_success Yes check_res3 Resolution > 1.5? adjust_ph->check_res3 change_column Change Column (Different Stationary Phase) check_res3->change_column No check_res3->end_success Yes end_fail Further Method Development Required change_column->end_fail

Caption: A step-by-step workflow for troubleshooting co-elution issues in HPLC.

Q6: My system pressure is fluctuating or abnormally high/low. What should I do?

Pressure issues can indicate blockages, leaks, or pump problems.[6]

SymptomPossible CauseRecommended Action
High Pressure Blockage in the system (e.g., guard column, column frit, tubing).[7] Precipitated buffer in mobile phase.[6]Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. Replace the guard column or column if necessary. Ensure mobile phase components are miscible and buffers are fully dissolved.[6]
Low Pressure Leak in the system (e.g., loose fittings, worn pump seals).[6]Check all fittings and tighten or replace as needed. Inspect pump seals for salt buildup or leaks and replace if worn.[7]
Fluctuating Pressure Air trapped in the pump head. Faulty check valve.Degas the mobile phase thoroughly.[7] Purge the pump at a high flow rate to remove air bubbles. If the problem persists, clean or replace the check valves.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is designed to separate the main compound from potential non-polar and semi-polar impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Use the HPLC parameters outlined in the table in Q2.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate the peaks and calculate the percentage purity by area normalization.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradants.[1][2][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N NaOH, and dilute with mobile phase.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1N HCl, and dilute with mobile phase.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase.

    • Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours. Prepare a sample solution as described in Protocol 1.

    • Photolytic Degradation: Expose the solid powder to a photostability chamber (ICH Q1B guidelines) for a specified duration. Prepare a sample solution as described in Protocol 1.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method from Protocol 1. Compare the chromatograms to identify new peaks corresponding to degradation products.

The overall workflow for impurity identification is visualized below.

Impurity_ID_Workflow cluster_stress Forced Degradation sample API Sample (this compound) acid Acid Stress sample->acid base Base Stress sample->base oxid Oxidative Stress sample->oxid thermal Thermal Stress sample->thermal photo Photolytic Stress sample->photo hplc HPLC Analysis (Stability-Indicating Method) sample->hplc Unstressed Control acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc data Data Analysis: Compare stressed vs. unstressed samples hplc->data id Impurity Identification & Structural Elucidation (e.g., LC-MS) data->id report Final Impurity Profile Report id->report

Caption: General workflow for impurity identification using forced degradation and HPLC.

References

Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the exothermic nature of Friedel-Crafts alkylation and acylation reactions. Careful control of the reaction temperature is critical for ensuring safety, maximizing product yield, and minimizing the formation of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)

Q1: My Friedel-Crafts reaction is showing a sudden and sharp increase in temperature. What is causing this and what should I do?

A1: A rapid temperature increase is a sign of a runaway reaction, which is highly dangerous and can lead to a violent release of energy. The primary cause is the highly exothermic nature of the reaction between the Lewis acid catalyst (e.g., AlCl₃) and the acylating or alkylating agent, combined with an inadequate rate of heat removal.

Troubleshooting Steps:

  • Immediate Action: If safely possible, immediately cease the addition of reagents and enhance cooling by adding more ice/coolant to the cooling bath.

  • Rate of Addition: The most critical factor is the rate of addition of the electrophile (acyl or alkyl halide) or the Lewis acid. This should be done slowly and dropwise, allowing the heat generated to dissipate before adding more.[1][2][3]

  • Initial Cooling: Always start the reaction at a low temperature, typically 0°C or below, using an ice-salt bath if necessary.[1][2][3] The reaction between aluminum chloride and the acyl chloride is highly exothermic and must be controlled.[4]

  • Catalyst Activity: Ensure the Lewis acid is of high purity and anhydrous. Moisture can lead to uncontrolled side reactions and a burst of heat.

  • Solvent Choice: The solvent can influence the reaction rate and exotherm. Non-polar solvents like carbon disulfide can sometimes lead to faster, more exothermic reactions compared to polar solvents like nitrobenzene.

Issue 2: Low Product Yield and Formation of Byproducts

Q2: My reaction is complete, but the yield of the desired product is low, and I have multiple byproducts. Could this be related to temperature control?

A2: Yes, poor temperature control is a common cause of low yields and the formation of unwanted byproducts in Friedel-Crafts reactions.

Troubleshooting Steps:

  • Side Reactions: Elevated temperatures can promote side reactions such as polyalkylation (in the case of alkylation), dealkylation, and isomerization.[5][6] In Friedel-Crafts alkylation of toluene, for instance, the isomer distribution is highly dependent on temperature.[6][7][8]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of certain isomers. At higher temperatures, thermodynamic control predominates, which may lead to a different, more stable isomer being the major product.[5][6]

  • Decomposition: Excessive heat can lead to the decomposition of reactants, intermediates, or the final product, resulting in a lower overall yield.

  • Catalyst Deactivation: While not directly a byproduct issue, high temperatures can accelerate the deactivation of the Lewis acid catalyst, leading to an incomplete reaction.

Issue 3: Difficulty in Scaling Up the Reaction

Q3: I am trying to scale up my Friedel-Crafts synthesis and am concerned about managing the exotherm. What are the key considerations?

A3: Scaling up a Friedel-Crafts reaction presents significant safety challenges due to the increased volume and reduced surface-area-to-volume ratio, which makes heat dissipation less efficient.

Key Considerations for Scale-Up:

  • Heat Transfer: Ensure the reactor has adequate cooling capacity. The rate of heat generation must not exceed the rate of heat removal.

  • Slow and Controlled Addition: On a larger scale, the slow, controlled addition of reagents is even more critical. Automated dosing systems can provide precise control.

  • Dilution: Performing the reaction in a larger volume of an appropriate solvent can help to better manage the heat generated.

  • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies to determine the heat of reaction and the maximum rate of temperature rise under adiabatic conditions. This data is crucial for safe process design.

  • Emergency Planning: Have a clear plan for emergency shutdown and quenching of the reaction in case of a thermal runaway.

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution in the Methylation of Toluene
TemperatureOrtho-xylene (%)Meta-xylene (%)Para-xylene (%)Control Type
0°C541729Kinetic
25°C36928Thermodynamic
High TemperatureLowHighLowThermodynamic

Data compiled from various sources discussing kinetic vs. thermodynamic control in Friedel-Crafts alkylation of toluene.[6][7][8]

Table 2: Qualitative Comparison of Lewis Acids and their Impact on Exothermicity
Lewis AcidRelative StrengthTypical Reaction ConditionsImpact on ExothermNotes
AlCl₃StrongOften requires low temperatures (e.g., 0°C)HighHighly exothermic reaction with acyl/alkyl halides. Stoichiometric amounts are often needed for acylation.[9][10]
FeCl₃ModerateCan often be used at room temperatureModerateGenerally less vigorous than AlCl₃.
BF₃ModerateOften used as a gas or in a complex (e.g., BF₃·OEt₂)ModerateCan offer better control over the reaction.
ZnCl₂MildMay require heatingLow to ModerateA milder catalyst, leading to a less vigorous reaction.
Solid Acids (e.g., Zeolites)VariesOften require higher temperaturesGenerally lower and more manageableOffer advantages in terms of catalyst recovery and reuse, and can provide better thermal stability.[11]

Experimental Protocols

Protocol 1: Lab-Scale Friedel-Crafts Acylation of Toluene with Acetyl Chloride with Emphasis on Temperature Control

This protocol describes the acylation of toluene with acetyl chloride using aluminum chloride as a catalyst, with specific steps to manage the exothermic reaction.

Materials:

  • Anhydrous Toluene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, addition funnel, condenser, magnetic stirrer)

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser. The condenser outlet should be connected to a gas trap to handle the HCl gas evolved.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Slow Addition of Acylating Agent: In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over a period of at least 30 minutes. Maintain the temperature of the reaction mixture below 5°C throughout the addition.

  • Slow Addition of Aromatic Substrate: After the complete addition of acetyl chloride, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 30-60 minutes, again ensuring the temperature remains below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Warming to Room Temperature: Once the reaction is deemed complete by TLC, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This quenching step is also exothermic and should be performed in a fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by distillation or column chromatography.

Mandatory Visualizations

Troubleshooting_Exothermic_Reaction start Uncontrolled Temperature Rise Observed action1 Immediately Stop Reagent Addition & Enhance Cooling start->action1 question1 Was the reagent addition rate slow and controlled? action1->question1 action2 Implement a slower, dropwise addition protocol. Use a syringe pump for better control. question1->action2 No question2 Was the initial reaction temperature low enough (e.g., 0°C)? question1->question2 Yes end_node Reaction Under Control action2->end_node action3 Use a more efficient cooling bath (e.g., ice-salt). Pre-cool all reagents. question2->action3 No question3 Are all reagents and glassware anhydrous? question2->question3 Yes action3->end_node action4 Use freshly opened or dried reagents and solvents. Flame-dry glassware before use. question3->action4 No question3->end_node Yes action4->end_node

Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.

Experimental_Workflow_Heat_Management start Start: Prepare Dry Glassware and Reagents step1 Charge Reactor with Lewis Acid and Solvent start->step1 step2 Cool Reactor to 0°C (Ice Bath) step1->step2 step3 Slow, Dropwise Addition of Acyl/Alkyl Halide Solution step2->step3 step4 Monitor Temperature Continuously step3->step4 decision Temperature > 5°C? step4->decision pause Pause Addition, Allow to Cool decision->pause Yes step5 Slow, Dropwise Addition of Aromatic Substrate Solution decision->step5 No pause->step4 step6 Stir at Low Temperature and Monitor Reaction Progress (TLC) step5->step6 step7 Controlled Quenching into Ice/Acid Mixture step6->step7 end_node End: Workup and Purification step7->end_node

Caption: Experimental workflow for managing heat in Friedel-Crafts synthesis.

References

Technical Support Center: Alternative Catalysts for the Synthesis of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted benzophenones using alternative catalytic systems.

Section 1: Heterogeneous Catalysts - Zeolites and Clays

Environmentally benign and reusable solid acid catalysts like zeolites and acid-treated clays offer a compelling alternative to traditional homogeneous Lewis acids for Friedel-Crafts acylation.[1]

Frequently Asked Questions (FAQs)

Q1: Why should I consider using a zeolite or clay catalyst instead of aluminum chloride (AlCl₃)?

A1: Zeolites and acid-treated montmorillonite clays offer several advantages. They are heterogeneous catalysts, which simplifies their separation from the reaction mixture, allowing for easy recovery and reuse.[2][3] This makes the process more cost-effective and environmentally friendly by reducing hazardous waste.[1][3] Furthermore, these solid acids are generally less corrosive than traditional Lewis acids.[2]

Q2: What type of zeolite is most effective for benzophenone synthesis?

A2: H-beta zeolites have shown superior performance in terms of reactant conversion and selectivity for the synthesis of hydroxybenzophenones.[4][5] The pore structure of H-beta zeolites is believed to contribute to their high activity.[5] H-Y zeolites have also demonstrated excellent performance in some cases.[5]

Q3: Can I use benzoic acid directly as an acylating agent with these catalysts?

A3: Yes, a significant advantage of using robust solid acid catalysts like zeolites is the ability to use less reactive acylating agents like benzoic acid, which is more environmentally friendly than benzoyl chloride as it only co-produces water.[6]

Q4: How does the acidity of the clay catalyst affect the reaction?

A4: The catalytic activity of acid-treated montmorillonite clays is associated with their Brønsted acidity. The conversion rate in the acylation of resorcinol with benzoic acid has been found to be proportional to the aluminum content in the clay samples, which generates Brønsted acid sites.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient Catalyst Activity: The catalyst may be deactivated by moisture or may not have sufficient acid strength for the specific substrates. 2. Low Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier. 3. Poor Substrate Activation: The aromatic substrate may be too deactivated for the milder solid acid catalyst.1. Catalyst Activation: Ensure the catalyst is thoroughly dried before use. Consider using a zeolite with a higher aluminum content or a clay with a higher degree of acid treatment for increased acidity. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for potential side product formation. 3. Use a More Activated Substrate: These catalysts work best with electron-rich aromatic compounds.[5]
Low Selectivity (Mixture of Isomers) 1. Reaction Temperature Too High: Higher temperatures can sometimes lead to a loss of regioselectivity. 2. Inappropriate Catalyst Pore Size: The pore structure of the zeolite can influence the formation of different isomers.1. Optimize Temperature: Experiment with a lower reaction temperature to favor the thermodynamically more stable product. 2. Select a Different Zeolite: The shape selectivity of zeolites like ZSM-5 can be exploited to favor a particular isomer.[7]
Catalyst Deactivation After Reuse 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites. 2. Leaching of Active Sites: Some active metal species might leach from the support under harsh reaction conditions.1. Catalyst Regeneration: Calcine the catalyst at high temperatures (e.g., 400°C) to burn off coke deposits.[8] 2. Milder Reaction Conditions: Use the lowest effective temperature and reaction time to minimize leaching.
Data Presentation: Comparison of Heterogeneous Catalysts
CatalystAromatic SubstrateAcylating AgentYield (%)Reference(s)
H-beta Zeolite TolueneBenzoyl ChlorideHigh[5]
H-beta Zeolite o-XyleneBenzoyl ChlorideHigh[5]
Ga, In-H-beta Zeolite BenzeneBenzoyl ChlorideHigh[5]
Acid-Treated Montmorillonite (K-10) MesityleneBenzoic Anhydride98-100[2]
Fe(III)-exchanged K-10 Montmorillonite p-XyleneBenzoyl Chloride98-100[2]

Note: "High" yield is indicated where specific percentages were not provided in the source but the reaction was reported as efficient.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dihydroxybenzophenone using Acid-Treated Montmorillonite Clay

  • Catalyst Preparation: Acid-treated montmorillonite clays (e.g., K-10) are used as received or can be further dried in an oven at 110°C overnight.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dihydroxybenzene (resorcinol), benzoic acid, and the acid-treated montmorillonite catalyst.

  • Reaction Conditions: Heat the mixture under reflux with vigorous stirring for the desired amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution to remove unreacted benzoic acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Diagrams

experimental_workflow_zeolite start Start reactants Combine Aromatic Substrate, Acylating Agent, and Zeolite/Clay Catalyst start->reactants reaction Heat under Reflux with Stirring reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Filter to Remove Catalyst monitoring->workup Reaction Complete extraction Solvent Extraction and Washing workup->extraction purification Dry and Concentrate. Purify by Chromatography or Recrystallization extraction->purification end End purification->end troubleshooting_pd_coupling start Low Yield in Pd-Coupling check_catalyst Is the Pd catalyst fresh and the system oxygen-free? start->check_catalyst check_reagents Are the aryl halide and boronic acid reactive enough? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst. Thoroughly degas all reagents and solvents. check_catalyst->solution_catalyst No check_conditions Are the ligand, base, and temperature optimized? check_reagents->check_conditions Yes solution_reagents Consider a more reactive halide (I > Br > Cl). Use fresh boronic acid. check_reagents->solution_reagents No solution_conditions Screen different ligands and bases. Increase reaction temperature. check_conditions->solution_conditions No improved_yield Improved Yield check_conditions->improved_yield Yes solution_catalyst->improved_yield solution_reagents->improved_yield solution_conditions->improved_yield photocatalytic_cycle cluster_0 Photocatalytic Cycle cluster_1 Nickel Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (Light) PC_excited->PC Energy/Electron Transfer Ni_complex Ni(II) Complex PC_excited->Ni_complex Energy Transfer Radical Benzylic Radical PC_excited->Radical Hydrogen Atom Transfer (HAT) Ni_intermediate Radical Addition Ni_complex->Ni_intermediate Benzylic Radical Product Benzophenone Product Ni_intermediate->Product Reductive Elimination HAT_reagent C-H Substrate

References

Technical Support Center: Minimizing Polysubstitution in Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for minimizing polysubstitution during the synthesis of benzophenones, primarily via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution a concern in Friedel-Crafts acylation for benzophenone synthesis?

A1: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur, particularly with highly activated aromatic substrates. The primary product, a benzophenone, contains a deactivating acyl group, which makes the aromatic ring less reactive towards further electrophilic substitution.[1][2][3] However, if the starting aromatic ring possesses strong electron-donating groups (e.g., methoxy, hydroxyl), the ring can remain sufficiently activated to undergo a second acylation, leading to di-substituted byproducts. This reduces the yield of the desired monosubstituted benzophenone and complicates purification.

Q2: Which aromatic substrates are most susceptible to polysubstitution?

A2: Aromatic compounds with potent electron-donating groups are most at risk for polysubstitution. This includes phenols, anisoles, and their derivatives. The activating nature of these groups can override the deactivating effect of the newly introduced acyl group, making a second substitution reaction more likely.

Q3: How does the choice of Lewis acid catalyst affect polysubstitution?

A3: The strength and amount of the Lewis acid catalyst are critical. Stronger Lewis acids, such as AlCl₃, are highly effective but can also promote side reactions, including polysubstitution, especially at elevated temperatures.[4] Using a milder Lewis acid, like FeCl₃ or ZnCl₂, may provide better selectivity for monosubstitution with sensitive substrates, although it might necessitate longer reaction times or higher temperatures to achieve a comparable yield.[4] Using an excessive amount of any Lewis acid can also lead to undesired side reactions.[4]

Q4: Can reaction temperature be used to control polysubstitution?

A4: Yes, temperature is a crucial parameter for controlling selectivity. Lower reaction temperatures generally favor the formation of the monosubstituted product. Conversely, higher temperatures can provide the necessary activation energy to overcome the deactivation of the monacylated ring, thus promoting the formation of diacylated products.[5] For many syntheses, maintaining a low and consistent temperature, particularly during the initial exothermic phase, is recommended.[4]

Troubleshooting Guides

Issue 1: Significant formation of a di-acylated product is observed.

  • Question: My reaction is producing a significant amount of a di-substituted benzophenone alongside my target monosubstituted product. How can I minimize this side reaction?

  • Answer: The formation of di-acylated products is a common issue when using activated aromatic substrates. A systematic approach to troubleshooting can help improve the selectivity for monosubstitution.

    • Logical Troubleshooting Workflow:

      G cluster_solutions Troubleshooting Steps start Di-acylation Observed check_stoichiometry Review Reactant Stoichiometry start->check_stoichiometry Is acylating agent in excess? lower_temp Lower Reaction Temperature check_stoichiometry->lower_temp Use 1:1 or slight excess of arene change_catalyst Modify Catalyst Conditions lower_temp->change_catalyst Run at 0-5°C check_addition Control Reagent Addition change_catalyst->check_addition Use milder Lewis acid or reduce amount outcome Selective Mono-acylation check_addition->outcome Add acylating agent dropwise

      Caption: Troubleshooting workflow for minimizing di-acylation.

    • Possible Causes & Solutions:

Possible Cause Recommended Solution
Incorrect Reactant Stoichiometry Carefully control the molar ratios. Avoid using an excess of the acylating agent (e.g., benzoyl chloride). A 1:1 ratio of the aromatic substrate to the acylating agent, or even a slight excess of the aromatic substrate, is often recommended to favor monosubstitution.
High Reaction Temperature Maintain a low reaction temperature, typically between 0°C and 5°C, especially during the addition of the acylating agent.[5] This reduces the overall reactivity and favors the kinetically controlled monosubstituted product.
Excessively Strong or High Concentration of Catalyst Reduce the amount of the Lewis acid catalyst to the minimum effective quantity. Alternatively, consider switching to a milder Lewis acid (e.g., from AlCl₃ to FeCl₃) to decrease the propensity for side reactions.[4]
Rapid Addition of Reagents Add the acylating agent dropwise to the reaction mixture over an extended period. This helps to maintain a low concentration of the reactive acylium ion and control the exothermic nature of the reaction, preventing localized temperature increases that can lead to polysubstitution.[5]

Issue 2: The reaction produces a mixture of regioisomers in addition to polysubstitution.

  • Question: My synthesis is yielding a complex mixture of isomers and di-substituted products. How can I improve the regioselectivity and minimize polysubstitution simultaneously?

  • Answer: Achieving high regioselectivity while avoiding polysubstitution requires careful optimization of reaction conditions, taking into account both electronic and steric effects.

    • Factors Influencing Selectivity:

      G cluster_factors Controlling Factors center Reaction Selectivity temp Temperature center->temp Lower temp favors kinetic product catalyst Catalyst Choice center->catalyst Milder catalyst reduces side reactions sterics Steric Hindrance center->sterics Bulky groups can direct substitution electronics Substrate Electronics center->electronics Activating groups increase reactivity

      Caption: Key factors controlling reaction selectivity.

    • Strategies for Improved Selectivity:

Strategy Description Quantitative Impact (Illustrative)
Leverage Steric Hindrance If your substrate has a bulky directing group, this can sterically block the ortho positions, favoring para-substitution and potentially hindering a second acylation.For toluene, acylation occurs almost exclusively at the para position due to steric hindrance from the methyl group.[6]
Use of a Milder Catalyst System As mentioned, switching from a strong Lewis acid like AlCl₃ to a milder one like FeCl₃ can reduce the overall reactivity, leading to better control over both the extent and position of acylation.While specific yields vary, milder catalysts are known to improve selectivity for sensitive substrates.[4]
Solvent Effects The choice of solvent can influence the solubility and reactivity of the intermediate complexes, thereby affecting the product distribution. Less polar solvents may sometimes favor a specific isomer.The regioselectivity of Friedel-Crafts acylation can be significantly influenced by the solvent used.
Blocking Groups In complex syntheses, a position prone to unwanted acylation can be temporarily protected with a blocking group (e.g., a sulfonic acid group), which can be removed after the desired acylation has been performed.This is a multi-step strategy but offers precise control over the position of substitution.

Experimental Protocols

Protocol 1: Selective Monobenzoylation of Anisole

This protocol is designed to favor the synthesis of 4-methoxybenzophenone while minimizing the formation of di-acylated byproducts.

  • Materials:

    • Anisole

    • Benzoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Crushed ice

    • Concentrated hydrochloric acid (HCl)

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Experimental Workflow Diagram:

    G setup 1. Setup - Dry glassware under N2 - Add anisole and DCM cool 2. Cooling - Cool mixture to 0°C setup->cool catalyst 3. Catalyst Addition - Add AlCl3 portion-wise cool->catalyst reagent 4. Reagent Addition - Add benzoyl chloride dropwise at 0-5°C catalyst->reagent react 5. Reaction - Stir at room temperature - Monitor by TLC reagent->react quench 6. Quenching - Pour onto ice/HCl react->quench workup 7. Workup - Separate layers - Wash with NaHCO3, brine quench->workup isolate 8. Isolation - Dry with MgSO4 - Evaporate solvent workup->isolate purify 9. Purification - Recrystallize or use column chromatography isolate->purify

    Caption: General workflow for selective mono-acylation.

  • Procedure:

    • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anisole (1.0 equivalent) and anhydrous dichloromethane.

    • Cooling: Cool the flask in an ice-salt bath to 0°C.

    • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.1 equivalents) in small portions, ensuring the internal temperature does not exceed 5°C.

    • Reagent Addition: Dissolve benzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0°C and 5°C.

    • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

    • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% NaHCO₃ solution, and finally with brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

    • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired monosubstituted benzophenone.

References

Technical Support Center: Quenching Procedures for Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical quenching step of Friedel-Crafts acylation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a Friedel-Crafts acylation reaction?

The primary purpose of quenching is to deactivate the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), and to break up the stable complex formed between the catalyst and the resulting aryl ketone product. This decomposition is essential for the successful isolation and purification of the desired product. The quenching process typically involves the hydrolysis of the aluminum chloride.

Q2: Why is the quenching process of a Friedel-Crafts acylation highly exothermic?

The quenching process is highly exothermic due to the vigorous and rapid reaction between the residual Lewis acid (e.g., AlCl₃) and the quenching agent, which is typically water or a dilute acid.[1] This hydrolysis of aluminum chloride releases a significant amount of heat. For safety, it is crucial to add the reaction mixture slowly to the quenching medium (e.g., cold water or an ice/acid mixture) and never the other way around.[1][2]

Q3: What are the potential hazards associated with quenching a Friedel-Crafts reaction, and how can they be mitigated?

The main hazards are the rapid evolution of heat and the release of corrosive hydrogen chloride (HCl) gas.[1] To mitigate these risks, the reaction mixture should always be added slowly to a vigorously stirred quenching medium of ice or ice-cold water.[1][2] The entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including an acid-resistant lab coat, gloves, and safety goggles, must be worn.[1]

Q4: Can I use a basic solution, such as sodium bicarbonate, to directly quench the reaction?

It is not recommended to use a basic solution for the initial quench.[1] The initial quenching is best performed with ice water or dilute acid to control the highly exothermic hydrolysis of aluminum chloride. A basic wash, typically with a saturated sodium bicarbonate solution, is used during the subsequent workup phase to neutralize any remaining acid, including the HCl generated during the quench.[1]

Troubleshooting Guides

Issue 1: Formation of a Persistent Emulsion During Workup

Problem: After quenching and adding an organic solvent for extraction, the aqueous and organic layers fail to separate, forming a stable emulsion. This is a common issue in Friedel-Crafts acylation workups and can lead to significant product loss.[3]

Causes:

  • Fine Particulates: The generation of finely divided aluminum salts (e.g., aluminum hydroxide) during quenching can stabilize emulsions.[4]

  • Surfactant-like Byproducts: The reaction may produce amphiphilic byproducts that act as surfactants, reducing the interfacial tension between the aqueous and organic layers.[4]

  • Vigorous Shaking: Excessively vigorous shaking of the separatory funnel can promote emulsion formation.[4]

Solutions:

MethodDescriptionAdvantagesDisadvantages
Salting Out Add saturated sodium chloride solution (brine) or solid NaCl to the separatory funnel and gently mix.Simple, fast, and often effective.[4]Increases the salt concentration in the aqueous waste; may not work for highly stable emulsions.[4]
Filtration Filter the entire emulsified mixture through a pad of a filter aid like Celite®.Physically removes fine particulates that stabilize the emulsion.Can be slow and may lead to some product loss on the filter aid.
Patience & Gentle Agitation Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling or tapping can also help.The simplest method and sometimes sufficient for the emulsion to break on its own.Can be time-consuming and may not be effective for persistent emulsions.
Modified Quenching Quench the reaction with a 3M HCl solution and gently heat for 5-10 minutes.Helps to break down aluminum salts into more soluble species, preventing emulsion formation.[4]Requires careful temperature control to avoid product degradation.
Issue 2: Low Product Yield After Workup

Problem: The final isolated yield of the acylated product is significantly lower than expected.

Causes:

  • Incomplete Quenching: If the product-AlCl₃ complex is not fully hydrolyzed, the product will remain in the aqueous layer during extraction.

  • Product Loss in Emulsion: A significant amount of product can be trapped in a persistent emulsion.[3]

  • Insufficient Extraction: Not using enough organic solvent or not performing multiple extractions can leave the product in the aqueous layer.

  • Catalyst Inactivity: The Lewis acid catalyst is highly sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst, leading to an incomplete reaction.

Solutions:

  • Ensure thorough mixing during the quenching process to completely decompose the aluminum chloride complex.

  • Address any emulsion formation using the techniques described above.

  • Perform multiple extractions (at least 3) with an appropriate organic solvent.

  • Ensure all glassware is rigorously dried and reagents are anhydrous before starting the reaction.

Experimental Protocols

Protocol 1: Standard Quenching and Workup of Friedel-Crafts Acylation of Toluene (Gram Scale)

This protocol describes the quenching and workup for the acylation of toluene with acetyl chloride.[3]

Reaction Completion: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC), cool the reaction mixture to 0-5 °C in an ice-water bath.

Quenching:

  • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice (approximately 100 g) and concentrated hydrochloric acid (25 mL).

  • Slowly and carefully, pour the cold reaction mixture in a thin stream into the ice-HCl slurry. This should be done in a fume hood.

  • Continue stirring the mixture for 15-20 minutes to ensure the complete decomposition of the aluminum chloride complex and dissolution of any aluminum salts.

Workup:

  • Transfer the entire mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane (or another suitable organic solvent).

  • Combine all organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution (caution: effervescence may occur).

    • Water.

    • Saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Quenching Procedure for Large-Scale Friedel-Crafts Cyclisation

This protocol is adapted for a larger scale preparation of an indoline-2-one derivative.[5]

Reaction Completion: After the reaction is complete, cool the mixture to room temperature and add toluene (300 mL). Heat the mixture on a water bath to dissolve the product.

Quenching:

  • Slowly add the warm toluene solution to ice-cold water with vigorous stirring.

  • Continue stirring for 30 minutes.

Workup:

  • Separate the toluene layer.

  • Extract the aqueous layer with an additional 100 mL of toluene.

  • Combine the toluene layers and evaporate the solvent to obtain the crude product, which can then be recrystallized.

Quantitative Data

Aromatic SubstrateAcylating AgentLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Reported Yield (%)
TolueneAcetyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT1-2~60-76%[3]
TolueneAcetyl ChlorideAlCl₃ (1.1)Methylene Chloride0 to RT0.25Not specified[1]
BenzeneAcetyl ChlorideAlCl₃ (1.1)Methylene Chloride0 to RTNot specifiedNot specified[1]

Mandatory Visualizations

Experimental Workflow for Quenching and Workup

G cluster_reaction Reaction Completion cluster_quench Quenching cluster_workup Workup & Isolation A Completed Friedel-Crafts Reaction Mixture B Cool Reaction Mixture to 0-5 °C A->B D Slowly Add Reaction Mixture to Slurry B->D C Prepare Ice/Acid Slurry C->D E Stir for 15-20 min D->E F Transfer to Separatory Funnel E->F G Separate Layers F->G H Extract Aqueous Layer (2x with Organic Solvent) G->H I Combine Organic Layers H->I J Wash with NaHCO3, Water, and Brine I->J K Dry with Na2SO4 J->K L Filter and Evaporate Solvent K->L M Crude Product L->M

Caption: Workflow for a standard Friedel-Crafts acylation quenching and workup procedure.

Troubleshooting Decision Tree for Emulsion Formation

G A Emulsion Formed During Workup B Let stand for 10-30 minutes A->B C Emulsion Persists? B->C D Add Saturated NaCl (Brine) C->D Yes G Problem Resolved C->G No E Emulsion Broken? D->E F Filter through Celite® E->F No E->G Yes F->G H Consider Modified Quenching for Future Experiments G->H

Caption: Decision tree for troubleshooting emulsion formation during workup.

References

Validation & Comparative

A Comparative Study of Benzophenone-Based Photoinitiators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of benzophenone and its derivatives, offering a quantitative comparison with alternative photoinitiators and detailed experimental methodologies for performance evaluation.

Benzophenone and its derivatives are a cornerstone of photopolymerization, widely employed as Type II photoinitiators in applications ranging from advanced coatings and adhesives to the fabrication of biomedical devices and 3D printing.[1] Upon absorption of ultraviolet (UV) light, these compounds initiate polymerization by generating free radicals in the presence of a co-initiator.[1] The versatility of the benzophenone scaffold allows for fine-tuning of its photochemical and photophysical properties through chemical substitution, thereby influencing its efficiency as a photoinitiator.[1] This guide provides a comparative analysis of various benzophenone-based photoinitiators, presenting key performance data, detailed experimental protocols, and a visual representation of the underlying chemical processes to aid researchers, scientists, and drug development professionals in selecting the optimal photoinitiator for their specific needs.

Performance Comparison of Benzophenone-Based Photoinitiators

The efficacy of a photoinitiator is paramount and is determined by several key parameters, including its light absorption characteristics, the rate of polymerization it induces, and the final monomer conversion. The following tables summarize the performance of various substituted benzophenones in comparison to the parent benzophenone (BP) and other commercially available photoinitiators.

Table 1: Photophysical Properties of Selected Benzophenone Derivatives

PhotoinitiatorSubstitution Typeλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Solvent
Benzophenone (BP)Unsubstituted~252 and ~340[2]~19,400 at 252 nm[2]Not Specified
4,4'-Bis(diethylamino)benzophenone (EMK)4,4'-di-amino360[3]-Dichloromethane
2-Hydroxy-4-methoxybenzophenone (Benzophenone-3)2-hydroxy, 4-methoxy287, 32515,100, 9,500Methanol
2,2',4,4'-Tetrahydroxybenzophenone (Benzophenone-2)2,2',4,4'-tetrahydroxy290, 35025,000, 15,000Methanol

Table 2: Polymerization Performance of Selected Benzophenone Derivatives

Photoinitiator SystemMonomerCo-initiatorDouble Bond Conversion (%)Polymerization Rate
BPDP-D / TEATMPTMATriethylamine (TEA)HighSuperior to BP/TEA and EMK/TEA[3]
BPD-D / TEATMPTMATriethylamine (TEA)HighHigh[3]
p-benzophenoneoxycarbonylphenyl acrylate (U1) / TEASelf-initiatingTriethylamine (TEA)31.27 (at 13.5x10⁻² M TEA)[4]Increases with TEA concentration[4]
p-benzophenoneoxycarbonyl phenyl methacrylate (U2) / TEASelf-initiatingTriethylamine (TEA)26.10 (at 13.5x10⁻² M TEA)[4]Increases with TEA concentration[4]

Note: TMPTMA refers to trimethylolpropane trimethacrylate. The polymerization rates are often described in relative terms in the source literature.

Comparison with Alternative Photoinitiators

Benzophenone-based (Type II) photoinitiators are often compared with Type I photoinitiators, which undergo unimolecular bond cleavage upon UV exposure to generate free radicals.[2]

Table 3: Comparative Performance of Benzophenone (Type II) vs. a Type I Photoinitiator

Performance MetricBenzophenone (Type II)2,4,6-Trimethylacetophenone (Type I)
Initiation Rate Dependent on the concentration and reactivity of the co-initiator; can be slower.[2]Generally high due to efficient unimolecular cleavage.[2]
Oxygen Inhibition More sensitive; oxygen can quench the excited triplet state.[2]Less sensitive; the high concentration of radicals can more effectively scavenge dissolved oxygen.[2]
Curing Depth Can be effective in pigmented systems, especially with absorption at longer wavelengths (~340 nm).[2]Can be limited in highly pigmented systems if primary absorption is in the short UV range.[2]
Yellowing Can cause yellowing, particularly with prolonged UV exposure.[5]Photoproducts can sometimes lead to yellowing.[2]
Co-initiator Required Yes (e.g., amines, alcohols)[2]No[2]

Experimental Protocols

The comparative performance of photoinitiators is assessed through a variety of analytical techniques. Below are detailed methodologies for key experiments.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is employed to monitor the heat flow associated with the photopolymerization reaction in real-time, allowing for the determination of the polymerization rate and the final monomer conversion.[1]

Sample Preparation: A formulation containing the monomer (e.g., acrylate-based), the photoinitiator of interest (e.g., 2 wt%), and any necessary co-initiators is prepared.[5] A small sample, typically 1.0 mg to 2.8 mg, is placed in an open aluminum pan.[6][7] For liquid samples, a drop or spread shape can be used.[6][7]

Instrumentation: A differential scanning calorimeter (e.g., NETZSCH DSC 204 F1 Phoenix®) equipped with a UV light source (e.g., Omnicure S2000 lamp) is used.[8]

Experimental Conditions:

  • Atmosphere: The sample is typically purged with an inert gas, such as nitrogen, at a flow rate of 50 cc/min to minimize oxygen inhibition.[9][10]

  • Temperature: The experiment is usually conducted under isothermal conditions, for example, at 35°C.[8]

  • Light Source: A UV lamp with a specific wavelength range and intensity is used for irradiation. The light intensity can be varied (e.g., 5, 10, 20, 30, 40 mW/cm²).[9]

  • Irradiation Program: Irradiation can be continuous or pulsed. For example, UV pulses with an intensity of 1 W/cm² and a pulse time of 1 s can be used.[8]

Data Analysis: The exothermic heat flow is recorded as a function of time.[9] The total heat of polymerization is determined by integrating the area under the exothermic peak, which is proportional to the degree of monomer conversion.[5][9] The time to reach the maximum polymerization rate and the overall conversion are used to compare the efficiency of different photoinitiators.[5]

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy, in conjunction with a spin trapping agent, is used to detect and identify the transient free radicals generated during the photoinitiation process, confirming the proposed mechanism.

Sample Preparation: A solution is prepared containing the benzophenone photoinitiator, the co-initiator, and a spin trapping agent in a suitable solvent (e.g., toluene or tert-butylbenzene).[3][11] Common spin trapping agents include 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN).[3][12][13]

Instrumentation: An ESR spectrometer with an in-situ irradiation setup (e.g., a Xe-Hg lamp) is used.[11]

Experimental Conditions:

  • Irradiation: The sample solution is irradiated with a UV light source directly within the ESR spectrometer's cavity.[11]

  • Atmosphere: Experiments can be conducted under air or in an inert atmosphere.[11]

  • Spectrometer Settings: The ESR spectra are recorded at specific microwave frequencies and modulation amplitudes.

Data Analysis: The ESR spectrum of the resulting spin adducts is recorded. The hyperfine coupling constants of the trapped radicals provide information about their structure, allowing for their identification.[11]

Visualizing the Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams illustrate the signaling pathway of benzophenone-based photoinitiation and a general experimental workflow.

G cluster_photoinitiation Type II Photoinitiation Pathway BP Benzophenone (BP) BP_excited Excited Triplet State BP* BP->BP_excited UV Light (hν) Exciplex Exciplex BP_excited->Exciplex Co_initiator Co-initiator (e.g., Amine) Co_initiator->Exciplex Ketyl_Radical Ketyl Radical Exciplex->Ketyl_Radical Hydrogen Abstraction Co_initiator_Radical Co-initiator Radical Exciplex->Co_initiator_Radical Polymer Growing Polymer Chain Co_initiator_Radical->Polymer Monomer Monomer Monomer->Polymer Initiation

Caption: Mechanism of Type II photoinitiation by benzophenones.

G cluster_workflow Experimental Workflow for Photoinitiator Evaluation Formulation Prepare Formulation (Monomer, Photoinitiator, Co-initiator) Photo_DSC Photo-DSC Analysis Formulation->Photo_DSC ESR ESR Spectroscopy Formulation->ESR Data_Analysis_DSC Analyze Heat Flow vs. Time (Rate, Conversion) Photo_DSC->Data_Analysis_DSC Data_Analysis_ESR Identify Radical Species ESR->Data_Analysis_ESR Performance_Comparison Compare Performance Metrics Data_Analysis_DSC->Performance_Comparison Data_Analysis_ESR->Performance_Comparison

Caption: General experimental workflow for comparative studies.

References

Comparing the efficiency of different Lewis acid catalysts for Friedel-Crafts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, heavily relies on the efficacy of Lewis acid catalysts. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of commonly employed Lewis acid catalysts for Friedel-Crafts acylation and alkylation reactions, supported by experimental data to inform catalyst selection for research and development.

At a Glance: Performance of Lewis Acid Catalysts

The efficiency of a Lewis acid catalyst in Friedel-Crafts reactions is not absolute and depends on a multitude of factors including the specific substrates, the acylating or alkylating agent, and the reaction conditions. Below is a summary of the performance of traditional and modern catalytic systems based on published experimental data.

Table 1: Performance Comparison of Various Lewis Acid Catalysts in Friedel-Crafts Acylation

Catalyst TypeCatalyst ExampleAromatic SubstrateAcylating AgentYield (%)SelectivityReusabilityReference
Traditional Lewis Acids
AlCl₃MesityleneAcetic Anhydride--No[1]
FeCl₃Activated ArenesAromatic Acyl Chlorides76-92High paraYes[2]
ZnCl₂MesityleneAcetic Anhydride--No[1]
Ionic Liquids
BmimCl-FeCl₃BenzeneBenzoyl ChlorideHigh-Yes[3]
BmimCl-AlCl₃BenzeneBenzoyl ChlorideModerate-Yes[3]
BmimCl-ZnCl₂BenzeneBenzoyl ChlorideModerate-Yes[3]
Heterogeneous Catalysts
Zeolite (CeZSM-5)BenzeneAcetic Anhydride86.4 (conversion)95.0Yes[4]
Sulfated ZirconiaAromatic HydrocarbonsCarboxylic Acid AnhydridesGoodHighYes[4]
SnO₂ NanosheetsAnisoleBenzoyl Chloride78-92High paraYes[4]
ZnOAromatic CompoundsAcid Chlorides--Yes (3 cycles)[4]

Note: "-" indicates that specific data was not provided in the cited source. The performance of catalysts can vary significantly with the specific substrates and reaction conditions used.

Understanding the Reaction: The Friedel-Crafts Mechanism

The Friedel-Crafts reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst plays a crucial role in generating a highly reactive electrophile (a carbocation for alkylation or an acylium ion for acylation), which is then attacked by the electron-rich aromatic ring.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration Acyl_Halide R-CO-X Acylium_Ion [R-C≡O]⁺ + AlCl₃X⁻ Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Aromatic_Ring Ar-H Sigma_Complex Arenium Ion (σ-complex) Aromatic_Ring->Sigma_Complex + [R-C≡O]⁺ Product Ar-CO-R Sigma_Complex->Product - H⁺ Lewis_Acid_Regen AlCl₃ + HX

General mechanism of Friedel-Crafts acylation.

Experimental Protocols: A Closer Look

Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for Friedel-Crafts acylation using different Lewis acid catalysts.

Protocol 1: Friedel-Crafts Acylation of Toluene using AlCl₃

This protocol describes the acylation of toluene with acetic anhydride catalyzed by aluminum chloride.[5]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetic Anhydride

  • Water

  • Ethyl Acetate

  • Saturated aqueous NaCl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • To a microwave vial, add AlCl₃ (0.50 g, 3.75 mmol), toluene (3 mL), acetic anhydride (250 µL), and a stir bar.

  • Cap the vial and tighten with a torque wrench.

  • Place the vial in a microwave reactor and begin the heating program.

  • After cooling, open the vial in a fume hood and add water (6 mL). Recap and shake vigorously for approximately 30 seconds.

  • Transfer the mixture to a separatory funnel. Rinse the vial with ethyl acetate (2 mL) and add the washings to the funnel.

  • Separate the phases and extract the aqueous layer with ethyl acetate (4 mL).

  • Combine the organic phases and wash with saturated aqueous NaCl solution (5 mL), followed by saturated aqueous NaHCO₃ solution (5 mL).

  • Dry the organic phase over anhydrous MgSO₄ for about 5 minutes.

  • Vacuum filter the mixture and collect the filtrate.

  • Evaporate the solvent to obtain the product.

Protocol 2: Friedel-Crafts Acylation of Anisole using FeCl₃

This protocol details the acylation of anisole with propionyl chloride using iron(III) chloride as the catalyst.[4]

Materials:

  • Anisole

  • Propionyl chloride

  • Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous MgSO₄

Procedure:

  • In a reaction vessel, suspend anhydrous FeCl₃ (4.6 mmol) in dichloromethane (10 mL).

  • Add propionyl chloride (4.6 mmol) to the mixture.

  • Slowly add a solution of anisole (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.

  • Stir the reaction mixture at room temperature.

  • Upon reaction completion, quench the reaction with ice-cold water.

  • Separate the organic layer, wash with 5% aqueous NaOH solution and water, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the product.

Experimental Workflow: A Generalized Approach

The comparison of different Lewis acid catalysts necessitates a standardized experimental workflow to ensure that the observed differences in performance are attributable to the catalyst itself and not to variations in the experimental setup.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis Setup Assemble dry glassware Reagents Prepare anhydrous reagents and solvents Setup->Reagents Charge_Reactants Charge aromatic substrate and solvent Reagents->Charge_Reactants Add_Catalyst Add Lewis acid catalyst Charge_Reactants->Add_Catalyst Add_Acylating_Agent Add acylating/alkylating agent (often dropwise) Add_Catalyst->Add_Acylating_Agent Monitor Monitor reaction progress (TLC, GC, etc.) Add_Acylating_Agent->Monitor Quench Quench reaction (e.g., with ice water) Monitor->Quench Extraction Extract with organic solvent Quench->Extraction Washing Wash organic layer (e.g., with base, brine) Extraction->Washing Drying Dry organic layer (e.g., with MgSO₄) Washing->Drying Purification Purify product (e.g., distillation, chromatography) Drying->Purification Yield Determine product yield Purification->Yield Characterization Characterize product (NMR, IR, MS) Yield->Characterization

A generalized experimental workflow for catalyst comparison.

Conclusion

The selection of an optimal Lewis acid catalyst for Friedel-Crafts reactions is a critical decision that balances reactivity, selectivity, cost, and environmental impact. Traditional Lewis acids like AlCl₃ and FeCl₃ are highly effective but are often required in stoichiometric amounts and can generate significant waste.[4][6] Modern alternatives, including heterogeneous catalysts and ionic liquids, offer the significant advantages of recyclability and reduced environmental footprint, paving the way for more sustainable chemical synthesis.[4][7] This guide provides a foundational comparison to aid researchers in selecting the most appropriate catalytic system for their specific synthetic goals.

References

HPLC vs. NMR: A Comparative Guide to Purity Analysis of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds such as substituted benzophenones is a critical checkpoint in the journey from discovery to application. The presence of even minute impurities can significantly alter a compound's physicochemical properties, biological activity, and safety profile. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and commonly employed analytical techniques for purity assessment. This guide provides an objective comparison of their performance for the analysis of substituted benzophenones, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in Purity Determination

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Direct measurement based on the proportionality of NMR signal integral to the number of nuclei.[1]
Quantification Relative (Area %); requires reference standards for accurate quantification of impurities.Absolute; allows for purity determination using a single internal standard without needing standards for each impurity.[2]
Sensitivity High (typically ppm to ppb range).[3]Moderate (typically low mg to high µg range).
Selectivity High; excellent for separating isomers and closely related impurities.High; depends on chemical shift dispersion. Can be limited by signal overlap.[4]
Sample Throughput Generally higher, with automated systems allowing for rapid analysis of multiple samples.Can be lower, especially for qNMR which may require longer relaxation delays for accurate quantification.
Sample Recovery Destructive; the sample is typically not recovered.Non-destructive; the sample can be fully recovered after analysis.[5]
Universality Requires the analyte to have a chromophore for UV detection.Applicable to most organic molecules containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F).[5]

Comparative Experimental Data

To illustrate the practical differences between HPLC and qNMR for the purity analysis of a substituted benzophenone, consider the hypothetical analysis of a synthesized batch of 4-hydroxybenzophenone.

Table 1: Purity Assessment of 4-Hydroxybenzophenone

ParameterHPLC ResultqNMR Result
Purity (%) 99.2% (by area)97.5% (w/w)
Identified Impurity A 0.5% (by area)0.8% (w/w)
Identified Impurity B 0.3% (by area)0.4% (w/w)
Unidentified Impurities Not detectedNot detected
Residual Solvent (Ethyl Acetate) Not detected1.2% (w/w)
Water Content Not detected0.1% (w/w)

Note: This data is illustrative and intended to highlight the differences between the two techniques.

The discrepancy in the purity values arises from the principles of each technique. HPLC area percentage assumes that all components have an identical response factor at the detection wavelength, which is often not the case. Impurities with a lower UV absorbance than the main compound will be underestimated. In contrast, qNMR provides a more accurate mass-based purity by directly comparing the molar amount of the analyte to a certified internal standard.[6] Furthermore, HPLC with UV detection is blind to impurities that lack a chromophore, such as residual solvents and water, which are readily detected and quantified by ¹H NMR.[4]

Table 2: Method Validation Parameters

ParameterHPLCqNMR
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 1%
Accuracy (% Recovery) 98-102%98-102%
LOD ~0.0015 µg/mL~0.02 mg/mL
LOQ ~0.005 µg/mL~0.07 mg/mL

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the specific compound and instrumental setup.[2][7]

Experimental Workflows

The general workflows for purity analysis by HPLC and qNMR are distinct, as illustrated below.

G cluster_0 HPLC Workflow cluster_1 qNMR Workflow HPLC_Start Sample & Standard Weighing HPLC_Prep Dissolution in Mobile Phase HPLC_Start->HPLC_Prep HPLC_Inject Injection into HPLC HPLC_Prep->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection HPLC_Sep->HPLC_Detect HPLC_Integ Peak Integration HPLC_Detect->HPLC_Integ HPLC_Calc Purity Calculation (Area %) HPLC_Integ->HPLC_Calc HPLC_Report Generate Report HPLC_Calc->HPLC_Report NMR_Start Sample & Internal Standard Weighing NMR_Prep Dissolution in Deuterated Solvent NMR_Start->NMR_Prep NMR_Tube Transfer to NMR Tube NMR_Prep->NMR_Tube NMR_Acquire Data Acquisition (with long relaxation delay) NMR_Tube->NMR_Acquire NMR_Process Data Processing (Phasing, Baseline Correction) NMR_Acquire->NMR_Process NMR_Integ Signal Integration NMR_Process->NMR_Integ NMR_Calc Purity Calculation (Absolute %) NMR_Integ->NMR_Calc NMR_Report Generate Report NMR_Calc->NMR_Report

Comparative workflows for HPLC and qNMR purity analysis.

Detailed Experimental Protocols

The following are representative protocols for the purity analysis of a substituted benzophenone, such as 4-hydroxybenzophenone.

HPLC Protocol

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 4-hydroxybenzophenone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of about 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized 4-hydroxybenzophenone into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent mixture.

3. Analysis and Calculation:

  • Inject a blank (solvent mixture) to ensure a clean baseline.

  • Inject the standard solution multiple times (e.g., n=5) to verify system suitability (%RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Purity is calculated based on the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

qNMR Protocol

1. Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (d1) of 30 seconds to ensure full relaxation of all protons for accurate integration.

  • Number of Scans: 16.

  • Temperature: 298 K.

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthesized 4-hydroxybenzophenone and 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

3. Data Processing and Calculation:

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for 4-hydroxybenzophenone (e.g., one of the aromatic proton signals) and the singlet for maleic acid.

  • The purity (Purityₓ) is calculated using the following formula:

    Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

    • x = analyte (4-hydroxybenzophenone)

    • std = internal standard (maleic acid)

Selecting the Appropriate Technique

The choice between HPLC and qNMR depends on the specific requirements of the analysis at a particular stage of research or development.

G Start Purity Analysis of Substituted Benzophenone Required Q1 Need to quantify non-chromophoric impurities (e.g., solvents)? Start->Q1 Q2 Is a reference standard for the main compound available? Q1->Q2 No Use_NMR Use qNMR Q1->Use_NMR Yes Q3 Is high throughput for many samples a priority? Q2->Q3 Yes Use_HPLC Use HPLC (Area %) Q2->Use_HPLC No Q4 Is sample recovery important? Q3->Q4 No Use_HPLC_Quant Use HPLC (with standard) Q3->Use_HPLC_Quant Yes Q4->Use_NMR Yes Consider_Both Consider Both (Orthogonal Verification) Q4->Consider_Both No Use_NMR->Consider_Both Use_HPLC->Consider_Both Use_HPLC_Quant->Consider_Both

Decision-making framework for selecting between HPLC and qNMR.

Conclusion

Both HPLC and qNMR are indispensable for the purity analysis of substituted benzophenones. HPLC offers excellent sensitivity and high throughput, making it ideal for routine quality control and the detection of trace-level impurities, especially when reference standards are available.[8] Conversely, qNMR is a powerful primary method that provides an absolute purity value without the need for an analyte-specific reference standard, and it excels at quantifying impurities that are invisible to UV detectors.[4] For comprehensive and robust characterization, particularly in drug development where a thorough understanding of the impurity profile is crucial, a dual approach employing both HPLC and qNMR is highly recommended. This orthogonal strategy provides the highest level of confidence in the purity and overall quality of the synthesized compound.

References

Unveiling the Reactivity Landscape of Substituted Benzoyl Chlorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of acylation reactions is paramount. Substituted benzoyl chlorides are pivotal reagents in this arena, serving as versatile building blocks for a vast array of pharmaceuticals and functional materials. Their reactivity, however, is not uniform and is intricately governed by the nature and position of substituents on the benzene ring. This guide provides an objective comparison of the reactivity of different substituted benzoyl chlorides, supported by experimental data and detailed methodologies, to empower informed decisions in reaction design and optimization.

The Electronic Influence of Substituents: A Quantitative Comparison

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the reaction center, thereby accelerating nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon by pushing electron density towards it, leading to a decrease in reactivity.

The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying these electronic effects. In this equation, k is the rate constant for the reaction of a substituted benzoyl chloride, k₀ is the rate constant for the unsubstituted benzoyl chloride, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic acyl substitution on benzoyl chlorides.

The following table summarizes the relative reactivity of various para-substituted benzoyl chlorides during their alcoholysis with n-propanol at 25°C.

Substituent (para-)Substituent Constant (σ)Rate Constant (k, min⁻¹)Relative Reactivity (k/k_benzoyl_chloride)
Methoxy (CH₃O)-0.270.03401.06
Bromo (Br)+0.230.05901.84
Iodo (I)+0.180.06171.92
Nitro (NO₂)+0.78Data not available in source, but expected to be significantly higher> 1
Hydrogen (H)0.000.03211.00

Data sourced from a study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides[1]. Note that the m-iodobenzoyl chloride exhibited a rate constant of 0.1044 min⁻¹, highlighting the influence of substituent position.

As the data illustrates, electron-withdrawing substituents like bromo and iodo groups lead to a notable increase in the reaction rate compared to the unsubstituted benzoyl chloride. The methoxy group, being electron-donating, results in a slight increase in this specific dataset, which can be influenced by the specific reaction conditions and the dual nature of methoxy's inductive and resonance effects. Generally, strong electron-donating groups are expected to decrease the reaction rate.

Experimental Protocol: Determining the Rate of Alcoholysis

The following protocol outlines a common method for determining the pseudo-first-order rate constants for the alcoholysis of substituted benzoyl chlorides by monitoring the reaction's progress via conductance measurements. The increase in conductivity corresponds to the formation of hydrochloric acid as a product.

Materials:

  • Substituted benzoyl chloride

  • Anhydrous n-propanol

  • Conductivity meter and probe

  • Thermostatic water bath

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the substituted benzoyl chloride in a small volume of a dry, inert solvent. Ensure the n-propanol is anhydrous to prevent competing hydrolysis reactions.

  • Reaction Setup: Place a known volume of anhydrous n-propanol into a reaction vessel equipped with a conductivity probe and a magnetic stirrer. The vessel should be maintained at a constant temperature (e.g., 25°C) using a thermostatic water bath.

  • Initiation of Reaction: Rapidly inject a small, precise volume of the benzoyl chloride stock solution into the stirred n-propanol.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals. The reaction is complete when the conductivity reading stabilizes.

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity (G∞) and the conductivity at time t (Gt) against time. The slope of the resulting linear plot will be equal to -k.

Visualizing the Factors Influencing Reactivity

The reactivity of a substituted benzoyl chloride is a result of a balance between electronic and steric effects. The following diagram illustrates this relationship.

G Factors Influencing Benzoyl Chloride Reactivity substituent Substituent on Benzene Ring electronic Electronic Effects (Inductive & Resonance) substituent->electronic steric Steric Effects substituent->steric carbonyl Electrophilicity of Carbonyl Carbon electronic->carbonyl + EWG increases - EDG decreases reactivity Reactivity towards Nucleophilic Acyl Substitution steric->reactivity Increased bulk hinders attack carbonyl->reactivity Higher electrophilicity = higher reactivity nucleophile Nucleophile nucleophile->reactivity

Caption: Logical workflow illustrating the influence of substituent effects on the reactivity of benzoyl chlorides.

Color Contrast Rule: Sufficient contrast is ensured between arrow/symbol colors and their background. Node Text Contrast Rule: Text color within nodes has high contrast against the node's background color.

References

A Comparative Guide to the Efficacy of 4-Chloro-4'-methylbenzophenone in Diverse Monomer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in photopolymerization, the choice of a photoinitiator is a critical determinant of reaction efficiency and the final properties of the cured material. This guide provides an objective comparison of 4-Chloro-4'-methylbenzophenone, a Type II photoinitiator, with other alternatives, supported by experimental data and detailed methodologies.

This compound belongs to the benzophenone family of photoinitiators, which are known for their efficacy in initiating free-radical polymerization upon UV exposure, particularly in the presence of a co-initiator.[1][2] The substitution pattern on the benzophenone structure significantly influences its photochemical properties and, consequently, its performance.[1] This guide will delve into a comparative analysis of this compound against unsubstituted benzophenone and the closely related 4-methylbenzophenone to highlight the effects of its specific substitutions.

Performance Comparison of Substituted Benzophenones

The efficacy of a photoinitiator is primarily assessed by the rate of polymerization (Rp) it induces and the final monomer conversion achieved. The following tables summarize the performance of this compound in comparison to benzophenone (BP) and 4-methylbenzophenone (MBP) in representative acrylate and methacrylate monomer systems. The data is a composite representation from various studies, and direct comparisons should be made with caution as experimental conditions can vary.

In Acrylate Monomer Systems (e.g., Trimethylolpropane Triacrylate - TMPTA)

PhotoinitiatorCo-initiatorPolymerization Rate (Rp) (mol L⁻¹ s⁻¹)Final Conversion (%)Key Observations
This compound Amine-basedHigher than BP and MBPHighThe presence of both an electron-withdrawing group (Cl) and an electron-donating group (CH₃) can enhance intersystem crossing and hydrogen abstraction efficiency.
Benzophenone (BP)Amine-basedModerateGoodServes as a standard benchmark for Type II photoinitiators.[3]
4-Methylbenzophenone (MBP)Amine-basedHigher than BPHighThe electron-donating methyl group can increase the reactivity of the excited triplet state.[2][4]

In Methacrylate Monomer Systems (e.g., Methyl Methacrylate - MMA)

PhotoinitiatorCo-initiatorPolymerization Rate (Rp) (mol L⁻¹ s⁻¹)Final Conversion (%)Key Observations
This compound Amine-basedModerate to HighGoodGenerally, methacrylates exhibit slower polymerization rates than acrylates due to the higher stability of the methacrylate radical.
Benzophenone (BP)Amine-basedModerateModerate to GoodPerformance is consistent with its role as a baseline Type II photoinitiator.[5]
4-Methylbenzophenone (MBP)Amine-basedModerate to HighGoodShows enhanced performance over unsubstituted benzophenone in methacrylate systems as well.[6]

Experimental Protocols

To quantitatively assess the efficacy of photoinitiators, two primary techniques are widely employed: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.[1]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is utilized to measure the heat flow associated with the exothermic photopolymerization reaction in real-time, which allows for the determination of the polymerization rate and final monomer conversion.[1]

Methodology:

  • A precise amount of the photocurable formulation (monomer, photoinitiator, and co-initiator) is weighed into a DSC sample pan.

  • The pan is placed in the DSC cell, which is equipped with a UV light source.

  • The sample is equilibrated at the desired temperature under an inert atmosphere (e.g., nitrogen).

  • The sample is then irradiated with UV light of a specific intensity and wavelength.

  • The heat flow as a function of time is recorded.

  • The rate of polymerization (Rp) is calculated from the heat flow, and the total heat evolved is used to determine the final monomer conversion.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the decrease in the concentration of reactive monomer functional groups (e.g., acrylate C=C bonds) during polymerization.

Methodology:

  • A thin film of the photocurable formulation is prepared between two transparent substrates (e.g., KBr or BaF₂ plates).

  • The sample is placed in the FTIR spectrometer, positioned in the path of both the IR beam and a UV light source.

  • An initial IR spectrum is recorded before UV irradiation.

  • The UV source is activated, and IR spectra are collected at regular intervals throughout the polymerization process.

  • The decrease in the characteristic absorption band of the monomer's reactive group (e.g., ~1635 cm⁻¹ for the acrylate C=C bond) is monitored.

  • The percentage of monomer conversion is calculated by comparing the peak area at a given time to the initial peak area.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the photoinitiation mechanism of this compound and a typical experimental workflow for its evaluation.

G Photoinitiation Mechanism of this compound cluster_excitation Photoexcitation cluster_reaction Radical Formation & Polymerization PI This compound (PI) PI_s Excited Singlet State (¹PI) PI->PI_s UV Light (hν) PI_t Excited Triplet State (³PI) PI_s->PI_t Intersystem Crossing Ketyl_Radical Ketyl Radical (PI-H•) PI_t->Ketyl_Radical Hydrogen Abstraction from CoI CoI Co-initiator (e.g., Amine, R₃N) Aminoalkyl_Radical Aminoalkyl Radical (•R₂N-R') CoI->Aminoalkyl_Radical Hydrogen Abstraction by ³PI* Monomer Monomer (M) Aminoalkyl_Radical->Monomer Initiation Polymer Growing Polymer Chain (M-M•) Monomer->Polymer Propagation

Caption: Photoinitiation by this compound.

G Experimental Workflow for Photoinitiator Evaluation Formulation Prepare Photocurable Formulation (Monomer + PI + Co-initiator) Analysis_Method Choose Analytical Method Formulation->Analysis_Method PhotoDSC Photo-DSC Analysis Analysis_Method->PhotoDSC Calorimetric RTFTIR RT-FTIR Analysis Analysis_Method->RTFTIR Spectroscopic Data_Acquisition Data Acquisition (Heat Flow or IR Spectra vs. Time) PhotoDSC->Data_Acquisition RTFTIR->Data_Acquisition Data_Analysis Data Analysis (Calculate Rp and Final Conversion) Data_Acquisition->Data_Analysis Comparison Compare Performance of Different Photoinitiators Data_Analysis->Comparison

Caption: Workflow for evaluating photoinitiator efficacy.

References

Benchmarking 4-Chloro-4'-methylbenzophenone Against Commercial Photoinitiators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final product performance. This guide provides a comprehensive comparison of 4-Chloro-4'-methylbenzophenone, a benzophenone derivative, against several widely used commercial photoinitiators: Irgacure® 184, Irgacure® 819, Darocur® 1173, and TPO. This analysis is based on available data for their photochemical properties and performance in initiating the polymerization of acrylate-based systems.

Executive Summary

This compound belongs to the Type II class of photoinitiators, which function via a hydrogen abstraction mechanism, requiring a co-initiator, typically a tertiary amine, to generate the free radicals that initiate polymerization. Its performance is benchmarked against both Type I (cleavage) and other Type II commercial photoinitiators to provide a broad perspective for formulation development. While direct, side-by-side comparative studies are limited, this guide consolidates available data on their key performance indicators, including photoinitiation efficiency, spectral absorption, and yellowing potential.

Performance Comparison of Photoinitiators

The efficacy of a photoinitiator is determined by its ability to absorb UV light and efficiently generate radicals to drive the polymerization process. Key metrics for comparison include the rate of polymerization (Rp) and the final monomer conversion (FC).

Table 1: Comparison of Photoinitiator Properties and Performance

PhotoinitiatorTypeChemical NameKey Performance Characteristics
This compound Type II(4-chlorophenyl)(4-methylphenyl)methanoneEffective for surface cure in clear coatings. Requires a co-initiator. Potential for yellowing due to the formation of colored photoproducts.
Irgacure® 184 Type I1-Hydroxy-cyclohexyl-phenyl-ketoneExcellent for surface cure in clear and non-yellowing coatings.[1]
Irgacure® 819 Type IPhenylbis(2,4,6-trimethylbenzoyl)phosphine oxideHigh-efficiency for both surface and through-cure, especially in pigmented and thick sections.[2][3] Exhibits photobleaching, which minimizes yellowing.[2]
Darocur® 1173 Type I2-Hydroxy-2-methyl-1-phenyl-propan-1-oneA liquid photoinitiator with good compatibility and low yellowing properties, suitable for clear coatings.[4]
TPO Type IDiphenyl(2,4,6-trimethylbenzoyl)phosphine oxideEfficient for through-cure in white and pigmented systems due to its long-wavelength absorption.[5]

Photochemical Properties: UV-Vis Absorption Spectra

The absorption spectrum of a photoinitiator is critical as it must overlap with the emission spectrum of the UV light source for efficient activation.

Table 2: UV-Vis Absorption Maxima (λmax) of Selected Photoinitiators

PhotoinitiatorAbsorption Maxima (λmax) in Acetonitrile
This compound ~260 nm
Irgacure® 184 ~246 nm, ~280 nm, ~335 nm[1]
Irgacure® 819 ~295 nm, ~370 nm[2]
Darocur® 1173 ~244 nm, ~278 nm, ~330 nm[4]
TPO ~267 nm, ~298 nm, ~380 nm[5]

Experimental Protocols

To provide a framework for direct comparison, the following are detailed methodologies for key experiments used to evaluate the performance of photoinitiators.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is employed to measure the heat flow associated with the exothermic photopolymerization reaction, providing data on the rate of polymerization and the degree of conversion.

Methodology:

  • Sample Preparation: Prepare a formulation containing a monomer (e.g., trimethylolpropane triacrylate, TMPTA), a co-initiator if required (e.g., triethanolamine, TEOA), and the photoinitiator at a specified concentration (e.g., 2 wt%).

  • Instrument Setup: Place a small, accurately weighed sample (1-5 mg) into an open aluminum DSC pan. An empty pan is used as a reference.

  • Isothermal Measurement: Equilibrate the sample at a constant temperature (e.g., 25°C) in the DSC cell under a nitrogen atmosphere.

  • UV Irradiation: Once the baseline heat flow is stable, expose the sample to a UV light source with a specific intensity and wavelength.

  • Data Analysis: The heat flow is recorded as a function of time. The rate of polymerization (Rp) is proportional to the heat flow (dH/dt), and the final conversion (FC) is calculated by integrating the area under the exothermic peak and dividing by the theoretical heat of polymerization for the specific monomer.[6]

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the disappearance of specific functional groups (e.g., acrylate C=C double bonds) in real-time during polymerization, providing a direct measure of monomer conversion.

Methodology:

  • Sample Preparation: A thin liquid film of the formulation is prepared between two transparent salt plates (e.g., KBr) or on an ATR crystal.

  • Initial Spectrum: An initial IR spectrum of the uncured sample is recorded.

  • UV Irradiation and Data Acquisition: The sample is placed in the FTIR spectrometer and irradiated with a UV light source. Spectra are collected at rapid intervals (e.g., every second).

  • Data Analysis: The decrease in the absorption band corresponding to the reactive group (e.g., acrylate C=C bond at ~810 cm⁻¹ or ~1635 cm⁻¹) is monitored. The percentage conversion is calculated by comparing the peak area at a given time to the initial peak area. The polymerization rate is the first derivative of the conversion versus time plot.[6]

Yellowing Index Measurement

The yellowing of a cured coating is a critical aesthetic and performance parameter.

Methodology:

  • Sample Preparation: Apply a uniform film of the formulation onto a substrate (e.g., a glass plate or a standardized white card).

  • Curing: Cure the film using a UV light source with a defined intensity and dose.

  • Initial Color Measurement: Measure the initial color coordinates (L, a, b*) of the cured film using a spectrophotometer or colorimeter.

  • Accelerated Weathering/UV Exposure (Optional): Expose the cured film to accelerated weathering conditions (e.g., in a QUV chamber) to simulate long-term light exposure.

  • Final Color Measurement: Measure the final color coordinates of the film after exposure.

  • Calculation of Yellowness Index (YI): Calculate the Yellowness Index according to ASTM E313 standard. An increase in the b* value and the YI indicates increased yellowing.

Signaling Pathways and Experimental Workflows

Photoinitiation_Mechanism_TypeII Photoinitiation Mechanism of Benzophenone-Type (Type II) Photoinitiators PI Photoinitiator (PI) (e.g., this compound) PI_excited Excited Triplet State (PI*) PI->PI_excited UV Light (hν) Ketyl_Radical Ketyl Radical (PI-H•) PI_excited->Ketyl_Radical Hydrogen Abstraction from Co-initiator Co_initiator Co-initiator (e.g., Tertiary Amine, R-H) Amine_Radical Amine Radical (R•) Co_initiator->Amine_Radical Hydrogen Abstraction Polymer Propagating Polymer Chain (R-M•) Amine_Radical->Polymer Initiation Monomer Monomer (M) Cured_Polymer Cured Polymer Polymer->Cured_Polymer Propagation (+ n M) Experimental_Workflow Experimental Workflow for Photoinitiator Comparison cluster_formulation Formulation Preparation cluster_analysis Performance Analysis cluster_characterization Photochemical Characterization Formulate Prepare Acrylate Formulation - Monomer - Photoinitiator (Test vs. Control) - Co-initiator (if Type II) Photo_DSC Photo-DSC Analysis (Rate of Polymerization, Final Conversion) Formulate->Photo_DSC RT_FTIR Real-Time FT-IR (Rate of Polymerization, Final Conversion) Formulate->RT_FTIR Yellowing Yellowing Index Measurement (ASTM E313) Formulate->Yellowing UV_Vis UV-Vis Spectroscopy (Absorption Spectrum) Formulate->UV_Vis

References

A Spectroscopic Investigation of Ortho, Meta, and Para Substituted Benzophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of ortho, meta, and para substituted benzophenones. By examining the ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data, researchers can gain valuable insights into the structural and electronic properties of these isomers. This information is critical for applications ranging from photochemistry and polymer science to medicinal chemistry and drug design.[1]

Data Presentation: A Spectroscopic Overview

The position of a substituent on the phenyl rings of benzophenone significantly influences its spectroscopic properties. These differences arise from the interplay of electronic effects (resonance and inductive) and steric interactions, which are unique to the ortho, meta, and para positions. The following tables summarize key spectroscopic data for representative substituted benzophenones.

UV-Vis Spectroscopy: Electronic Transitions

The UV-Vis spectra of benzophenones typically exhibit two main absorption bands: a strong π → π* transition and a weaker n → π* transition. The position and intensity of these bands are sensitive to the nature and position of the substituent.

CompoundSolventπ → π* (λmax, nm)n → π* (λmax, nm)
Benzophenonen-Hexane247.6346.6
BenzophenoneEthanol252.7[2]334.0[3]
4-Methoxybenzophenonen-Heptane247.6339.2[3]
4-Hydroxybenzophenonen-Heptane250.4332.0[3]
2-Hydroxybenzophenonen-Heptane-338.2[3]
2,4-Dimethylbenzophenone---
3,3'-Bis(trifluoromethyl)benzophenone---
IR Spectroscopy: Carbonyl Stretching Frequencies

The position of the carbonyl (C=O) stretching vibration in the IR spectrum is a sensitive probe of the electronic environment of the ketone. Electron-donating groups generally lower the C=O stretching frequency, while electron-withdrawing groups increase it.

CompoundPhase/SolventC=O Stretching Frequency (cm⁻¹)
Benzophenone-~1650[4]
Benzophenone-containing PSEBS-1654[5]
4,4'-Disubstituted Benzophenones (F, Cl, Br, CH₃)Melts and SolutionVaries with substituent[6]
Meta and Para-substituted Benzophenone Anion-Radicals-1396-1661[7][8]

Note: Specific C=O stretching frequencies for a systematic series of ortho, meta, and para isomers are best obtained from direct experimental measurement under consistent conditions.

NMR Spectroscopy: Chemical Shifts of Aromatic Protons

The chemical shifts of the aromatic protons in the ¹H NMR spectrum are influenced by the electronic effects of both the carbonyl group and the substituent. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns.

PositionTypical ¹H Chemical Shift Range (ppm)Multiplicity
Ortho7.8 - 7.9Doublet
Meta7.5 - 7.6Triplet
Para7.4 - 7.5Triplet

Note: These are general ranges for unsubstituted benzophenone.[9] Substituents will cause these shifts to vary significantly. For detailed analysis, 2D NMR techniques such as COSY and HSQC are recommended.[10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of substituted benzophenones.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the benzophenone derivative in a UV-transparent solvent (e.g., n-hexane, ethanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-450 nm.[2][3]

  • Analysis: Identify the wavelengths of maximum absorbance (λmax) for the π → π* and n → π* transitions.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

    • Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic stretching frequency of the carbonyl (C=O) group, typically found in the region of 1630-1680 cm⁻¹.[7][8] Also, identify other key functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzophenone derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts, integration, and multiplicity of the proton signals.[11]

    • Acquire a ¹³C NMR spectrum to observe the chemical shifts of the carbon signals.

    • For complex spectra, consider 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to identify proton-carbon correlations).[10]

  • Analysis: Assign the signals in the ¹H and ¹³C spectra to the corresponding nuclei in the molecule. Pay close attention to the distinct patterns of the aromatic protons for the ortho, meta, and para isomers.

Mandatory Visualization: The Influence of Substituent Position

The following diagram illustrates the logical relationship between the position of a substituent on a benzophenone ring and its effect on the molecule's spectroscopic properties, mediated by electronic effects.

G Influence of Substituent Position on Spectroscopic Properties substituent Substituent ortho Ortho Position substituent->ortho meta Meta Position substituent->meta para Para Position substituent->para electronic_effects Electronic Effects (Resonance & Inductive) ortho->electronic_effects Strong Resonance & Inductive steric_effects Steric Effects ortho->steric_effects Significant meta->electronic_effects Inductive Only meta->steric_effects Minimal para->electronic_effects Strong Resonance & Inductive para->steric_effects Minimal spectroscopic_properties Spectroscopic Properties (UV-Vis, IR, NMR) electronic_effects->spectroscopic_properties steric_effects->spectroscopic_properties

Caption: Positional Isomerism and Spectroscopic Outcomes.

References

A Comparative Guide to Isomeric Purity Analysis of 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Isomeric purity, in particular, can significantly impact the efficacy, safety, and manufacturing consistency of a drug product. This guide provides an objective comparison of the two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the isomeric purity analysis of 4-Chloro-4'-methylbenzophenone, a key chemical intermediate. The comparison is supported by representative experimental data and detailed methodologies to assist in selecting the most appropriate analytical strategy.

Introduction to this compound and its Isomeric Impurities

This compound is synthesized via the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride.[1] This reaction, while generally regioselective for the para-position, can lead to the formation of positional isomers where the acylation occurs at the ortho- or meta-positions of toluene. Therefore, the primary isomeric impurities of concern are 2-Chloro-4'-methylbenzophenone and 3-Chloro-4'-methylbenzophenone . Additionally, isomers with alternative arrangements of the chloro and methyl substituents, such as 4-Chloro-2'-methylbenzophenone and 4-Chloro-3'-methylbenzophenone , could potentially be present. The effective separation and quantification of these closely related structures are critical for quality control.

Comparison of Analytical Techniques: HPLC vs. GC-MS

The choice between HPLC and Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), for isomeric purity analysis depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, resolution, and the need for structural confirmation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with subsequent mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Versatile for a wide range of polarities.Ideal for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.
Typical Stationary Phase Reversed-phase (e.g., C18, Phenyl), Chiral stationary phases (e.g., polysaccharide-based).Polysiloxane-based stationary phases (e.g., DB-5ms, HP-1ms), Chiral cyclodextrin-based phases.
Selectivity for Isomers Phenyl and PFP (pentafluorophenyl) columns can offer enhanced selectivity for positional isomers through π-π interactions.[2] Chiral columns are necessary for enantiomeric separations.High-efficiency capillary columns provide excellent resolution of isomers with different boiling points. Mass spectrometry can aid in distinguishing isomers with unique fragmentation patterns.
Detection UV-Vis (Diode Array Detector), Mass Spectrometry (LC-MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent. Derivatization may be required for less volatile or polar impurities.
Advantages - Broad applicability- Non-destructive- Robust and reproducible for quantitative analysis- Room temperature operation prevents degradation of thermally sensitive compounds.- High resolution and efficiency- High sensitivity and specificity with MS detection- Provides structural information for impurity identification- Faster analysis times for volatile compounds.
Disadvantages - Lower resolution compared to capillary GC for volatile compounds- Can be more time-consuming- Requires reference standards for peak identification.- Limited to thermally stable and volatile compounds- High temperatures in the injector and column can cause degradation of some analytes- Mass spectra of isomers can be very similar, requiring excellent chromatographic separation.[3]

Representative Experimental Data

The following tables present hypothetical yet representative data for the analysis of this compound and its potential isomeric impurities by HPLC and GC-MS. This data is based on typical performance characteristics for the separation of substituted benzophenones.

Table 1: Representative HPLC Performance Data for Isomeric Purity Analysis

AnalyteRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
4-Chloro-2'-methylbenzophenone10.2-0.10.3
4-Chloro-3'-methylbenzophenone11.52.10.10.3
This compound 12.8 2.3 - -
2-Chloro-4'-methylbenzophenone13.51.60.10.3
3-Chloro-4'-methylbenzophenone14.21.50.10.3

Table 2: Representative GC-MS Performance Data for Isomeric Purity Analysis

AnalyteRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
4-Chloro-2'-methylbenzophenone8.5230, 195, 139, 111515
4-Chloro-3'-methylbenzophenone8.9230, 195, 139, 111515
This compound 9.3 230, 195, 139, 111 - -
2-Chloro-4'-methylbenzophenone9.8230, 195, 139, 111515
3-Chloro-4'-methylbenzophenone10.1230, 195, 139, 111515

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general-purpose reversed-phase HPLC method suitable for the separation of this compound from its positional isomers.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the separation and identification of volatile impurities and isomers in this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 270 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Phenyl-Hexyl Column inject->separate detect DAD Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomeric Purity integrate->quantify report Report Results quantify->report

Caption: Workflow for Isomeric Purity Analysis by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve inject Inject into GC-MS dissolve->inject separate Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection separate->detect tic Generate Total Ion Chromatogram detect->tic spectra Analyze Mass Spectra tic->spectra identify Identify Impurities spectra->identify quantify Quantify Isomeric Purity identify->quantify report Report Results quantify->report

Caption: Workflow for Isomeric Purity Analysis by GC-MS.

Synthesis_and_Impurities toluene Toluene reaction Friedel-Crafts Acylation (AlCl3 catalyst) toluene->reaction chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride chlorobenzoyl_chloride->reaction product This compound (Major Product) reaction->product impurity1 2-Chloro-4'-methylbenzophenone (Isomeric Impurity) reaction->impurity1 impurity2 3-Chloro-4'-methylbenzophenone (Isomeric Impurity) reaction->impurity2 impurity3 Other Positional Isomers reaction->impurity3

Caption: Synthesis of this compound and potential isomeric impurities.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the isomeric purity analysis of this compound. HPLC, particularly with a phenyl-based stationary phase, offers a robust and reliable method for the routine quantification of known positional isomers without the need for high temperatures. GC-MS provides superior separation efficiency for volatile isomers and offers the significant advantage of structural elucidation, which is invaluable for the identification of unknown impurities.

For comprehensive quality control in a drug development setting, a dual-pronged approach is often optimal. HPLC can be employed for routine purity assessments and release testing, while GC-MS can be utilized for in-depth impurity profiling during process development, troubleshooting, and for the validation of the primary analytical method. The choice of the primary technique will ultimately depend on the specific impurity profile of the synthesis and the regulatory requirements for the final product.

References

A Comparative Analysis of Synthesized 4-Chloro-4'-methylbenzophenone and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers confirming the physical properties and synthesis of 4-Chloro-4'-methylbenzophenone. This document provides a comparative analysis of its melting point against structurally similar benzophenones, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a visual workflow for the synthetic and analytical process.

The accurate characterization of synthesized compounds is fundamental to research and development in the chemical and pharmaceutical sciences. This compound is a diaryl ketone derivative of significant interest as a building block in organic synthesis. Its utility is predicated on the reliable confirmation of its physical properties, most notably its melting point, which serves as a crucial, initial indicator of purity.

This guide presents experimental data comparing the melting point of this compound with two common, structurally related analogues: 4-Chlorobenzophenone and 4-Methylbenzophenone. Understanding the impact of substituent groups (chloro- vs. methyl-) on the physical properties of the core benzophenone structure is essential for predicting the behavior of more complex derivatives.

Comparison of Physical Properties

The introduction of chloro- and methyl- substituents at the 4 and 4' positions of the benzophenone core significantly influences the crystalline structure and, consequently, the melting point of the compound. The data presented below has been aggregated from established chemical data sources.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₄H₁₁ClO230.69[1]129 °C[2]
4-ChlorobenzophenoneC₁₃H₉ClO216.66[3]74 - 78 °C[3]
4-MethylbenzophenoneC₁₄H₁₂O196.2453 - 57 °C[4][5]

The symmetrical substitution in this compound results in a notably higher melting point compared to its mono-substituted counterparts, suggesting a more stable crystal lattice.

Experimental Protocols

The synthesis of this compound is reliably achieved through a Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution involves the acylation of toluene with 4-chlorobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]

Materials:

  • Toluene

  • 4-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The resulting suspension is cooled to 0-5 °C in an ice bath.

  • Acylium Ion Formation: A solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM is added to the addition funnel and then introduced dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature at 0-5 °C.

  • Electrophilic Aromatic Substitution: Following the formation of the acylium ion complex, a solution of toluene (1.1 equivalents) in anhydrous DCM is added dropwise via the addition funnel. Due to the ortho-, para-directing nature of the methyl group and steric hindrance, the acylation occurs predominantly at the para-position.[6]

  • Reaction Completion: After the complete addition of toluene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-3 hours. Progress can be monitored via Thin Layer Chromatography (TLC).

  • Work-up and Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[2]

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (caution: potential for CO₂ evolution), and finally with brine.[2]

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound as a white solid. The melting point of the purified product is then determined and compared against the literature value.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and characterization process for confirming the properties of this compound.

G cluster_reactants Reactants & Catalyst cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis cluster_result Confirmation r1 Toluene reaction Friedel-Crafts Acylation in DCM (0°C to RT) r1->reaction r2 4-Chlorobenzoyl Chloride r2->reaction cat Anhydrous AlCl₃ cat->reaction quench Quench with Ice / HCl reaction->quench extract DCM Extraction quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry & Concentrate wash->dry purify Recrystallization dry->purify product Pure 4-Chloro-4'- methylbenzophenone purify->product mp Melting Point Determination product->mp confirm Compare with Literature Value (129°C) mp->confirm

Caption: Synthesis and characterization workflow.

References

A Comparative Guide to the Kinetic Performance of 4-Chloro-4'-methylbenzophenone in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 4-Chloro-4'-methylbenzophenone as a photoinitiator for radical polymerization, benchmarked against alternative initiating systems. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the optimal photoinitiator for their specific applications, including in the fields of advanced materials and drug delivery systems.

Introduction to this compound and Photopolymerization Kinetics

This compound is a Type II photoinitiator, belonging to the benzophenone family of compounds. Like other Type II initiators, it requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to efficiently generate the free radicals necessary to initiate polymerization. Upon absorption of UV light, the benzophenone derivative transitions to an excited triplet state. In this state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical and an amine-derived radical. The latter is the primary species responsible for initiating the polymerization of monomers, such as acrylates and methacrylates.

The efficiency of a photoinitiator is a critical factor in controlling the rate and extent of polymerization, which in turn dictates the final properties of the cured material. Key kinetic parameters used to evaluate a photoinitiator's performance include the rate of polymerization (R_p_), the propagation rate constant (k_p_), and the final monomer conversion.

Comparative Kinetic Data

The following tables summarize the kinetic data for the photopolymerization of methyl methacrylate (MMA) initiated by this compound in conjunction with a co-initiator, and compares it with other common photoinitiating systems.

Table 1: Comparison of Polymerization Rates (R_p_) for Various Photoinitiator Systems in Methyl Methacrylate (MMA) Polymerization

Photoinitiator SystemMonomerInitiator Conc. (mol/L)Co-initiator Conc. (mol/L)Light IntensityTemperature (°C)Rate of Polymerization (R_p_) (x 10⁻⁵ mol L⁻¹ s⁻¹)Reference
This compound / Triethylamine MMA0.010.1365 nm UV30Est. 4.5 - 5.5-
Benzophenone / TriethylamineMMA0.010.1365 nm UV304.2[1]
4-Methylbenzophenone / TriethylamineMMA0.010.1365 nm UV30Est. 4.0 - 4.8-
4-Chlorobenzophenone / TriethylamineMMA0.010.1365 nm UV30Est. 4.8 - 5.8-
Benzil / N,N-dimethylaminoethyl methacrylateMMA0.10.0119> 280 nm UV2032.4[2]
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)Acrylate0.5 wt%-320-390 nm UV25High[3]

Estimated values based on trends observed in related compounds.

Table 2: Comparison of Final Monomer Conversion for Various Photoinitiator Systems

Photoinitiator SystemMonomerInitiator Conc.Co-initiator Conc.Final Conversion (%)Reference
This compound / Amine Acrylate--Est. > 80-
Benzophenone / AmineMMA--~60-80[4]
TPO (Type I)Acrylate0.5 wt%-> 90[3]
ITX/EDB (Type II)MMA0.05 wt%1 wt%~80[5]

Estimated values based on the high efficiency of similar Type II systems.

Experimental Protocols

To ensure a standardized and objective comparison of photoinitiator performance, the following detailed experimental methodologies are recommended.

Measurement of Polymerization Kinetics by Real-Time FTIR (RT-FTIR)

This technique monitors the disappearance of the monomer's reactive functional group (e.g., the C=C double bond in acrylates) in real-time during photopolymerization.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) spectrometer with a rapid scan capability.

  • UV/Vis light source with a controllable shutter and intensity.

  • Liquid sample cell with UV-transparent windows (e.g., BaF₂ or CaF₂).

  • Nitrogen purge to create an inert atmosphere.

  • Monomer (e.g., methyl methacrylate).

  • Photoinitiator (e.g., this compound).

  • Co-initiator (e.g., triethylamine).

Procedure:

  • Prepare a stock solution of the photoinitiator and co-initiator in the monomer at the desired concentrations.

  • Inject the sample solution into the liquid cell.

  • Place the cell in the FTIR spectrometer's sample compartment.

  • Purge the sample compartment with nitrogen for at least 5 minutes to remove oxygen, which can inhibit radical polymerization.

  • Record a background spectrum.

  • Start the real-time data acquisition, collecting spectra at regular intervals (e.g., every second).

  • After a short baseline period, open the shutter of the UV light source to initiate polymerization.

  • Continue collecting spectra until the peak corresponding to the reactive functional group (e.g., acrylate C=C stretch around 1636 cm⁻¹) no longer changes, indicating the end of the reaction.

  • The rate of polymerization (R_p_) can be calculated from the rate of decrease of the characteristic peak area.

Measurement of Polymerization Exotherm by Photo-Differential Scanning Calorimetry (Photo-DSC)

This method measures the heat released during the exothermic polymerization reaction, which is directly proportional to the rate of conversion.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (a UV/Vis light source and a light guide).

  • DSC sample pans (aluminum).

  • Monomer, photoinitiator, and co-initiator.

Procedure:

  • Prepare the photopolymerizable formulation as described for RT-FTIR.

  • Accurately weigh a small amount of the formulation (typically 1-5 mg) into a DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the cell at the desired isothermal temperature.

  • Once the heat flow signal is stable, expose the sample to UV light of a known intensity through the light guide.

  • Record the heat flow as a function of time until the exotherm returns to the baseline.

  • The rate of polymerization (R_p_) is proportional to the measured heat flow (dH/dt). The total heat evolved is proportional to the final monomer conversion.

Visualizing the Process

Photoinitiation and Polymerization Pathway

The following diagram illustrates the signaling pathway for a Type II photoinitiator like this compound.

G PI This compound (PI) PI_s Singlet Excited State (PI*) PI->PI_s UV Light (hν) PI_t Triplet Excited State (PI**) PI_s->PI_t Intersystem Crossing Ketyl Ketyl Radical PI_t->Ketyl Hydrogen Abstraction CoI Co-initiator (Amine) Amine_rad Amine Radical (R•) CoI->Amine_rad Hydrogen Abstraction Monomer Monomer (M) Amine_rad->Monomer Initiation Polymer Propagating Polymer (P-M•) Monomer->Polymer Propagation Terminated Terminated Polymer Polymer->Terminated Termination G start Start formulation Prepare Photopolymerizable Formulation (Monomer + Initiator + Co-initiator) start->formulation kinetics Kinetic Analysis formulation->kinetics rtftir RT-FTIR (Monitor C=C Disappearance) kinetics->rtftir Method 1 photodsc Photo-DSC (Monitor Heat Flow) kinetics->photodsc Method 2 data Data Analysis (Calculate Rp, Conversion) rtftir->data photodsc->data comparison Compare with Alternatives data->comparison end End comparison->end

References

A Head-to-Head Comparison of Cationic Photoinitiator Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cationic photopolymerization offers significant advantages over free-radical polymerization, including a lack of oxygen inhibition and the ability for "dark cure," where polymerization continues after the light source is removed.[1][2][3] The effectiveness of this process is critically dependent on the choice of the cationic photoinitiator. This guide provides an objective, data-driven comparison of commonly used cationic photoinitiators, focusing on onium salts such as iodonium and sulfonium salts.[1][4]

Key Performance Indicators

The effectiveness of a cationic photoinitiator is determined by several factors, including its light absorption characteristics, the efficiency of generating a strong acid upon irradiation, and the nature of the resulting counterion.[1] Key performance indicators include:

  • Molar Absorptivity (ε): A measure of how strongly the photoinitiator absorbs light at a specific wavelength. Higher molar absorptivity at the emission wavelength of the light source is desirable.[1]

  • Monomer Conversion (%): The percentage of monomer that has been converted to polymer after a specific irradiation time. This is a direct measure of the initiator's efficiency.

  • Polymerization Rate (Rp): The speed at which the polymerization reaction proceeds.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data on the performance of various cationic photoinitiators.

Table 1: Molar Absorptivity of Selected Onium Salts. [1]

Photoinitiator CationCounterionMolar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹)λmax (nm)
DiphenyliodoniumHexafluoroantimonate (SbF₆⁻)~15,000~250
DiphenyliodoniumHexafluorophosphate (PF₆⁻)~15,000~250
DiphenyliodoniumTetrakis(pentafluorophenyl)borate (B(C₆F₅)₄⁻)~15,000~250
(4-tert-butylphenyl)iodoniumHexafluoroantimonate (SbF₆⁻)~20,000~250
TriphenylsulfoniumHexafluoroantimonate (SbF₆⁻)~80,000~250
TriphenylsulfoniumTetrakis(pentafluorophenyl)borate (B(C₆F₅)₄⁻)~80,000~250

Note: The cation primarily determines the light-absorbing properties of the onium salt, while the anion has a minimal effect on absorbance.[1]

Table 2: Monomer Conversion and Polymerization Rate of Selected Cationic Photoinitiators in the Polymerization of an Epoxide Monomer. [1]

PhotoinitiatorCounterionFinal Monomer Conversion (%)Initial Polymerization Rate (%/s)
IFAHexafluoroantimonate (SbF₆⁻)~50~0.8
IFPBTetrakis(pentafluorophenyl)borate (B(C₆F₅)₄⁻)~50~1.0
IFPB-2Tetrakis(pentafluorophenyl)borate (B(C₆F₅)₄⁻)~60~1.2
IFPB-3Tetrakis(pentafluorophenyl)borate (B(C₆F₅)₄⁻)~50Not Reported
SFPBTetrakis(pentafluorophenyl)borate (B(C₆F₅)₄⁻)~50Not Reported
IFPHexafluorophosphate (PF₆⁻)No measurable conversion0
IFP-2PhenylborateNo measurable conversion0
IPBIodonium with a borate counterionNo measurable conversion0
ITSTosylateNo measurable conversion0
SFAHexafluoroantimonate (SbF₆⁻)No measurable conversion0

Note: The data suggests that for onium salts with strong acid-generating counterions like hexafluoroantimonate and pentafluorophenylborate, an equivalent amount of light absorbance leads to similar monomer conversion.[1] The inability of some photoinitiators to induce polymerization, even with a strong acid counterion (e.g., SFA), may be due to the very low concentration required for equivalent absorbance, which might be below a threshold needed for initiation.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effectiveness of cationic photoinitiators.

1. Molar Absorptivity Measurement

  • Objective: To quantify the light-absorbing properties of the photoinitiator.

  • Methodology:

    • Prepare solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile) at various known concentrations.

    • Use a UV-Vis spectrophotometer to measure the absorbance of each solution across a range of wavelengths.

    • Calculate the molar absorptivity (ε) at each wavelength using the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length (typically 1 cm).[1]

    • Plot molar absorptivity versus wavelength to obtain the absorbance spectrum.

2. Photopolymerization Kinetics using Real-Time Raman Spectroscopy

  • Objective: To measure the rate and extent of monomer conversion during photopolymerization.

  • Methodology:

    • Prepare a formulation containing the monomer (e.g., an epoxide), the cationic photoinitiator at a specific concentration, and a reference standard.

    • Place the sample in the Raman spectrometer and acquire an initial spectrum.

    • Expose the sample to a UV light source with a specific emission spectrum and intensity.

    • Continuously acquire Raman spectra during the irradiation period.

    • Monitor the decrease in the intensity of a characteristic vibrational peak of the monomer (e.g., the epoxide ring breathing mode at 787 cm⁻¹) relative to a reference peak that does not change during polymerization (e.g., a C-H bending mode at 1447 cm⁻¹).[1]

    • Calculate the fractional monomer conversion at each time point to generate a conversion versus time profile. The slope of this profile represents the polymerization rate.[1]

3. Photo-Differential Scanning Calorimetry (Photo-DSC)

  • Objective: To measure the heat flow associated with the exothermic polymerization reaction, which is proportional to the polymerization rate.

  • Methodology:

    • Prepare a sample of the monomer containing the photoinitiator.

    • Place the sample in the DSC cell and equilibrate at the desired temperature.

    • Irradiate the sample with a light source of known intensity and wavelength.

    • Measure the heat flow as a function of time. The rate of polymerization is directly proportional to the heat released.[5][6]

Visualizations

Mechanism of Action: Onium Salt Photoinitiation

G cluster_initiation Photoinitiation cluster_acid_generation Acid Generation cluster_polymerization Polymerization Photoinitiator (Onium Salt) Photoinitiator (Onium Salt) Excited State Excited State Photoinitiator (Onium Salt)->Excited State hv (Light Absorption) Radical Cation & Radical Radical Cation & Radical Excited State->Radical Cation & Radical Homolytic Cleavage Superacid (H⁺X⁻) Superacid (H⁺X⁻) Radical Cation & Radical->Superacid (H⁺X⁻) Reaction with Proton Donor Proton Donor (Monomer/Solvent) Proton Donor (Monomer/Solvent) Proton Donor (Monomer/Solvent)->Superacid (H⁺X⁻) Initiated Monomer Initiated Monomer Superacid (H⁺X⁻)->Initiated Monomer Initiation Monomer Monomer Monomer->Initiated Monomer Propagating Cationic Chain Propagating Cationic Chain Initiated Monomer->Propagating Cationic Chain Propagation Propagating Cationic Chain->Propagating Cationic Chain Adds Monomer Propagating CC ... Propagating Cationic Chain->Propagating CC Polymer Polymer Propagating CC->Polymer

Caption: Mechanism of cationic polymerization initiated by an onium salt photoinitiator.

Experimental Workflow: Evaluating Photoinitiator Effectiveness

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results A Select Photoinitiators & Monomer B Prepare Formulations (Varying Photoinitiator Concentrations) A->B C UV-Vis Spectroscopy B->C D Real-Time Raman Spectroscopy / Photo-DSC B->D E Data Analysis C->E D->E F Molar Absorptivity (ε) E->F G Monomer Conversion (%) E->G H Polymerization Rate (Rp) E->H I Comparative Effectiveness F->I G->I H->I

Caption: Workflow for the comparative evaluation of cationic photoinitiator effectiveness.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-4'-methylbenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-4'-methylbenzophenone, a compound often used in organic synthesis.

Immediate Safety and Disposal Procedures

The disposal of this compound must be managed with the understanding that it is a hazardous chemical waste. Adherence to institutional, local, regional, and national regulations is mandatory. The following steps provide a clear, procedural framework for its proper disposal.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Step 2: Waste Segregation this compound waste should be segregated at the point of generation.

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper or gloves, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible hazardous waste container.

  • Halogenated Waste Stream: As a chlorinated organic compound, this waste should be collected in a designated "halogenated organic waste" stream, separate from non-halogenated solvents.[1][2]

Step 3: Container Management Proper container selection and labeling are critical for safe storage and disposal.

  • Container Choice: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3][4][5][6] Plastic containers are often preferred for their durability.[3][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4][7] Do not use abbreviations. The label should also indicate the hazards associated with the chemical (e.g., "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.

  • The SAA should be at or near the point of waste generation.[3]

  • Ensure that the container is stored in secondary containment to prevent the spread of material in case of a leak.

  • Store incompatible waste streams separately to prevent accidental reactions.[6][8]

Step 5: Arranging for Disposal

  • Do not dispose of this compound down the drain or in regular trash. This is a critical safety and environmental compliance point.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[3][4][7]

  • Follow all institutional procedures for waste pickup, which may include completing a hazardous waste disposal form.[4][7]

Step 6: Decontamination of Empty Containers Empty containers that previously held this compound must also be disposed of properly.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the first rinsate as hazardous waste.[8] Subsequent rinses may be permissible for drain disposal, but always check with your local EHS guidelines.[8]

  • After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.

Hazard and Disposal Summary

While specific quantitative disposal limits are determined by regulations that vary by location, the following table summarizes the key hazards and disposal recommendations for this compound based on available safety data.

ParameterInformationSource
Chemical Name This compoundN/A
Appearance White to off-white crystalline solidN/A
Primary Hazards Skin Irritant, Serious Eye IrritantECHA C&L Inventory
Disposal Classification Hazardous WasteGeneral SDS
Prohibited Disposal Do not dispose down the drain or in regular trash.[1][2]
Recommended Disposal Transfer to a licensed hazardous waste disposal company.General SDS
Waste Stream Halogenated Organic Waste[1][2]

Chemical Waste Disposal Workflow

The following diagram illustrates the general workflow for the compliant disposal of chemical waste, such as this compound, from a laboratory setting.

ChemicalWasteDisposal cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management A Waste Generation (this compound) B Segregate Waste (Halogenated Organic) A->B C Select & Label Compatible Container B->C D Store in Secondary Containment in Satellite Accumulation Area C->D E Request Waste Pickup (Contact EHS) D->E Container Full or Per Policy Time Limit F Transport to Central Accumulation Area E->F G Final Disposal (Licensed Contractor) F->G

Caption: Workflow for proper chemical waste disposal in a laboratory.

References

Personal protective equipment for handling 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-4'-methylbenzophenone was publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally analogous compounds, including 4-Chlorobenzophenone and 4-Methylbenzophenone. It is imperative to treat this compound with caution, assuming it possesses similar hazards, and to conduct a thorough, institution-specific risk assessment prior to use.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational plans, personal protective equipment (PPE) requirements, emergency procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Hazard and Exposure Data

Due to the absence of specific data, the following table summarizes the known hazards of structurally related compounds. These recommendations are based on general safety principles for aromatic ketones and information from available safety data sheets for similar chemicals.

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Signal Word Warning[1][2]
Physical Form Assumed to be an off-white to beige solid powder, similar to related compounds.[1]
Permissible Exposure Limit (PEL) Data not available.
Threshold Limit Value (TLV) Data not available.
Immediately Dangerous to Life or Health (IDLH) Data not available.
Glove Recommendation Nitrile rubber is suggested; however, specific breakthrough time is not available. Always inspect gloves before use.[1]

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_selection 2. PPE Selection cluster_handling 3. Handling & Disposal prep Review SDS of Structurally Similar Compounds risk Assess Task-Specific Risks (e.g., weighing, dissolution) lab_coat Lab Coat (fully buttoned) prep->lab_coat locate Locate Nearest Eyewash Station & Safety Shower goggles Chemical Splash Goggles (ANSI Z87.1 / EN 166) gloves Chemical-Resistant Gloves (e.g., Nitrile, inspect before use) respirator NIOSH-Approved Respirator (if dust generation is likely) fume_hood Work in a Chemical Fume Hood respirator->fume_hood dispose Dispose of Waste in Labeled Hazardous Waste Containers

Caption: Workflow for PPE selection when handling this compound.

Operational Plan

This section provides step-by-step guidance for the safe handling of this compound in a laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and appropriate hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area. [3][4]Keep it tightly closed and away from incompatible materials such as strong oxidizing agents. [4]

Handling Procedure
  • Pre-Experiment Checklist:

    • Ensure a chemical fume hood is available and certified.

    • Confirm the location and functionality of the nearest eyewash station and safety shower. [2] * Gather all necessary PPE as specified in the workflow diagram above.

  • Donning PPE:

    • Wear a flame-resistant lab coat, ensuring it is fully buttoned.

    • Wear chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166. [4] * Wear chemical-resistant nitrile gloves, inspecting them for any defects before use. [1]* Safe Chemical Handling:

    • Conduct all procedures that may generate dust, such as weighing or transferring, within a chemical fume hood to minimize inhalation exposure. [3] * Use a spatula or other appropriate tool to handle the solid material. Avoid actions that could create airborne dust.

    • After handling, wash hands and any exposed skin thoroughly with soap and water. [1]

Disposal Plan
  • Solid Waste: Unused or contaminated this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste. [1][3]* Contaminated Materials: Dispose of any contaminated items, such as gloves, weighing paper, or absorbent pads, in the designated solid hazardous waste container.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

Emergency and First Aid Procedures

The following diagram outlines the immediate actions to be taken in the event of accidental exposure to this compound.

Emergency_Procedures cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation (Dust) cluster_ingestion Ingestion start Exposure Event skin_contact Remove contaminated clothing. Wash affected area with soap & water for at least 15 minutes. start->skin_contact eye_contact Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Remove contact lenses if present. start->eye_contact inhalation Move person to fresh air. start->inhalation ingestion Do NOT induce vomiting. Rinse mouth with water. start->ingestion seek_medical_skin Seek medical attention if irritation occurs or persists. skin_contact->seek_medical_skin seek_medical_eye Seek Immediate Medical Attention. eye_contact->seek_medical_eye seek_medical_inhalation Seek medical attention if you feel unwell. inhalation->seek_medical_inhalation seek_medical_ingestion Seek Immediate Medical Attention. ingestion->seek_medical_ingestion

Caption: Emergency first aid procedures for exposure to this compound.
Spill and Fire Procedures

  • Small Spills (Solid):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently sweep or vacuum the material to avoid creating dust. [3][5] * Collect the spilled material into a labeled container for hazardous waste disposal. [3][5]* Large Spills:

    • Evacuate the area immediately and restrict access.

    • Contact your institution's EHS or designated emergency response team.

  • Fire:

    • In case of fire, use extinguishing media appropriate for the surrounding environment. Suitable media include dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [3][5] * Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.